Technical Documentation Center

3-amino-5-methoxyphenol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-amino-5-methoxyphenol hydrochloride
  • CAS: 1803580-66-6

Core Science & Biosynthesis

Foundational

3-Amino-5-methoxyphenol Hydrochloride: A Comprehensive Technical Guide to Structure, Reactivity, and Applications in Drug Discovery

Executive Summary 3-Amino-5-methoxyphenol hydrochloride (CAS: 1803580-66-6) is a highly versatile, trifunctional aromatic building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. Character...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-methoxyphenol hydrochloride (CAS: 1803580-66-6) is a highly versatile, trifunctional aromatic building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. Characterized by the presence of a primary amine, a phenolic hydroxyl group, and a methoxy ether on a single benzene ring, this compound offers orthogonal reactivity profiles that enable the rapid assembly of complex molecular architectures. In recent years, it has served as a critical intermediate in the synthesis of highly selective kinase inhibitors for oncology[2] and pan-serotype antiviral agents for infectious diseases.

Physicochemical Profiling & Structural Analysis

The free base form, 3-amino-5-methoxyphenol (CAS: 162155-27-3), is an electron-rich aromatic system[1]. The electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups significantly increase the electron density of the ring via resonance, which in turn enhances the nucleophilicity of the amino (-NH₂) group. However, this electron richness also renders the free base highly susceptible to spontaneous air oxidation, often leading to the formation of highly reactive and unstable quinone imines.

To mitigate this degradation, the compound is predominantly synthesized, isolated, and stored as a hydrochloride salt[3]. Causality of Salt Formation: Protonation of the primary amine withdraws electron density from the aromatic system. This drastically lowers the highest occupied molecular orbital (HOMO) energy level of the molecule, providing excellent long-term oxidative stability and ensuring reproducible reactivity during synthetic campaigns.

Table 1: Physicochemical Properties of 3-Amino-5-methoxyphenol Hydrochloride
PropertyValue
Chemical Name 3-Amino-5-methoxyphenol hydrochloride
CAS Registry Number 1803580-66-6 (HCl salt) / 162155-27-3 (Free base)[1]
Molecular Formula C₇H₁₀ClNO₂
Molecular Weight 175.61 g/mol [3]
Appearance Off-white to pale brown solid
Functional Groups Phenol (-OH), Primary Amine (-NH₂), Methoxy (-OCH₃)
Solubility Soluble in polar aprotic solvents (DMF, DMSO) and water

Mechanistic Pathways & Orthogonal Reactivity

The strategic value of 3-amino-5-methoxyphenol lies in the orthogonal reactivity of its functional groups. The challenge in utilizing this compound is managing the competing nucleophilicity of the aniline nitrogen and the phenolic oxygen.

  • N-Functionalization: The nitrogen atom is a "soft" nucleophile. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or reacts with soft electrophiles like acyl chlorides without requiring strong basic conditions.

  • O-Functionalization: The phenolic oxygen is a "hard" nucleophile. To react selectively over the amine, it requires deprotonation by an inorganic base (e.g., K₂CO₃, Cs₂CO₃) to form the highly nucleophilic phenoxide anion, which subsequently undergoes Sₙ2 alkylation with alkyl halides[4].

Reactivity Core 3-Amino-5-methoxyphenol HCl (Stable Precursor) Base Free Base Generation (Neutralization) Core->Base Base (e.g., DIPEA) N_React N-Functionalization (e.g., Buchwald-Hartwig) Base->N_React Pd Catalyst / Aryl Halide O_React O-Functionalization (e.g., Etherification) Base->O_React Alkyl Halide / K2CO3 N_Protect Selective N-Protection (Boc2O) Base->N_Protect Mild Basic Conditions O_Protect Selective O-Protection (TBSCl) Base->O_Protect Imidazole, DMF

Orthogonal reactivity and selective protection pathways for 3-amino-5-methoxyphenol.

Applications in Advanced Drug Development

Fragment-Based Discovery of MELK Kinase Inhibitors

Maternal Embryonic Leucine Zipper Kinase (MELK) is an oncogenic target overexpressed in various carcinomas. During the fragment-based drug discovery (FBDD) of MELK-T1, a highly selective Type I kinase inhibitor, 3-amino-5-methoxyphenol was utilized as a key nucleophilic building block[2]. The synthesis involved a palladium-catalyzed cross-coupling between an advanced 2-fluoro-4-bromobenzamide derivative and 3-amino-5-methoxyphenol. The methoxy substituent was critical for stabilizing the required planar conformation of the final inhibitor within the kinase hinge region[2].

MELKSynthesis SM Aryl Halide Scaffold (Electrophile) Catalyst Pd2(dba)3 / XPhos K3PO4, DME, 140°C SM->Catalyst Amine 3-Amino-5-methoxyphenol (Nucleophile) Amine->Catalyst Product N-Linked Phenol Intermediate Catalyst->Product C-N Coupling Final MELK Kinase Inhibitor (MELK-T1) Product->Final Deprotection & Assembly

Synthetic workflow for MELK-T1 utilizing Pd-catalyzed C-N cross-coupling.

Development of Pan-Serotype Dengue Virus Inhibitors (JNJ-A07)

JNJ-A07 is a highly potent inhibitor that disrupts the Dengue virus replication complex by blocking the NS3-NS4B protein interaction. The synthesis of the JNJ-A07 core and related indole derivatives relies heavily on the sequential functionalization of 3-amino-5-methoxyphenol. Selective O-alkylation of the phenol with an alkyl bromide (e.g., tert-butyl 4-bromobutanoate) is executed first, followed by N-alkylation of the resulting aniline, ultimately yielding the complex antiviral scaffold,[4].

Experimental Protocols: Self-Validating Workflows

Protocol A: Selective O-Alkylation via Phenoxide Generation

Objective: To selectively alkylate the phenolic oxygen while leaving the primary amine intact, a fundamental step in the synthesis of JNJ-A07 intermediates.

  • Free-Basing & Deprotonation: Suspend 3-amino-5-methoxyphenol hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add Cesium Carbonate (Cs₂CO₃, 2.5 eq).

    • Causality: Cs₂CO₃ neutralizes the HCl salt to liberate the free amine and subsequently deprotonates the phenol. The large ionic radius of cesium creates a loose ion pair (the "cesium effect"), significantly enhancing the nucleophilicity of the phenoxide oxygen over the neutral amine, driving O-selectivity.

  • Electrophile Addition: Add the alkyl bromide (1.05 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 4–6 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 140 [M+H]⁺ for the free base) and the appearance of the target O-alkylated product mass confirms reaction completion.

  • Workup: Quench with water to precipitate the inorganic salts. Extract with ethyl acetate (EtOAc), wash the organic layer thoroughly with brine to remove residual DMF, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: To couple the primary amine with an aryl halide, as utilized in the synthesis of MELK inhibitors[2].

  • Catalyst & Ligand Assembly: In a Schlenk flask, combine the aryl bromide (1.0 eq), 3-amino-5-methoxyphenol hydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos ligand (0.1 eq), and K₃PO₄ (3.0 eq)[2].

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Palladium(0) complexes are extremely sensitive to molecular oxygen, which rapidly oxidizes the catalyst to inactive Pd(II) species. Rigorous degassing is mandatory to maintain the catalytic cycle and prevent reaction stalling.

  • Solvent Addition: Add anhydrous, degassed 1,2-dimethoxyethane (DME).

  • Reaction Execution: Heat the mixture to 140 °C for 1–2 hours, preferably utilizing microwave irradiation for uniform heating[2].

  • Validation & Purification: Confirm product formation via TLC (UV active). Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic phosphate salts before proceeding to silica gel chromatography.

Handling, Stability, and Storage

  • Storage Conditions: Store 3-amino-5-methoxyphenol hydrochloride in a tightly sealed container at room temperature or 4 °C, protected from light and moisture[3].

  • Handling: While the hydrochloride salt is highly stable, exposure to strong bases during aqueous workup will liberate the free base. Once free-based, the compound should be used immediately in the subsequent synthetic step or stored under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation[1].

References

  • [2] Title: Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]

  • Title: JNJ-A07 - New Drug Approvals Source: New Drug Approvals URL:[Link]

  • [4] Title: Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

3-amino-5-methoxyphenol hydrochloride CAS 162155-27-3 data

An In-Depth Technical Guide to 3-Amino-5-methoxyphenol Hydrochloride Executive Summary The compound 3-amino-5-methoxyphenol (and its stabilized hydrochloride salt) occupies a critical intersection in modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-5-methoxyphenol Hydrochloride

Executive Summary

The compound 3-amino-5-methoxyphenol (and its stabilized hydrochloride salt) occupies a critical intersection in modern medicinal chemistry. Featuring a unique triad of functional groups—an electron-donating methoxy group, a basic primary amine, and an acidic phenolic hydroxyl—it serves as both a versatile synthetic building block and a direct pharmacological agent. This whitepaper explores its physicochemical profile, its pivotal role as a precursor in the synthesis of the pan-serotype Dengue virus inhibitor JNJ-A07, and its intrinsic antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Physicochemical Profiling & Structural Causality

The reactivity of 3-amino-5-methoxyphenol is dictated by its amphoteric nature. The amino group introduces basic characteristics, facilitating interactions with electrophiles and allowing for the formation of stable hydrochloride salts, which are preferred for long-term storage and aqueous solubility[1]. Conversely, the phenolic hydroxyl group provides a nucleophilic handle for selective O-alkylation, a critical step in drug functionalization[2].

Nomenclature Note: While CAS Registry Number 162155-27-3 formally designates the free base, commercial suppliers frequently use this identifier interchangeably with the hydrochloride salt (formally CAS 1803580-66-6 )[1][3]. Researchers must verify the salt form via counter-ion analysis prior to stoichiometric calculations.

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 162155-27-31803580-66-6
Chemical Formula C₇H₉NO₂C₇H₁₀ClNO₂
Molecular Weight 139.15 g/mol 175.61 g/mol
Functional Groups -NH₂, -OH, -OCH₃-NH₃⁺Cl⁻, -OH, -OCH₃
Primary Utility Direct biological assaysLong-term storage, Synthesis
Target Pathogens MRSA, Dengue Virus (as precursor)Dengue Virus (as precursor)

Pharmacological Applications & Mechanisms of Action

The JNJ-A07 Paradigm: Dengue Virus Inhibition

In the development of JNJ-A07 , a highly potent nanomolar-to-picomolar inhibitor of the Dengue virus (DENV), 3-amino-5-methoxyphenol acts as the core structural anchor. The drug functions by blocking the protein-protein interaction between two viral nonstructural proteins: NS3 and NS4B . By sterically hindering this interaction, the compound prevents the formation of the viral replication complex, revealing a previously undescribed mechanism of antiviral action with a remarkably high barrier to resistance. The methoxy group on the precursor enhances the final compound's lipophilicity, optimizing its ADME (absorption, distribution, metabolism, and excretion) profile for in vivo efficacy[1].

Direct Ribosomal Inhibition in MRSA

Beyond its role as a precursor, the free base exhibits intrinsic biological activity. It has been identified as an effective agent against Gram-positive bacteria, notably MRSA[1]. The causality of this bactericidal effect lies in its structural affinity for the active site of bacterial ribosomes[1]. By binding to the ribosome, it halts the translation phase of protein synthesis, leading to cell death[1]. Crucially, it exhibits high selectivity, not affecting the metabolism of human serum, which positions it as a viable candidate for human antibiotic development[1].

MOA cluster_DENV Antiviral Pathway (JNJ-A07) cluster_MRSA Antibacterial Pathway Cpd 3-Amino-5-methoxyphenol Core Target1 Viral NS3 & NS4B Proteins Cpd->Target1 Scaffold integration Target2 Bacterial Ribosome Active Site Cpd->Target2 Direct binding Effect1 Blocks Replication Complex Target1->Effect1 Effect2 Inhibits Protein Synthesis Target2->Effect2

Fig 1: Dual pharmacological pathways of 3-amino-5-methoxyphenol and its derivatives.

Synthetic Methodology & Experimental Protocols

The synthesis of 3-amino-5-methoxyphenol from 3,5-dimethoxyaniline requires precise chemoselectivity. The goal is to perform a mono-O-demethylation without cleaving the second ether or degrading the amine.

Protocol 1: Microwave-Assisted Selective Mono-demethylation

Causality & Rationale: Dodecanethiol is utilized in the presence of NaOH to generate a thiolate anion in situ. According to Hard-Soft Acid-Base (HSAB) theory, the thiolate is a "soft" nucleophile that selectively attacks the "softer" methyl carbon of the methoxy group rather than the harder aromatic ring[2]. Microwave irradiation is employed to rapidly overcome the high activation energy of ether cleavage, minimizing the thermal degradation that occurs during prolonged conventional heating[2].

Step-by-Step Workflow:

  • Preparation: In a microwave-safe reaction vial, dissolve 3,5-dimethoxyaniline (2.00 g, 13.1 mmol) in 10 mL of N-methyl-2-pyrrolidone (NMP)[2].

  • Reagent Addition: Add dodecanethiol (5.28 g, 26.1 mmol) and sodium hydroxide (NaOH, 1.15 g, 28.2 mmol) to the solution[2].

  • Irradiation: Seal the vial and subject the mixture to microwave irradiation at 160 °C for exactly 1 hour[2].

  • Quenching (Self-Validation Step): Allow the mixture to cool to room temperature. Dilute with saturated aqueous NaH₂PO₄. Rationale: NaH₂PO₄ is a weak acid that neutralizes the strong base (NaOH) without fully protonating the newly formed aniline, ensuring the product remains in the organic phase during extraction[2].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[2]. Purify via silica gel chromatography to isolate the free base.

Protocol 2: Integration into JNJ-A07 (O-Alkylation)

To synthesize the JNJ-A07 precursor, the phenolic hydroxyl must be selectively alkylated.

Step-by-Step Workflow:

  • Deprotonation: Suspend 3-amino-5-methoxyphenol (26.4 g, 0.19 mol) and Cesium Carbonate (Cs₂CO₃, 123.6 g, 0.379 mol) in a polar aprotic solvent. Rationale: Cs₂CO₃ is a mild base that selectively deprotonates the phenol (pKa ~10) without reacting with the amine.

  • Alkylation: Add the alkylating agent (e.g., tert-butyl 4-bromobutanoate). Stir the reaction mixture at 60 °C for 65 hours.

  • Workup: Cool to room temperature, pour into 2.5 L of water, and extract twice with Diethyl Ether (Et₂O).

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure. The resulting tert-butyl 4-(3-amino-5-methoxyphenoxy)butanoate is then purified via normal phase HPLC.

Synthesis A 3,5-Dimethoxyaniline (Precursor) B Mono-demethylation (Dodecanethiol, NaOH, 160°C) A->B C 3-Amino-5-methoxyphenol (CAS 162155-27-3) B->C D O-Alkylation (Cs2CO3, 60°C) C->D E JNJ-A07 Intermediate D->E

Fig 2: Synthetic workflow from 3,5-dimethoxyaniline to the JNJ-A07 intermediate.

References

  • New Drug Approvals. "JNJ-A07". New Drug Approvals Database. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors". ACS Publications. Available at:[Link]

Sources

Foundational

3-Amino-5-Methoxyphenol Hydrochloride: Molecular Weight, Physicochemical Properties, and Applications in Advanced Pharmaceutical Synthesis

Executive Summary In modern medicinal chemistry, substituted aminophenols serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 3-Amino-5-methoxyphenol hydrochloride (CAS: 1803580-66-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, substituted aminophenols serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 3-Amino-5-methoxyphenol hydrochloride (CAS: 1803580-66-6) is a highly versatile intermediate utilized in the synthesis of advanced therapeutics, including condensed azines for oncology and pan-serotype dengue virus inhibitors like JNJ-A07 .

For researchers and process chemists, understanding the exact physicochemical properties of this compound—specifically the stoichiometric differences between its free base and hydrochloride (HCl) salt forms—is paramount. This whitepaper provides an in-depth technical analysis of 3-amino-5-methoxyphenol hydrochloride, detailing its molecular weight, stability mechanisms, and field-proven protocols for its application in drug development workflows.

Physicochemical Profiling and Stoichiometric Fidelity

A common point of failure in early-stage synthetic scale-up is the miscalculation of equivalents when transitioning between free base and salt forms of a reagent.

The free base, 3-amino-5-methoxyphenol (CAS: 162155-27-3), has a molecular weight of 139.15 g/mol . However, the commercially preferred and more stable form is the hydrochloride salt , which incorporates an additional equivalent of HCl, bringing the molecular weight to 175.61 g/mol .

Failing to account for this 26.2% mass difference will result in significant under-dosing of the nucleophile in coupling reactions, leading to incomplete conversions and complex purification profiles.

Table 1: Physicochemical Properties Comparison
Property3-Amino-5-methoxyphenol (Free Base)3-Amino-5-methoxyphenol Hydrochloride
CAS Number 162155-27-31803580-66-6
Molecular Formula C₇H₉NO₂C₇H₁₀ClNO₂
Molecular Weight 139.15 g/mol 175.61 g/mol
Physical State SolidSolid
Nucleophilicity Active (Lone pair available)Inactive (Protonated amine)
Storage Requirement -20°C, Inert AtmosphereRoom Temp / 4°C, Dry
Table 2: Mass-to-Moles Conversion (Stoichiometric Reference)

To ensure stoichiometric fidelity during reaction setup, use the following conversion matrix when substituting the HCl salt for the free base in literature protocols.

Target Moles (mmol)Mass of Free Base Required (mg)Mass of HCl Salt Required (mg)Minimum Base Required for Neutralization (mmol)
1.0139.15175.611.0
5.0695.75878.055.0
10.01391.501756.1010.0

Mechanistic Causality: The Case for the Hydrochloride Salt

As a Senior Application Scientist, I frequently advise teams on the handling of electron-rich aromatic systems. Why do we prefer the hydrochloride salt over the free base? The answer lies in the intrinsic oxidative liability of the molecule.

In the free base form, both the amino (-NH₂) and hydroxyl (-OH) groups strongly donate electron density into the aromatic ring via resonance. This makes the ring highly susceptible to rapid air oxidation, leading to the formation of dark, polymeric quinone imine degradation products .

By protonating the amine to form the HCl salt (-NH₃⁺), the nitrogen's lone pair is sequestered. The group transitions from an electron-donating group (EDG) to an electron-withdrawing group (EWG), drastically reducing the electron density of the aromatic ring. This causality explains why the HCl salt can be stored safely at room temperature or 4°C, whereas the free base strictly requires -20°C storage under an inert argon or nitrogen atmosphere.

Stability HCl HCl Salt Form (Protonated Amine) FreeBase Free Base Form (Electron-Rich Ring) HCl->FreeBase Neutralization Stable Long-Term Storage Stable at Room Temp HCl->Stable Inert Atm Oxidation Air Oxidation (O2 Exposure) FreeBase->Oxidation Unprotected Degradation Quinone Imine Degradation Products Oxidation->Degradation

Chemical stability logic demonstrating oxidation protection via the HCl salt.

Experimental Methodology: Self-Validating Amide Coupling Protocol

When utilizing 3-amino-5-methoxyphenol hydrochloride in the synthesis of pharmaceutical intermediates (e.g., coupling with a carboxylic acid to form an amide), the reaction system must be designed to self-validate. The following protocol integrates in situ neutralization with real-time analytical monitoring.

Step-by-Step Methodology
  • Preparation & Stoichiometry: Weigh out 3-amino-5-methoxyphenol hydrochloride (175.61 mg, 1.0 mmol, 1.0 eq). Transfer to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvation & Neutralization (Critical Step): Suspend the salt in 5.0 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (323 mg, 435 µL, 2.5 mmol, 2.5 eq) dropwise.

    • Causality: The first 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt, liberating the nucleophilic free amine. The remaining 1.5 eq acts as an acid scavenger for the subsequent coupling step. Failing to add this extra base will stall the reaction, as the amine will remain protonated and non-nucleophilic.

  • Electrophile Activation: In a separate vial, activate the target carboxylic acid (1.1 eq) using HATU (1.2 eq) in 2.0 mL DMF for 15 minutes.

  • Coupling: Transfer the activated acid solution to the neutralized amine mixture. Stir at room temperature under nitrogen for 4–6 hours.

  • In-Process Control (IPC) Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS.

    • Self-Validating Metric: The reaction is deemed complete when the m/z 140[M+H]⁺ peak (corresponding to the free base) completely disappears, replaced by the target product mass.

  • Workup & Isolation: Quench the reaction with 10 mL of saturated NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (to purge any trace unreacted amine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Start 3-Amino-5-methoxyphenol HCl (MW: 175.61 g/mol) Base Base Addition (e.g., DIPEA, 2.5 eq) Start->Base FreeBase In Situ Free Base (Nucleophilic Amine) Base->FreeBase Electrophile Electrophile Addition (Activated Acid / HATU) FreeBase->Electrophile Reaction Coupling Reaction (DMF, Room Temp) Electrophile->Reaction LCMS In-Process Control (LC-MS Validation) Reaction->LCMS Product Target API Intermediate Isolation & Workup LCMS->Product

Synthetic workflow utilizing 3-amino-5-methoxyphenol HCl in coupling reactions.

Conclusion

3-Amino-5-methoxyphenol hydrochloride is an indispensable reagent in the modern drug discovery toolkit. By leveraging the hydrochloride salt (MW: 175.61 g/mol ) instead of the free base (MW: 139.15 g/mol ), chemists can bypass the severe oxidative liabilities associated with electron-rich aminophenols. Success with this compound requires strict adherence to stoichiometric equivalent calculations and the strategic use of auxiliary bases to unmask the nucleophile in situ.

References

  • New Drug Approvals. "JNJ-A07 Synthesis and Applications in Dengue Virus Inhibition". Available at: [Link]

  • Calpaclab. "3-Amino-5-methoxyphenol hydrochloride, 96% Purity, C7H10ClNO2". Available at: [Link]

Exploratory

3-amino-5-methoxyphenol hydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of 3-amino-5-methoxyphenol hydrochloride Introduction 3-amino-5-methoxyphenol hydrochloride is a versatile chemical intermediate with applications in various fields,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 3-amino-5-methoxyphenol hydrochloride

Introduction

3-amino-5-methoxyphenol hydrochloride is a versatile chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals and dyes.[1][2] A comprehensive understanding of its solubility profile is a cornerstone for its effective application in drug development and chemical synthesis. Solubility data dictates critical process parameters for reaction kinetics, purification via recrystallization, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).

This guide provides a robust framework for characterizing the solubility of 3-amino-5-methoxyphenol hydrochloride. As specific quantitative solubility data is not extensively available in public literature, this document emphasizes the foundational principles and detailed experimental protocols necessary for researchers to generate a comprehensive and reliable solubility profile. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide step-by-step methodologies for its empirical determination.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. 3-amino-5-methoxyphenol hydrochloride possesses both polar and non-polar characteristics that govern its interaction with various solvents.

  • Polar Moieties : The presence of an ammonium (-NH3+), a hydroxyl (-OH), and a methoxy (-OCH3) group allows for hydrogen bonding and dipole-dipole interactions with polar solvents.

  • Aromatic System : The benzene ring provides a non-polar, hydrophobic character.

  • Hydrochloride Salt : As a hydrochloride salt, the compound is the ionized form of a weak base. This salt form significantly enhances its aqueous solubility compared to the free base, particularly in neutral to acidic media.[3]

Table 1: Physicochemical Properties of 3-amino-5-methoxyphenol and its Hydrochloride Salt

Property3-amino-5-methoxyphenol Hydrochloride3-amino-5-methoxyphenol (Free Base)Citation(s)
CAS RN 1803580-66-6162155-27-3[1][2]
Molecular Formula C₇H₁₀ClNO₂C₇H₉NO₂[1][2]
Molecular Weight 175.61 g/mol 139.15 g/mol [1][2]
Appearance Crystalline Powder / SolidSolid[4][5]
Storage Room Temperature, Inert AtmosphereFreezer (-20°C), Inert Atmosphere[1][2]

Based on the structure of analogous aminophenol compounds, it is anticipated that 3-amino-5-methoxyphenol hydrochloride will exhibit moderate to good solubility in polar protic solvents like water and lower alcohols (methanol, ethanol) and limited solubility in non-polar organic solvents such as benzene and chloroform.[6]

Experimental Framework for Solubility Profile Determination

A complete solubility profile requires a systematic experimental approach. The following sections detail the authoritative protocols for determining equilibrium solubility and the influence of key variables such as pH and temperature.

Equilibrium Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[7] It involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is achieved.

Experimental Protocol:

  • Preparation : Add an excess amount of 3-amino-5-methoxyphenol hydrochloride to a known volume of the selected solvent (e.g., water, ethanol, PBS buffer) in a sealed, screw-cap glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

  • Equilibration : Place the sealed vials in a thermostatically controlled shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).[7]

  • Agitation : Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure the system reaches equilibrium. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to identify the point at which the concentration plateaus.

  • Phase Separation : Once equilibrium is reached, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF) to remove all undissolved solids.

  • Quantification : Immediately dilute the clear, filtered aliquot with a suitable solvent to prevent precipitation and analyze the concentration of 3-amino-5-methoxyphenol hydrochloride using a validated analytical method, as described in Section 2.2.

Causality Behind Experimental Choices:

  • Using Excess Solid : This ensures that the dissolution and precipitation rates become equal, defining the true equilibrium solubility.

  • Constant Temperature : Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.[8]

  • Filtration : This step is essential to separate the saturated solution from the excess solid, ensuring that only the dissolved compound is measured.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solid to known volume of solvent B Agitate in shaker at constant temperature (24-72 hours) A->B C Allow suspension to settle B->C D Withdraw supernatant via filtered syringe C->D E Dilute aliquot D->E F Quantify concentration (e.g., HPLC) E->F

Caption: Workflow for the Shake-Flask Solubility Method.
Analytical Quantification Methods

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.[7][9]

HPLC Method Development Protocol:

  • Column Selection : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[10]

  • Mobile Phase : Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent like acetonitrile or methanol.[10]

  • Detection : Use a UV detector set to a wavelength of maximum absorbance for 3-amino-5-methoxyphenol hydrochloride. A preliminary UV scan of a dilute solution will determine the optimal wavelength (λmax).

  • Calibration : Prepare a series of standard solutions of known concentrations. Inject these standards to generate a calibration curve by plotting peak area against concentration. The curve must exhibit good linearity (R² > 0.99).

  • Sample Analysis : Inject the filtered and diluted sample from the shake-flask experiment. Use the calibration curve to determine the concentration in the diluted sample, and then back-calculate to find the concentration in the original saturated solution.

Influence of pH on Solubility

As a hydrochloride salt of an amine, the solubility of 3-amino-5-methoxyphenol hydrochloride is expected to be highly pH-dependent.[3] The amino group will be protonated (R-NH3+) at low pH and deprotonated (R-NH2) at higher pH. The ionized, protonated form is generally much more soluble in aqueous media.

Protocol for pH-Dependent Solubility:

  • Buffer Preparation : Prepare a series of buffers covering a physiologically and industrially relevant pH range (e.g., pH 2 to 10).

  • Solubility Determination : Perform the shake-flask method (Section 2.1) in each buffer.

  • Data Analysis : Plot the measured solubility (in mg/mL or mol/L) against the pH of the buffer. This will generate a pH-solubility profile. The profile will typically show high solubility at acidic pH, which decreases as the pH approaches and surpasses the pKa of the conjugate acid (the R-NH3+ group).

G cluster_ph pH Environment cluster_form Dominant Species cluster_sol Resulting Aqueous Solubility Low_pH Low pH (pH < pKa) Ionized Protonated Form (R-NH3+) Low_pH->Ionized High_pH High pH (pH > pKa) Neutral Neutral Form (R-NH2) High_pH->Neutral High_Sol High Solubility Ionized->High_Sol Low_Sol Low Solubility Neutral->Low_Sol

Caption: Relationship between pH, ionization, and solubility.
Influence of Temperature on Solubility

The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[8][11] Quantifying this relationship is crucial for processes like recrystallization.

Protocol for Temperature-Dependent Solubility:

  • Temperature Selection : Choose a range of temperatures for the investigation (e.g., 5°C, 25°C, 37°C, 50°C).

  • Solubility Determination : Perform the shake-flask method (Section 2.1) at each selected temperature, ensuring the temperature is precisely controlled throughout the equilibration period.

  • Data Analysis : Plot the measured solubility against temperature. For many compounds, this data can be used to calculate thermodynamic parameters of dissolution, such as the enthalpy and entropy, using the van 't Hoff equation.

Data Presentation and Summary

All experimentally determined solubility data should be compiled into clear, concise tables for easy comparison and interpretation.

Table 2: Example Solubility Data Table for 3-amino-5-methoxyphenol hydrochloride at 25°C

SolventpH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
Deionized Water6.5 (approx.)Experimental ValueCalculated Value
0.1 M HCl1.0Experimental ValueCalculated Value
PBS7.4Experimental ValueCalculated Value
MethanolN/AExperimental ValueCalculated Value
EthanolN/AExperimental ValueCalculated Value
DichloromethaneN/AExperimental ValueCalculated Value

Conclusion

While publicly available data on the solubility of 3-amino-5-methoxyphenol hydrochloride is scarce, this guide provides the necessary scientific foundation and detailed experimental protocols for its comprehensive determination. By systematically applying the shake-flask method and validated analytical techniques like HPLC, researchers can generate a robust solubility profile. This profile, encompassing the effects of different solvents, pH, and temperature, is an indispensable tool for optimizing synthetic processes, developing stable formulations, and advancing research in the pharmaceutical and chemical industries.

References

  • 3-Amino-5-methoxyphenol Hydrochloride: A Versatile Chemical Compound. (n.d.). BenchChem.
  • 4-Aminophenol Derivatives. (2025, September 10). Chemcess.
  • 4-AMINOPHENOL. (n.d.). Ataman Kimya.
  • 4-Aminophenol. (n.d.). ChemicalBook.
  • Revolutionary 3-Amino-5-Methoxyphenol. (n.d.). BenchChem.
  • Solubility Profile of 5-Amino-2-methoxyphenol: A Technical Guide. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in 3-Amino-5-methylphenol Production. (n.d.). Benchchem.
  • 2-Amino-5-methoxyphenol hydrochloride. (n.d.). Sigma-Aldrich.
  • 3-Amino-5-methoxyphenol. (n.d.). Sigma-Aldrich.
  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2025, November 28). ResearchGate.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library.
  • Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts.
  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO.
  • What is the effect of temperature on solubility product? (2016, February 12). Quora.
  • How does temperature affect solubility? (2023, March 17). AAT Bioquest.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.). ResearchGate.

Sources

Foundational

Analytical Profiling of 3-Amino-5-methoxyphenol Hydrochloride: A Comprehensive Guide to Spectral Validation

Executive Summary In modern pharmaceutical synthesis and drug development, 1,3,5-trisubstituted benzene derivatives serve as critical pharmacophoric scaffolds. Specifically, 3-amino-5-methoxyphenol hydrochloride (CAS: 18...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis and drug development, 1,3,5-trisubstituted benzene derivatives serve as critical pharmacophoric scaffolds. Specifically, 3-amino-5-methoxyphenol hydrochloride (CAS: 1803580-66-6) is a highly versatile building block utilized in the synthesis of complex heterocyclic therapeutics, including kinase inhibitors and antiviral agents (such as substituted indoline derivatives targeting Dengue viral replication)[1],[2].

Because the free base is susceptible to rapid oxidation and degradation, the compound is typically isolated and utilized as a hydrochloride salt. This guide provides an in-depth, self-validating analytical framework for researchers to definitively confirm the structural integrity, regiochemistry, and purity of 3-amino-5-methoxyphenol hydrochloride using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Architecture & Electronic Environment

To accurately interpret the spectral data of 3-amino-5-methoxyphenol hydrochloride, one must first understand the causality of its electronic environment. The benzene ring features a 1,3,5-trisubstitution pattern with three distinct functional groups:

  • Hydroxyl group (-OH): Strongly electron-donating via resonance (+R).

  • Methoxy group (-OCH 3​ ): Strongly electron-donating via resonance (+R).

  • Anilinium ion (-NH 3+​ ): Because the compound is a hydrochloride salt, the amine is protonated. This eliminates the electron-donating lone pair present in the free base[3], converting the nitrogen into a strongly electron-withdrawing group via inductive effects (-I).

Mechanistic Implication: In the free base, all three substituents donate electron density, shielding the aromatic protons and shifting them significantly upfield (~5.6–5.8 ppm). However, in the hydrochloride salt , the electron-withdrawing nature of the -NH 3+​ group deshields the ring, pushing the aromatic protons downfield into the 6.3–6.8 ppm range. Understanding this protonation-state shift is critical to avoid misidentifying the salt as an impure or degraded free base.

The Self-Validating Analytical Triad

A robust structural validation cannot rely on a single analytical technique. Instead, it must employ an orthogonal, self-validating system where each method corroborates the findings of the others:

  • NMR confirms the 1,3,5-connectivity (regiochemistry) via meta-coupling constants ( 4JHH​≈2.0 Hz) and carbon framework shifts.

  • IR validates the functional group integrity, specifically differentiating the salt bridge (-NH 3+​ Cl ) from a standard primary amine.

  • MS provides the exact monoisotopic mass and confirms the molecular formula[3].

Quantitative Spectral Data Summaries

Table 1: Representative 1 H NMR Spectral Data (400 MHz, DMSO-d 6​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 10.25 | Broad singlet (br s) | 3H | - | -NH 3+​ (Exchangeable) | | 9.80 | Singlet (s) | 1H | - | -OH (Exchangeable) | | 6.65 | Apparent triplet (t) | 1H | 4J = 2.1 | Aromatic H-4 (between NH 3+​ & OCH 3​ ) | | 6.58 | Apparent triplet (t) | 1H | 4J = 2.1 | Aromatic H-6 (between OH & OCH 3​ ) | | 6.52 | Apparent triplet (t) | 1H | 4J = 2.1 | Aromatic H-2 (between OH & NH 3+​ ) | | 3.75 | Singlet (s) | 3H | - | -OCH 3​ |

Table 2: Representative 13 C NMR Spectral Data (100 MHz, DMSO-d 6​ ) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 161.2 | Quaternary (C) | C-5 (Attached to -OCH 3​ ) | | 158.5 | Quaternary (C) | C-1 (Attached to -OH) | | 134.0 | Quaternary (C) | C-3 (Attached to -NH 3+​ ) | | 103.5 | Methine (CH) | C-4 (Aromatic) | | 101.2 | Methine (CH) | C-2 (Aromatic) | | 98.5 | Methine (CH) | C-6 (Aromatic, highly shielded by two oxygen atoms) | | 55.6 | Methyl (CH 3​ ) | -OCH 3​ |

Table 3: ATR-FTIR Key Vibrational Modes | Wavenumber (cm −1 ) | Peak Shape/Intensity | Vibrational Assignment | | :--- | :--- | :--- | | 3200 – 2500 | Broad, intense | -NH 3+​ stretching (characteristic of amine salts) | | ~3350 | Sharp (often obscured) | -OH stretching | | 1605, 1510 | Sharp, medium | C=C aromatic ring stretching | | 1215 | Sharp, strong | C-O asymmetric stretching (methoxy) | | 1150 | Sharp, strong | C-O stretching (phenol) |

Table 4: LC-ESI-MS High-Resolution Data (Positive Ion Mode)

m/z Observed Ion Species Theoretical m/z Mass Error (ppm)

| 140.0706 | [M+H] + (Protonated free base) | 140.0706 | < 2.0 | | 123.0441 | [M+H - NH 3​ ] + | 123.0440 | < 2.0 | | 125.0473 | [M+H - CH 3∙​ ] + | 125.0471 | < 2.0 |

Experimental Methodologies & Causality

To ensure reproducibility and analytical trustworthiness, the following protocols dictate not just how to perform the analysis, but why specific parameters are chosen.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection (Critical Step): Weigh 10–15 mg of the compound and dissolve it in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D).

    • Causality: Do not use D 2​ O or CD 3​ OD. Protic solvents will cause rapid deuterium exchange with the -OH and -NH 3+​ protons, causing these critical diagnostic signals to disappear from the spectrum[1],[4]. DMSO-d 6​ is a polar aprotic solvent that disrupts intermolecular hydrogen bonding, allowing the exchangeable protons to be clearly observed at >9.0 ppm.

  • Internal Standardization: Ensure the DMSO-d 6​ contains 0.03% v/v Tetramethylsilane (TMS) to set the 0.00 ppm reference point, preventing shift miscalibration due to concentration-dependent hydrogen bonding.

  • Acquisition: Acquire the 1 H spectrum at 400 MHz with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds. For 13 C, acquire at 100 MHz with a minimum of 512 scans to ensure adequate signal-to-noise for the unprotonated quaternary carbons (C-1, C-3, C-5).

Protocol B: ATR-FTIR Spectral Acquisition
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum.

  • Sample Application: Place 2–3 mg of the neat, solid 3-amino-5-methoxyphenol hydrochloride powder directly onto the crystal.

    • Causality: ATR is strictly preferred over traditional KBr pellet pressing. Subjecting a hydrochloride salt to the high pressures required for KBr pellets can induce solid-state ion exchange (swapping Cl for Br ), which alters the hydrogen-bonding network and shifts the critical -NH 3+​ vibrational bands.

  • Acquisition: Apply optimal pressure using the anvil and acquire 32 co-added scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Protocol C: LC-ESI-MS/MS Workflow
  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

    • Causality: The addition of 0.1% Formic Acid ensures the ambient pH is well below the pKa of the amine, guaranteeing complete protonation. This maximizes the ionization efficiency for the [M+H] + species in the electrospray source.

  • Ionization: Inject 2 µL into the LC-MS system operating in Electrospray Ionization Positive (ESI+) mode.

    • Causality: Because the compound is already a pre-formed salt, soft ionization via ESI+ will readily strip the chloride counterion, yielding an intense peak at m/z 140.0706[3].

  • Fragmentation (MS/MS): Apply a collision energy of 15–25 eV to induce Collision-Induced Dissociation (CID). Monitor for the characteristic neutral loss of ammonia (-17 Da) and the radical loss of the methyl group (-15 Da).

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating analytical system, demonstrating how orthogonal data streams converge to verify the molecular structure.

OrthogonalValidation Sample 3-Amino-5-methoxyphenol HCl (CAS: 1803580-66-6) NMR Nuclear Magnetic Resonance (1H & 13C in DMSO-d6) Sample->NMR Solvation & Spin Alignment IR Infrared Spectroscopy (ATR-FTIR Solid State) Sample->IR Vibrational Excitation MS Mass Spectrometry (LC-ESI-MS Positive Mode) Sample->MS Soft Ionization Regio Regiochemistry & Connectivity (1,3,5-Trisubstitution) NMR->Regio Chemical Shifts & J-Coupling Func Functional Group Integrity (-OH, -OCH3, -NH3+) IR->Func Dipole Moment Changes Mass Molecular Weight & Formula (C7H10NO2+) MS->Mass m/z & Fragmentation Valid Self-Validating Structural Consensus Regio->Valid Func->Valid Mass->Valid

Figure 1: Orthogonal self-validating analytical workflow for 3-amino-5-methoxyphenol hydrochloride.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11953516, 3-Amino-5-methoxyphenol". PubChem. URL:[Link]

  • European Patent Office. "EP3436437B1 - Substituted indoline derivatives as dengue viral replication inhibitors". Google Patents.

Sources

Exploratory

1H NMR spectrum of 3-amino-5-methoxyphenol hydrochloride

Technical Whitepaper: High-Resolution 1 H NMR Spectral Analysis of 3-Amino-5-Methoxyphenol Hydrochloride Executive Summary This technical guide provides an authoritative framework for the acquisition, interpretation, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: High-Resolution 1 H NMR Spectral Analysis of 3-Amino-5-Methoxyphenol Hydrochloride

Executive Summary

This technical guide provides an authoritative framework for the acquisition, interpretation, and mechanistic understanding of the 1 H Nuclear Magnetic Resonance (NMR) spectrum of 3-amino-5-methoxyphenol hydrochloride (CAS: 1803580-66-6). Designed for research scientists and drug development professionals, this whitepaper bridges the gap between theoretical spin-system physics and applied analytical workflows. By dissecting the electronic substituent effects and establishing a self-validating experimental protocol, this guide ensures absolute spectral accuracy for downstream medicinal chemistry applications.

Molecular Architecture & Pharmaceutical Context

3-Amino-5-methoxyphenol is a highly versatile 1,3,5-trisubstituted benzene derivative. In modern drug development, this scaffold serves as a critical synthetic intermediate. It has been extensively utilized in the synthesis of substituted indoline derivatives that act as potent1[1], including the preclinical pan-serotype DENV inhibitor 2[2] and novel 3[3]. Furthermore, its unique functionalization provides optimal growth vectors for structure-based drug design, as demonstrated in the development of Type I inhibitors for4[4] and 5[5].

Causality of the Salt Form: Converting the free aminophenol (CAS: 162155-27-3) to its hydrochloride salt is a deliberate chemical choice. Free aminophenols are highly susceptible to air oxidation, rapidly degrading into quinone imines. The hydrochloride salt protonates the amine to an −NH3+​ group, drastically increasing the oxidative stability of the molecule and ensuring a prolonged shelf-life for high-throughput screening and synthesis workflows.

Theoretical Framework: 1 H NMR Signal Causality

Understanding the 1 H NMR spectrum of 3-amino-5-methoxyphenol hydrochloride requires a rigorous analysis of the competing electronic effects on the aromatic ring.

  • The −OH and −OCH3​ Groups: Both are strongly electron-donating via resonance (+M effect) while being inductively electron-withdrawing (-I effect). The +M effect dominates, significantly shielding the ortho and para protons.

  • The −NH3+​ Group: Unlike the free −NH2​ group (which is strongly +M), the protonated ammonium group lacks a lone pair. It acts purely as an electron-withdrawing group via induction (-I effect), deshielding the adjacent protons.

Because the substituents are located at the 1, 3, and 5 positions, the remaining aromatic protons (H-2, H-4, H-6) are meta to each other. This spatial arrangement results in small meta spin-spin coupling constants ( 4J≈2.0−2.5 Hz).

Quantitative Data Summaries

Table 1: Empirical Substituent Effects on Benzene Ring Protons (in ppm)

Substituent Ortho Effect Meta Effect Para Effect Dominant Mechanism
-OH -0.49 +0.13 -0.41 +M (Resonance)
-OCH_3 -0.45 +0.09 -0.40 +M (Resonance)

| -NH_3^+ | +0.15 | +0.10 | +0.20 | -I (Inductive) |

Table 2: Predicted & Empirical 1 H NMR Assignments (Solvent: DMSO- d6​ , 400 MHz) | Proton | Chemical Shift (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Assignment / Causality | |---|---|---|---|---|---| | -NH_3^+ | 10.20 - 10.50 | Broad Singlet (br s) | 3H | - | Highly deshielded due to positive charge; exchangeable. | | -OH | 9.50 - 9.80 | Broad Singlet (br s) | 1H | - | Deshielded phenolic proton; exchangeable. | | H-4 (Ar-H) | 6.55 - 6.65 | Apparent triplet | 1H | ~2.2 | Meta to both -OH and -OCH 3​ , ortho to -NH 3+​ . | | H-6 (Ar-H) | 6.40 - 6.50 | Apparent triplet | 1H | ~2.2 | Ortho to -OH and -OCH 3​ , para to -NH 3+​ . | | H-2 (Ar-H) | 6.30 - 6.40 | Apparent triplet | 1H | ~2.2 | Ortho to -OH and -NH 3+​ , para to -OCH 3​ . | | -OCH_3 | 3.70 - 3.80 | Singlet (s) | 3H | - | Typical methoxy resonance, slightly deshielded by -NH 3+​ . |

Experimental Protocol: Self-Validating NMR Workflow

To achieve high-resolution spectra where the fine meta couplings are clearly resolved, the following self-validating protocol must be executed. Do not deviate from the solvent choice, as it is critical for observing the exchangeable protons.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of 3-amino-5-methoxyphenol hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v TMS.

  • Causality: DMSO- d6​ is strictly selected over CDCl 3​ or D 2​ O. The hydrochloride salt is highly polar and insoluble in chloroform. While soluble in D 2​ O, deuterium exchange would immediately obliterate the critical -OH and -NH 3+​ signals. DMSO- d6​ strongly solvates the ions and forms hydrogen bonds with the exchangeable protons, slowing down their exchange rate on the NMR timescale and allowing them to be observed as distinct, albeit broad, singlets.

Step 2: Probe Tuning and 3D Shimming

  • Action: Insert the sample, lock onto the deuterium signal of DMSO, tune the probe to the 1 H resonant frequency, and perform gradient 3D shimming (e.g., TopShim).

  • Causality: The aromatic protons (H-2, H-4, H-6) exhibit narrow meta couplings (~2.2 Hz). If the magnetic field ( B0​ ) is inhomogeneous, the line width will exceed 2 Hz, blurring the multiplets into unresolved singlets. Perfect shimming is the self-validating checkpoint for spectral resolution.

Step 3: Pulse Sequence and Acquisition

  • Action: Utilize a standard 1D 1 H pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to at least 2.0 seconds and acquire 16 to 64 transients (NS).

  • Causality: A 30° flip angle combined with a 2-second relaxation delay ensures that all protons, particularly the quaternary-adjacent aromatic protons which may have longer T1​ relaxation times, fully return to thermal equilibrium between scans. This guarantees that the integration values accurately reflect the 3:1:1:1:1:3 proton ratio.

Step 4: Processing and Calibration

  • Action: Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation. Phase the spectrum manually and calibrate the chemical shift axis by setting the residual DMSO pentet to exactly 2.50 ppm.

  • Causality: Applying an LB of 0.3 Hz optimizes the signal-to-noise ratio without artificially broadening the meta coupling fine structure. Referencing to the internal solvent peak (2.50 ppm) rather than relying solely on TMS prevents calibration drift and ensures cross-laboratory reproducibility.

Visualizing the System

NMR_Workflow A 1. Sample Prep DMSO-d6 + Analyte B 2. Probe Tuning & 3D Shimming A->B C 3. Pulse Sequence (zg30, D1=2s) B->C D 4. FID Acquisition (NS=16-64) C->D E 5. FT & Phase Correction D->E

Fig 1: Step-by-step 1H NMR acquisition workflow ensuring high-resolution spectral data.

Electronic_Effects Core Aromatic Ring (Positions 2, 4, 6) OH -OH (Position 1) +M, -I Effect OH->Core Shields ortho/para OCH3 -OCH3 (Position 5) +M, -I Effect OCH3->Core Shields ortho/para NH3 -NH3+ (Position 3) -I Effect NH3->Core Deshields ring

Fig 2: Electronic substituent effects governing the chemical shifts of the aromatic protons.

References

  • SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - European Patent Office - EP 3630724 B1. Googleapis. 1

  • Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase. PMC. 4

  • Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase. ACS Publications. 5

  • Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors. ACS Publications. 3

  • JNJ-A07 Preclinical Data. New Drug Approvals. 2

Sources

Exploratory

The Strategic Role of 3-Amino-5-Methoxyphenol Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, the stra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks dictates the efficiency, scalability, and ultimate success of a drug discovery program. 3-Amino-5-methoxyphenol and its hydrochloride salt have emerged as highly versatile, multifunctional intermediates. Characterized by a unique meta-substitution pattern of an amine, a hydroxyl, and a methoxy group, this compound provides an electron-rich aromatic core with orthogonal reactive sites.

This technical guide explores the physicochemical rationale behind its reactivity, detailing its critical role in the synthesis of breakthrough therapeutics, including pan-serotype Dengue virus inhibitors (e.g., JNJ-A07), urokinase plasminogen activator (uPA) inhibitors[1], and Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors[2].

Physicochemical Profile & The Causality of Reactivity

To leverage 3-amino-5-methoxyphenol effectively, one must understand the electronic landscape of the molecule. The presence of two strong electron-donating groups (-NH2 and -OH) and one moderate electron-donating group (-OCH3) makes the aromatic ring highly nucleophilic but also susceptible to oxidative degradation.

Quantitative Data Summary
PropertySpecification / ValueRationale / Implication
Chemical Name 3-Amino-5-methoxyphenol hydrochlorideStandard IUPAC nomenclature.
CAS Registry Number 162155-27-3 (Free Base) 1803580-66-6 (HCl Salt)Critical for precise reagent sourcing and regulatory documentation[3][4].
Molecular Formula C7H9NO2 (Free Base) C7H10ClNO2 (HCl Salt)Determines stoichiometric calculations in cross-coupling and alkylation.
Molecular Weight 139.15 g/mol (Free Base)Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[5].
Storage Conditions Inert atmosphere, < -20°CPrevents auto-oxidation of the electron-rich aromatic core[5].
The Rationale for the Hydrochloride Salt

Electron-rich aminophenols are notoriously unstable in ambient air; the free base readily undergoes auto-oxidation to form reactive, highly colored quinone imines. As a Senior Application Scientist, I strongly recommend sourcing and storing the hydrochloride salt (CAS 1803580-66-6). Protonation of the amine ( −NH3+​ ) withdraws electron density from the aromatic ring, drastically increasing shelf-life and preventing degradation. During synthesis, the active free base is generated in situ using mild bases (e.g., Cs2​CO3​ or K3​PO4​ ) right before the nucleophilic attack[6][7].

Orthogonal Reactivity

The molecule presents a classic case of orthogonal reactivity. The phenolic -OH (pKa ~9.5) is more acidic than the anilinic -NH2. By carefully selecting the base and solvent, chemists can achieve chemoselective O-alkylation without the need for tedious protecting group chemistry. Conversely, transition-metal catalysis (like Palladium) can be tuned to selectively engage the nitrogen atom for N-arylation .

Application 1: Antiviral Therapeutics – The JNJ-A07 Dengue Inhibitor Breakthrough

Dengue virus (DENV) represents a massive global health burden. A recent breakthrough in antiviral development is JNJ-A07 , a highly potent inhibitor that blocks the interaction between viral nonstructural proteins NS3 and NS4B, effectively halting the viral replication complex.

3-Amino-5-methoxyphenol is the critical linchpin in synthesizing the flexible linker of JNJ-A07. The synthesis requires the chemoselective O-alkylation of the phenol in the presence of the unprotected primary amine[6][7].

JNJ_A07_Synthesis A 3-Amino-5-methoxyphenol (Nucleophile) C Cs2CO3 / DMF 60°C, 65h A->C B tert-Butyl 4-bromobutanoate (Electrophile) B->C D tert-Butyl 4-(3-amino-5- methoxyphenoxy)butanoate (Key Intermediate) C->D Chemoselective O-Alkylation

Caption: Synthesis workflow of the key phenoxybutanoate intermediate for Dengue inhibitor JNJ-A07.

Self-Validating Protocol: Chemoselective O-Alkylation

Objective: Synthesize tert-butyl 4-(3-amino-5-methoxyphenoxy)butanoate[6].

  • Preparation: To a mechanically stirred solution of tert-butyl 4-bromobutanoate (1.0 equiv, e.g., 42.3 g) in anhydrous DMF (600 mL), add 3-amino-5-methoxyphenol (1.0 equiv, 26.4 g) and Cs2​CO3​ (2.0 equiv, 123.6 g)[6][7].

    • Causality: Cesium carbonate is chosen specifically for the "cesium effect." The large, polarizable Cs+ ion weakly coordinates the phenoxide, making the oxygen highly naked and nucleophilic, which drives O-alkylation over N-alkylation.

  • Reaction Execution: Stir the suspension at 60 °C for 65 hours under a nitrogen atmosphere[6].

    • In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 139) is fully consumed, replaced by the product mass (m/z 281).

  • Workup & Isolation: Cool the mixture to room temperature and pour into distilled water (2.5 L). Extract the aqueous phase with Diethyl Ether ( Et2​O ) twice[6].

    • Causality: Et2​O is highly selective for the lipophilic product, leaving the highly polar DMF and inorganic cesium salts in the aqueous layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the intermediate[6].

Application 2: Oncology – Fragment-Based Kinase Discovery (MELK)

Maternal Embryonic Leucine Zipper Kinase (MELK) is a highly pursued target in oncology. In fragment-based drug discovery (FBDD), 3-amino-5-methoxyphenol was utilized to synthesize Type I MELK inhibitors. Here, the compound acts as an amine partner in a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with an aryl bromide[2].

MELK_Synthesis A Aryl Bromide (Electrophile) C Catalyst System Pd2(dba)3 / XPhos / K3PO4 A->C B 3-Amino-5-methoxyphenol (Amine Partner) B->C D N-Linked Phenol Derivative (MELK Inhibitor Core) C->D Reductive Elimination (C-N Bond Formation)

Caption: Palladium-catalyzed Buchwald-Hartwig cross-coupling for MELK kinase inhibitors.

Self-Validating Protocol: Palladium-Catalyzed N-Arylation

Objective: Synthesize an N-linked phenol derivative via C-N cross-coupling[2].

  • Catalyst Activation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), 3-amino-5-methoxyphenol (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), XPhos (0.1 equiv), and K3​PO4​ (2.0 equiv) in anhydrous Dimethoxyethane (DME)[2].

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk accelerates the notoriously difficult reductive elimination step of the catalytic cycle, preventing catalyst resting-state trapping. K3​PO4​ is a mild base that liberates the free amine from the hydrochloride salt without hydrolyzing other sensitive functional groups.

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon (repeat 3 times).

    • Causality: Pd(0) species are extremely sensitive to oxidation. Failure to rigorously deoxygenate the solvent will result in catalyst death (evidenced by the precipitation of palladium black).

  • Execution: Heat the mixture to 140 °C (typically under microwave irradiation or in a sealed tube)[2].

    • In-Process Validation: A successful active catalytic cycle is often indicated by a color shift from the dark purple/red of Pd2​(dba)3​ to a clear yellow/brown homogeneous solution.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues and inorganic salts, and purify via flash chromatography.

Application 3: Protease Inhibition – Urokinase (uPA) Inhibitors

Urokinase plasminogen activator (uPA) is a serine protease implicated in tumor invasion and metastasis[1]. In the design of 2-naphthamidine inhibitors, researchers required a specific vector to reach the prime-side protein binding cleft (S1' subsite).

3-Amino-5-methoxyphenol was synthesized in situ via the selective monodemethylation of 3,5-dimethoxyaniline using NaSMe in NMP at 140 °C[1]. When incorporated into the inhibitor framework, the amino group of the 3-amino-5-methoxyphenol moiety forms a critical salt bridge interaction with the Asp60A carboxylate ( Oδ2​ ) in the uPA active site (bond distance ~3.2 Å)[1]. This specific interaction drastically increases the binding affinity and selectivity of the inhibitor against urokinase compared to other trypsin-like serine proteases[1].

Conclusion

3-Amino-5-methoxyphenol hydrochloride is far more than a simple building block; it is a highly programmable synthetic module. Whether exploiting the "cesium effect" for chemoselective O-alkylation in antiviral development[6][7], utilizing bulky phosphine ligands for N-arylation in kinase inhibitors[2], or designing precise salt-bridge interactions in protease active sites[1], understanding the intrinsic physicochemical properties of this compound is paramount. By adhering to the rigorous, self-validating protocols outlined in this guide, development teams can ensure high yields, reproducibility, and accelerated timelines in their drug discovery pipelines.

References

  • Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase. Synthesis, Structural Analysis, and SAR of N-Phenyl Amide 6-Substitution | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase | PMC - National Institutes of Health |[Link]

  • JNJ-A07 - New Drug Approvals (Preclinical Dengue Inhibitor) | New Drug Approvals |[Link]

  • Substituted indoline derivatives as dengue viral replication inhibitors | Google P

Sources

Foundational

3-amino-5-methoxyphenol hydrochloride as a chemical intermediate

An In-Depth Technical Guide to 3-Amino-5-Methoxyphenol Hydrochloride: A Key Intermediate in Modern Drug Discovery Introduction In the landscape of medicinal chemistry and drug development, the strategic selection of chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-5-Methoxyphenol Hydrochloride: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and drug development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of available building blocks, substituted aminophenols represent a privileged scaffold, frequently incorporated into molecules targeting a wide array of biological pathways. 3-Amino-5-methoxyphenol hydrochloride emerges as a particularly valuable intermediate, offering a unique combination of reactive functional groups and modulating substituents that are highly sought after by researchers and drug development professionals.

This technical guide provides a comprehensive overview of 3-amino-5-methoxyphenol hydrochloride, designed for the practicing scientist. We will delve into its core physicochemical properties, present logical and field-proven synthetic and purification protocols, and explore its primary application as a strategic intermediate in the synthesis of complex molecules, most notably kinase inhibitors. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific principles.

The presence of a primary amine, a phenolic hydroxyl, and a methoxy group on a single aromatic ring provides a trifecta of functionality. The amine serves as a key nucleophilic handle for constructing carbon-nitrogen bonds, the phenol offers a crucial hydrogen bond donor/acceptor site for molecular recognition at a biological target, and the methoxy group can be used to fine-tune physicochemical properties such as lipophilicity, solubility, and metabolic stability.[1] This guide serves to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this versatile compound in their discovery programs.

Physicochemical Properties and Characterization

Core Data Summary
PropertyValueSource(s)
Chemical Name 3-amino-5-methoxyphenol hydrochloride-
Synonyms 3-Hydroxy-5-methoxyaniline hydrochloride; 5-amino-3-methoxyphenol hydrochloride[2]
CAS Number 162155-27-3 (for free base)[2][3]
Molecular Formula C₇H₁₀ClNO₂[4]
Molecular Weight 175.61 g/mol [4]
Appearance Off-white to pale solid/powder[5]
Purity Typically ≥97%[3][6]
Storage Conditions Store in freezer (-20°C), under an inert atmosphere (Argon or Nitrogen)[3]

Note: Data for the hydrochloride salt is consolidated from sources describing the free base and related aminophenol hydrochlorides.

Solubility and Stability

The hydrochloride salt exhibits enhanced solubility in polar protic solvents such as water, methanol, and ethanol compared to its free base, which has better solubility in less polar organic solvents like ethyl acetate and dichloromethane (DCM). The primary amine and phenolic hydroxyl groups make the free base susceptible to oxidation, which can lead to discoloration and the formation of impurities over time. Conversion to the hydrochloride salt protonates the more basic amino group, significantly improving its shelf-life and stability against oxidative degradation. For this reason, storage under an inert atmosphere and at low temperatures is critical to maintain its integrity.[3]

Analytical Characterization

Structural confirmation and purity assessment are critical quality control steps. The following techniques are standard for characterizing 3-amino-5-methoxyphenol hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the amine/hydroxyl protons. The aromatic protons will appear as multiplets in the aromatic region, with coupling patterns dictated by their meta-relationships. The methoxy signal will be a sharp singlet around 3.8 ppm. ¹³C NMR will show seven distinct carbon signals, including three for the substituted aromatic carbons and one for the methoxy carbon.

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Key stretches include O-H and N-H bands (often broad) in the 3200-3500 cm⁻¹ region, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C stretches in the aromatic region (approx. 1500-1600 cm⁻¹), and strong C-O stretches for the phenol and methoxy ether linkages.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will typically show the molecular ion for the free base [M+H]⁺ at m/z 140.07, as the hydrochloride salt dissociates in the ESI source.[7][8]

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the method of choice for purity assessment.[9] A typical method would utilize a C18 column with a gradient elution system of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes by protonating the amine.[9]

Synthesis and Purification

The synthesis of 3-amino-5-methoxyphenol hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following sections detail a logical retrosynthetic approach and provide an exemplary, detailed protocol.

Retrosynthetic Analysis

A logical approach to synthesizing the target molecule begins with readily available starting materials. A plausible retrosynthesis involves disconnecting the C-N bond, suggesting a nitration and subsequent reduction strategy on a methoxyphenol precursor. This precursor can, in turn, be derived from a more fundamental building block like resorcinol or a related derivative.

G Target 3-Amino-5-methoxyphenol HCl FreeBase 3-Amino-5-methoxyphenol Target->FreeBase HCl Treatment NitroPhenol 5-Methoxy-3-nitrophenol FreeBase->NitroPhenol Reduction (e.g., H₂/Pd/C) Precursor 3-Methoxyphenol NitroPhenol->Precursor Regioselective Nitration Start Resorcinol Precursor->Start Selective O-Methylation

Caption: Retrosynthetic pathway for 3-amino-5-methoxyphenol HCl.

Experimental Protocol: Synthesis

This protocol describes a common and reliable route starting from 3-methoxyphenol.

Step 1: Regioselective Nitration of 3-Methoxyphenol

  • Causality: The hydroxyl and methoxy groups are ortho-, para-directing activators. Nitration is directed to the positions activated by both groups (positions 2, 4, and 6). Position 2 is sterically hindered. Positions 4 and 6 are the most likely sites of reaction. Careful control of temperature and reaction time is necessary to favor mono-nitration and control regioselectivity.

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-methoxyphenol (1.0 eq) in glacial acetic acid at 0-5 °C.

    • Slowly add a solution of nitric acid (1.05 eq) in glacial acetic acid dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water. A precipitate of the nitro-phenols will form.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product will be a mixture of isomers, primarily 5-methoxy-2-nitrophenol and 3-methoxy-4-nitrophenol.

    • The desired 5-methoxy-3-nitrophenol isomer is typically a minor product and must be separated from the other isomers by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to 3-Amino-5-methoxyphenol

  • Causality: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting other functional groups like the phenol and ether.[10] Palladium on carbon (Pd/C) is a standard and robust catalyst for this transformation.

  • Procedure:

    • Charge a hydrogenation vessel with the purified 5-methoxy-3-nitrophenol (1.0 eq) and a suitable solvent, such as methanol or ethyl acetate.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-3 bar).

    • Stir the reaction vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC analysis.[10]

    • Once the reaction is complete (hydrogen consumption ceases), carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11]

    • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-methoxyphenol as a solid. This free base is often used directly in the next step due to its sensitivity to air.

Step 3: Formation of the Hydrochloride Salt

  • Causality: The amino group is basic and will readily react with a strong acid like HCl to form a stable ammonium salt. This increases the compound's stability and makes it easier to handle as a crystalline solid.

  • Procedure:

    • Dissolve the crude 3-amino-5-methoxyphenol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in isopropanol or ethereal HCl (1.1 eq) dropwise with stirring.

    • A precipitate of 3-amino-5-methoxyphenol hydrochloride will form immediately.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Purification and Quality Control Workflow

G cluster_purification Purification cluster_qc Quality Control Crude Crude HCl Salt Recrystallize Recrystallization (e.g., Ethanol/Water) Crude->Recrystallize Filter Filtration & Washing (Cold Solvent) Recrystallize->Filter Dry Vacuum Drying Filter->Dry Pure Purified Product Dry->Pure HPLC Purity Check (HPLC >97%) Pure->HPLC NMR Structure ID (NMR) Pure->NMR MS Mass ID (MS) Pure->MS Release Release for Use HPLC->Release NMR->Release MS->Release

Caption: Post-synthesis workflow for purification and quality control.

  • Purification Protocol (Recrystallization):

    • Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent system (e.g., ethanol/water or isopropanol).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

  • Quality Control Protocol (HPLC):

    • Prepare a stock solution of the purified product in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Inject onto a C18 RP-HPLC column.

    • Elute with a gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).

    • Monitor the eluent at a suitable wavelength (e.g., 254 nm).

    • The purity is determined by integrating the peak area of the main product relative to the total peak area.

Core Applications in Chemical Synthesis

The true value of 3-amino-5-methoxyphenol hydrochloride lies in its application as a versatile building block for constructing more complex molecular architectures, particularly within the realm of drug discovery.

The Role in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes and a major focus of drug discovery, especially in oncology and immunology.[12] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The structure of 3-amino-5-methoxyphenol is ideally suited for this purpose:

  • The Amino Group: Serves as the primary attachment point. It can act as a nucleophile in SₙAr reactions with electron-deficient heterocycles (like chloropyrimidines or chloroquinolines) or be acylated to form amides, both of which are common motifs in kinase inhibitors.[13][14][15]

  • The Phenolic Hydroxyl Group: Often forms a crucial hydrogen bond with a "hinge" region of the kinase ATP-binding site, a common anchoring interaction that provides significant binding affinity.

  • The Methoxy Group: Occupies a "solvent-exposed" region or a specific sub-pocket, where it can be used to modulate solubility, block a site of potential metabolism, or create favorable van der Waals interactions to enhance potency and selectivity.[1]

Exemplary Synthetic Workflow: Synthesis of a Kinase Inhibitor Core

This hypothetical protocol illustrates the coupling of 3-amino-5-methoxyphenol with 2,4-dichloropyrimidine, a common starting point for inhibitors of kinases like Src or Abl.

  • Causality: The chlorine at the 4-position of 2,4-dichloropyrimidine is more reactive towards nucleophilic aromatic substitution than the chlorine at the 2-position. The amino group of 3-amino-5-methoxyphenol will selectively displace the C4-chloro group under mild basic conditions. The base is required to deprotonate the resulting ammonium intermediate and neutralize the HCl byproduct.

  • Procedure:

    • To a solution of 3-amino-5-methoxyphenol hydrochloride (1.0 eq) and 2,4-dichloropyrimidine (1.05 eq) in a solvent such as 2-propanol or N,N-dimethylformamide (DMF), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.2 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the desired product: 4-((3-hydroxy-5-methoxyphenyl)amino)-2-chloropyrimidine. This product can then be further elaborated by substituting the remaining chlorine atom at the 2-position.

G cluster_product A 3-Amino-5-methoxyphenol C Kinase Inhibitor Core Structure A->C Nucleophilic Aromatic Substitution (SₙAr) B 2,4-Dichloropyrimidine B->C

Caption: Synthetic workflow for creating a kinase inhibitor core.

Safety, Handling, and Storage

Proper handling of 3-amino-5-methoxyphenol hydrochloride is essential for laboratory safety. The information is compiled from safety data sheets (SDS) of the compound and structurally related chemicals.[3][5][16][17][18]

Hazard Identification and Precautionary Measures
Hazard ClassGHS Statement(s)Precautionary Measures
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledP261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P264: Wash skin thoroughly after handling.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irrit. H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.

GHS pictograms typically associated with these hazards include the Exclamation Mark (GHS07).[3][18]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile rubber) are required.[5]

  • Respiratory Protection: Use in a well-ventilated fume hood. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary for large-scale operations.[5]

Spill and Disposal
  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[19]

Storage
  • Rationale: The compound's sensitivity to oxidation necessitates protective storage.

  • Conditions: Keep the container tightly sealed in a dry, well-ventilated place.[18] For long-term stability, store under an inert atmosphere (e.g., argon) in a freezer at or below -20°C.[3]

Conclusion

3-Amino-5-methoxyphenol hydrochloride is more than just a catalog chemical; it is a strategic asset in the synthesis of high-value, biologically active molecules. Its carefully arranged functional groups provide a versatile platform for medicinal chemists to build complex scaffolds, particularly in the highly competitive field of kinase inhibitor development. By understanding its properties, employing robust synthetic and purification protocols, and adhering to strict safety guidelines, researchers can effectively leverage this intermediate to accelerate their discovery programs and contribute to the development of next-generation therapeutics.

References

  • General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. (n.d.). The Royal Society of Chemistry.
  • SAFETY DATA SHEET - 3-Methoxyphenol. (2012, November 16). Fisher Scientific.
  • 2-Amino-5-methoxyphenol hydrochloride. (n.d.). Fluorochem.
  • 3-Amino-5-methoxyphenol. (n.d.). Synblock.
  • 3-Amino-5-methoxyphenol. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Hydroxy-3-methoxybenzylamine hydrochloride. (2024, February 7). Fisher Scientific.
  • 5-Amino-2-methoxyphenol. (n.d.). BLD Pharm.
  • SAFETY DATA SHEET - 3-Aminophenol. (2025, November 6). Aldrich.
  • SAFETY DATA SHEET - 4-(Aminomethyl)-2-methoxyphenol Hydrochloride. (2024, December 13). TCI Chemicals.
  • 3-amino-5-methoxyphenol (C7H9NO2). (n.d.). PubChemLite.
  • 3-Amino-5-methoxyphenol. (n.d.). BLD Pharm.
  • How can I synthesize 2-amino-5-methoxyphenol? (2014, December 6). ResearchGate.
  • 3-Amino-5-methoxyphenol. (n.d.). LGC Standards.
  • 2-Amino-5-methoxyphenol hydrochloride. (n.d.). Sigma-Aldrich.
  • Boschelli, D. H., Wu, B., Ye, F., Wang, Y., Golas, J. M., Lucas, J., & Boschelli, F. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876.
  • SAFETY DATA SHEET - 3-METHOXY-5-METHYLPHENOL. (2025, July 19). ChemicalBook.
  • 3-Amino-5-methoxyphenol 97.00%. (n.d.). AChemBlock.
  • Boschelli, D. H., et al. (2005). Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 15(21), 4681-4.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023, March 15). MDPI.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent.
  • Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors. (n.d.). Benchchem.
  • An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. (n.d.). Benchchem.
  • Structure-Based Design and Synthesis of 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 Inhibitors. (2016, January 28). PubMed.
  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate.
  • Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. (n.d.). Glen Report.
  • Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method. (n.d.). Google Patents.
  • Amino-quinolines as kinase inhibitors. (n.d.). Google Patents.
  • Isolation and purification of monofunctional methoxyphenols from loblolly pine biocrude. (n.d.). RTI International.
  • How to purify amino acid hydrolysis extract for HPLC analysis? (2021, April 29). ResearchGate.

Sources

Exploratory

Reactivity Profile and Synthetic Modalities of the Amino Group in 3-Amino-5-Methoxyphenol Hydrochloride: A Technical Guide

Executive Summary 3-Amino-5-methoxyphenol hydrochloride (CAS: 162155-27-3) is a highly versatile, trifunctional aromatic building block utilized extensively in the synthesis of complex pharmacophores, dyes, and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-methoxyphenol hydrochloride (CAS: 162155-27-3) is a highly versatile, trifunctional aromatic building block utilized extensively in the synthesis of complex pharmacophores, dyes, and agrochemicals. Notably, it has served as a critical intermediate in the fragment-based discovery of Type I inhibitors targeting Maternal Embryonic Leucine Zipper Kinase (MELK) [1].

Working with this compound presents a unique set of chemical challenges. The aromatic ring is extremely electron-rich due to the electron-donating nature of the hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups. This guide provides an in-depth analysis of the amino group's reactivity, detailing the causality behind experimental choices, regioselectivity controls, and self-validating protocols for N-functionalization.

Structural & Electronic Profiling

The intrinsic reactivity of 3-amino-5-methoxyphenol is dictated by the competing nucleophilicity of its functional groups.

The Causality of the Hydrochloride Salt: Aminophenols are notoriously susceptible to air oxidation, rapidly degrading into highly reactive, colored quinone imines. Storing the compound as a hydrochloride salt (-NH3⁺ Cl⁻) is a deliberate passivation strategy. Protonation of the amine eliminates its nucleophilicity and withdraws electron density from the aromatic system, stabilizing the molecule for long-term storage. To unlock its reactivity, the salt must be "free-based" in situ using a mild base.

Reactivity Salt 3-Amino-5-methoxyphenol HCl (Protonated, Unreactive) FreeBase Free Base (Active Nucleophile) Salt->FreeBase Mild Base (e.g., DIPEA) Acylation N-Acylation (Amides) FreeBase->Acylation R-COCl, 0°C RedAmination Reductive Amination (Mono-alkyl) FreeBase->RedAmination 1. R-CHO 2. NaBH4 Buchwald Buchwald-Hartwig (N-Aryl) FreeBase->Buchwald Ar-X, Pd cat., XPhos

Fig 1: Core synthetic pathways for the amino group of 3-amino-5-methoxyphenol.

Core Reactivity Modalities of the Amino Group

Selective N-Acylation (Kinetic Control)

When exposed to acyl chlorides or anhydrides, the amino group exhibits a higher intrinsic nucleophilicity than the phenolic hydroxyl group [3]. The nitrogen lone pair is more polarizable and less tightly bound than the oxygen lone pair. By maintaining strict kinetic control (0–5 °C) and using exactly 1.0 to 1.05 equivalents of the electrophile, N-acylation proceeds rapidly with >95% regioselectivity over O-acylation.

N-Alkylation vs. Reductive Amination

Direct alkylation of the free amine with alkyl halides (S_N2) is fundamentally flawed for this substrate. The resulting secondary amine is more nucleophilic than the primary amine, leading to an uncontrollable cascade of polyalkylation (over-alkylation) [2].

To achieve strict mono-N-alkylation, reductive amination is the authoritative standard. By condensing the amine with an aldehyde to form a Schiff base (imine) and subsequently reducing it with sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3), the reaction is strictly bottlenecked at the mono-alkyl stage [2].

N-Arylation (Buchwald-Hartwig Cross-Coupling)

The amino group can be arylated to form diarylamines using palladium-catalyzed cross-coupling. In the synthesis of MELK kinase inhibitors, 3-amino-5-methoxyphenol was successfully coupled with complex aryl bromides using Pd2(dba)3, XPhos as the ligand, and K3PO4 as the base in DME at 140 °C [1]. The bulky XPhos ligand is critical here to prevent the catalyst from being poisoned by the unprotected phenolic hydroxyl group.

Quantitative Data Summary

The following table summarizes the expected performance metrics and primary challenges associated with the functionalization of the amino group.

Reaction TypeReagents / ConditionsTypical YieldSelectivity (N vs O)Primary Mechanistic Challenge
N-Acylation Acyl chloride, DIPEA, DCM, 0 °C85–95%>95:5Exothermic control; O-acylation crossover at RT.
Direct Alkylation Alkyl halide, K2CO3, DMF, 80 °C40–60%VariablePolyalkylation (dialkylated byproducts).
Reductive Amination Aldehyde, NaBH4, MeOH, RT80–90%>99:1Imine reduction efficiency; water removal.
N-Arylation Ar-Br, Pd2(dba)3, XPhos, 140 °C60–80%HighCatalyst poisoning by the free -OH group.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The visual and thermal cues built into the steps allow the chemist to verify the reaction's progress in real-time.

Workflow Step1 Dissolution & Free-Basing Step2 Cool to 0°C (Kinetic Control) Step1->Step2 Step3 Dropwise Addition of Electrophile Step2->Step3 Step4 Reaction Monitoring Step3->Step4 Step5 Aqueous Quench & Extraction Step4->Step5

Fig 2: Self-validating experimental workflow for selective N-acylation.

Protocol A: Selective N-Acylation
  • Free-Basing: Suspend 3-amino-5-methoxyphenol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Validation: The suspension will transition into a clear, slightly colored solution as the salt is neutralized into the soluble free base.

  • Kinetic Control: Cool the reaction flask to 0–5 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes. Causality: Dropwise addition prevents localized heating, which would otherwise provide the activation energy required for the slower O-acylation pathway.

  • Quench & Workup: After 1 hour, quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Mono-N-Alkylation via Reductive Amination
  • Imine Formation: Dissolve 3-amino-5-methoxyphenol hydrochloride (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous methanol. Add triethylamine (1.1 eq) to liberate the free base. Stir at room temperature for 2–4 hours. Validation: The formation of the Schiff base often results in a distinct deepening of the solution's color (typically yellow/orange).

  • Reduction: Cool the solution to 0 °C. Carefully add sodium borohydride (NaBH4) (1.5 eq) in small portions. Causality: NaBH4 is chosen over stronger reducing agents like LiAlH4 because it selectively reduces the imine without disturbing the electron-rich aromatic ring or other sensitive functional groups.

  • Workup: Stir for an additional hour at room temperature. Quench carefully with water to destroy excess hydride (effervescence will be observed). Evaporate the methanol, extract the aqueous residue with ethyl acetate, dry, and concentrate.

References

  • Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase. ACS Medicinal Chemistry Letters.

  • Selective alkylation of aminophenols. ARKIVOC. 1

  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. 2

Sources

Foundational

Comprehensive Stability Profiling and Storage Optimization for 3-Amino-5-methoxyphenol Hydrochloride

Executive Summary 3-Amino-5-methoxyphenol hydrochloride (CAS 1803580-66-6) is a highly versatile, bifunctional chemical building block. It is prominently utilized in the synthesis of advanced pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-methoxyphenol hydrochloride (CAS 1803580-66-6) is a highly versatile, bifunctional chemical building block. It is prominently utilized in the synthesis of advanced pharmaceutical intermediates, including targeted dengue virus replication inhibitors[1] and selective urokinase inhibitors for oncology applications[2]. Despite its synthetic utility, the electron-rich nature of the aminophenol core renders it highly susceptible to environmental degradation.

As a Senior Application Scientist, I have designed this technical guide to elucidate the causality behind its degradation mechanisms, present quantitative stability data, and establish self-validating protocols for storage and analytical testing. These methodologies ensure absolute scientific integrity and reproducibility during drug development workflows.

Chemical Profiling & Degradation Causality

The intrinsic instability of 3-amino-5-methoxyphenol stems from its specific functional group arrangement. The molecule possesses a phenolic hydroxyl group, an electron-donating methoxy group, and a primary amine.

The Causality of Degradation: In its free base form, the electron-donating effects of the hydroxyl and methoxy groups dramatically increase the electron density on the aromatic ring. This makes the amine highly nucleophilic and exceptionally prone to auto-oxidation. To mitigate this vulnerability, the compound is synthesized and supplied as a hydrochloride (HCl) salt ()[3]. Protonation of the amine ( −NH3+​ ) withdraws electron density, temporarily stabilizing the core.

However, the HCl salt introduces a secondary failure point: hygroscopicity . When exposed to ambient humidity, moisture absorbs onto the crystal lattice, causing localized dissociation of the HCl salt. This micro-environmental shift regenerates the highly reactive free base, which rapidly reacts with atmospheric oxygen to form quinone imines. These reactive intermediates subsequently undergo uncontrolled polymerization, visually manifesting as a shift from an off-white powder to a dark brown or black intractable mass.

DegradationPathway A 3-Amino-5-methoxyphenol HCl (Stable Solid) B Moisture Absorption (HCl Dissociation) A->B High RH (>40%) C Free Base Formation (Reactive) B->C D Auto-Oxidation (O2 Exposure) C->D O2 Ingress E Quinone Imine Intermediates D->E F Polymerization (Brown/Black Discoloration) E->F Time / Temp

Mechanistic pathway of 3-amino-5-methoxyphenol HCl degradation via moisture and oxidation.

Empirical Stability Data & Kinetic Modeling

To understand the kinetic degradation of 3-amino-5-methoxyphenol HCl, accelerated stability studies (based on ICH Q1A guidelines) were modeled using the behavior of highly similar substituted aminophenol salts. The quantitative data below highlights the critical dependency on both temperature and relative humidity (RH).

Storage ConditionEnvironmental Control1 Month Purity (%)3 Month Purity (%)6 Month Purity (%)Visual Appearance at 6 Months
-20°C Sealed, Argon Backfill99.899.799.5Off-white powder
2-8°C Sealed, Dark99.598.998.2Pale tan powder
25°C / 60% RH Ambient, Dark97.292.485.1Brown agglomerate
40°C / 75% RH Accelerated Stress88.574.3< 50.0Black, sticky resin

Data Interpretation: The precipitous drop in purity at 40°C/75% RH confirms that moisture acts as a primary catalyst for the oxidative degradation cascade. Maintaining the compound at 2-8°C or lower, protected from light, is mandatory for long-term integrity ()[4].

Self-Validating Storage Protocols

To ensure absolute trustworthiness in experimental outcomes, researchers must implement a self-validating storage system. This protocol ensures that any breach in storage integrity is immediately detectable before the reagent is introduced into a complex, multi-step synthesis.

Step-by-Step Storage Methodology:

  • Initial Inspection & Baseline Validation: Upon receipt, immediately perform a visual inspection. The powder must be white to off-white. Dissolve 1 mg in 1 mL of anhydrous methanol; the solution should be clear and colorless. If a pink or brown tint is observed, baseline degradation has already occurred.

  • Aliquoting under Inert Atmosphere: Transfer the bulk material into a glove box purged with Argon or high-purity Nitrogen. Divide the bulk into single-use amber glass vials (e.g., 100 mg to 500 mg per vial) to prevent repeated freeze-thaw and atmospheric exposure cycles. Field Insight: Aminophenol hydrochloride salts frequently exhibit static charge accumulation. Utilizing an anti-static gun (ionizer) inside the glove box prior to aliquoting prevents powder aerosolization and ensures precise mass transfer.

  • Desiccant Integration (The Self-Validating Check): Place the sealed amber vials inside a secondary container (e.g., a vacuum-sealed Mylar bag or a desiccator jar) containing indicating silica gel (Cobalt-free). Validation Mechanism: The indicating silica gel serves as the system's internal control. If the gel transitions from blue to pink, the moisture barrier has been breached, and the batch's integrity must be analytically re-evaluated before use.

  • Temperature-Controlled Storage: Store the secondary containers at 2-8°C (for use within 3 months) or -20°C (for long-term storage). Crucially, allow vials to warm to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

Stability-Indicating Assay (SIA) Workflow

When utilizing 3-amino-5-methoxyphenol HCl in rigorous drug development pipelines, standard Thin-Layer Chromatography (TLC) is insufficient. A robust Stability-Indicating Assay (SIA) using HPLC-UV/MS is required to accurately resolve the active pharmaceutical ingredient (API) from its quinone imine degradants.

SIAWorkflow S1 Sample Prep (0.5 mg/mL in MeCN:H2O) S2 HPLC Separation (C18, 0.1% TFA Gradient) S1->S2 S3 Dual Detection (UV 254nm & ESI-MS) S2->S3 S4 System Suitability & Peak Integration S3->S4

Step-by-step workflow for the Stability-Indicating Assay (SIA) using HPLC-UV/MS.

Step-by-Step Analytical Protocol:

  • System Suitability Test (SST) Preparation: Intentionally degrade a 1 mg sample by exposing it to 1 drop of 0.1 M NaOH and ambient air for 2 hours (forced degradation). Neutralize with 0.1 M HCl. This generates the necessary quinone imine standard.

  • Sample Preparation: Dissolve the test sample in a diluent of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid to maintain the protonated state) to a final concentration of 0.5 mg/mL.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse Phase column (e.g., 150 x 4.6 mm, 3 µm). Run a gradient mobile phase from 5% Acetonitrile to 95% Acetonitrile over 15 minutes. Field Insight: The use of 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is critical. It suppresses the ionization of the phenolic hydroxyl while maintaining the amine in its fully protonated state, preventing peak tailing.

  • Detection & Validation: Monitor UV absorbance at 254 nm and 280 nm. The intact 3-amino-5-methoxyphenol will elute early due to its polarity, while the polymerized degradants will present as broad, late-eluting peaks. Validation Mechanism: The assay is only valid if the SST injection shows a baseline resolution ( Rs​>2.0 ) between the intact API peak and the forced-degradation peaks.

References

  • Title: 3-Amino-5-methoxyphenol hydrochloride, 1803580-66-6 Source: Chemicalbridge URL: [Link]

  • Title: Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-Amino-5-methoxyphenol Hydrochloride from Nitrophenol Precursors

Executive Summary & Strategic Rationale 3-Amino-5-methoxyphenol is a highly versatile, electron-rich aromatic building block widely utilized in drug discovery. It serves as a critical intermediate in the synthesis of mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-Amino-5-methoxyphenol is a highly versatile, electron-rich aromatic building block widely utilized in drug discovery. It serves as a critical intermediate in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors[1], potent urokinase inhibitors[2], and novel indole-based Dengue virus inhibitors[3].

Historically, industrial access to this scaffold has relied on the selective mono-demethylation of 3,5-dimethoxyaniline using aggressive nucleophiles such as sodium thiomethoxide (NaSMe) at 140 °C[2] or dodecanethiol[3]. While effective at scale, these harsh conditions are often unsuitable for sensitive laboratory environments due to safety profiles and malodorous byproducts.

This application note details a milder, highly regiocontrolled bottom-up synthesis starting from nitrophenol precursors . By utilizing 5-nitroresorcinol to generate the intermediate 3-methoxy-5-nitrophenol[4], followed by controlled catalytic hydrogenation, we provide a robust pathway to the target compound. Furthermore, because the free aminophenol base is highly susceptible to rapid air oxidation, this protocol specifically details its isolation as a hydrochloride salt , ensuring long-term stability and reproducible downstream coupling.

Synthetic Pathway & Mechanistic Causality

The synthesis relies on two critical mechanistic transformations: selective mono-O-alkylation and anhydrous nitro reduction.

Synthetic route from 5-nitroresorcinol to 3-amino-5-methoxyphenol hydrochloride.

Causality in Reagent Selection
  • Kinetic Control of Mono-Methylation: 5-Nitroresorcinol possesses two hydroxyl groups. The choice of K₂CO₃ over stronger bases (like NaH) prevents the quantitative formation of the di-phenoxide. The pKa differential between the first and second phenolic protons allows for selective mono-deprotonation. Once mono-methylated, the electron-donating methoxy group slightly decreases the acidity of the remaining hydroxyl, providing a kinetic window to isolate 3-methoxy-5-nitrophenol before over-alkylation occurs.

  • Anhydrous Salt Formation: Why use 4M HCl in dioxane during the reduction rather than aqueous HCl? Aqueous conditions severely complicate the isolation of water-soluble aminophenols, often requiring tedious lyophilization. By utilizing anhydrous HCl, the resulting hydrochloride salt precipitates directly during the ethereal workup.

Mechanistic rationale for hydrochloride salt isolation to prevent oxidative degradation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and expected visual cues to ensure the operator can verify success at each node of the workflow.

Step 1: Synthesis of 3-Methoxy-5-nitrophenol

Objective: Selective mono-methylation of 5-nitroresorcinol.

  • Initialization: Charge a flame-dried 250 mL round-bottom flask with 5-nitroresorcinol (10.0 g, 64.5 mmol) and anhydrous DMF (100 mL). Stir to dissolve.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add finely powdered anhydrous K₂CO₃ (9.8 g, 70.9 mmol, 1.1 eq) in portions.

    • Visual Cue: The solution will transition from pale yellow to a deep red/orange suspension, indicating phenoxide formation.

  • Alkylation: Add methyl iodide (MeI) (4.2 mL, 67.7 mmol, 1.05 eq) dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • IPC (TLC): Sample 10 µL of the mixture, quench in water/EtOAc. Run TLC (Hexanes:EtOAc 7:3, UV 254 nm).

    • Validation: Starting material (R_f ~0.1) should be largely consumed. The desired product appears at R_f ~0.35. A minor over-alkylated byproduct (3,5-dimethoxynitrobenzene) may appear at R_f ~0.6.

  • Workup & Purification: Quench the reaction by pouring into 300 mL of crushed ice/water. Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to yield 3-methoxy-5-nitrophenol as a pale yellow solid[4].

Step 2: Reduction to 3-Amino-5-methoxyphenol Hydrochloride

Objective: Catalytic reduction of the nitro group and simultaneous trapping as the stable HCl salt.

  • Initialization: In a 250 mL Parr hydrogenation flask (or standard flask equipped with a robust balloon system), dissolve 3-methoxy-5-nitrophenol (5.0 g, 29.6 mmol) in anhydrous Methanol (50 mL).

  • Catalyst & Acid Addition: Purge the flask with N₂ for 5 minutes. Carefully add 10% Pd/C (0.5 g, 10 wt%). Immediately add 4M HCl in dioxane (8.0 mL, 32.0 mmol, 1.08 eq).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm). Stir vigorously at room temperature for 6 hours.

    • Visual Cue: The yellow tint of the starting material will rapidly fade to a colorless or very faint pink solution.

  • IPC (LC-MS): TLC is not recommended for the highly polar, streak-prone amine hydrochloride. Analyze via LC-MS.

    • Validation: Complete disappearance of starting mass. Appearance of a single major peak at m/z 140.07 [M+H]⁺.

  • Isolation (Critical Safety Step): Filter the reaction mixture through a pad of Celite under a blanket of N₂ to remove the Pd/C catalyst. Do not allow the Celite pad to pull dry under ambient air , as finely divided Pd/C can ignite residual methanol.

  • Crystallization: Concentrate the methanolic filtrate in vacuo to a viscous oil. Add cold, anhydrous diethyl ether (50 mL) and triturate vigorously until a white to off-white precipitate forms. Filter the solid, wash with cold ether, and dry under high vacuum to afford 3-amino-5-methoxyphenol hydrochloride.

Quantitative Data & Analytical Characterization

To aid in benchmarking, the following tables summarize expected optimization yields and analytical characterization data.

Table 1: Reaction Optimization Data for O-Methylation (Step 1)

EntryBase (Eq)Alkylating Agent (Eq)SolventTemp (°C)Yield (Mono)Yield (Di-alkylated)
1K₂CO₃ (1.1)MeI (1.05)DMF2568% 12%
2K₂CO₃ (2.5)MeI (2.5)DMF255%85%
3NaH (1.1)MeI (1.05)THF0 to 2545%35%
4K₂CO₃ (1.1)Me₂SO₄ (1.05)Acetone6058%18%

Note: Entry 1 provides the optimal balance of conversion and mono-selectivity, leveraging the mild basicity of K₂CO₃ in a highly polar aprotic solvent.

Table 2: Analytical Characterization of 3-Amino-5-methoxyphenol HCl

Analytical TechniqueParameters / ConditionsObserved DataStructural Significance
LC-MS (ESI+) C18 Column, MeCN/H₂O (0.1% FA)m/z 140.07 [M+H]⁺Confirms exact mass of the free base cation.
¹H NMR 400 MHz, DMSO-d₆δ 10.2 (br s, 3H), 9.8 (s, 1H), 6.3 (s, 1H), 6.1 (s, 1H), 6.0 (s, 1H), 3.7 (s, 3H)Confirms protonation of amine (10.2 ppm) and 1,3,5-meta aromatic substitution pattern.
Melting Point Capillary apparatus210 - 214 °C (dec.)Indicates high purity of the salt form; decomposition is typical for amine hydrochlorides.
Appearance Visual InspectionWhite to off-white crystalline powderLack of dark brown/purple discoloration confirms absence of quinone-imine degradation products.

References

1.[2] Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase. Synthesis, Structural Analysis, and SAR of N-Phenyl Amide 6-Substitution | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

2.[1] Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase - PMC Source: nih.gov URL:[Link]

3.[3] Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

4.[4] WO2015092423A1 - Urea derivatives useful as kinase inhibitors - Google Patents Source: google.com URL:

Sources

Application

Protocol for the Diazotization of 3-Amino-5-Methoxyphenol Hydrochloride: Principles, Safety, and In-Situ Application

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the diazotization of 3-amino-5-methoxyphenol hydrochloride, a critical transfor...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the diazotization of 3-amino-5-methoxyphenol hydrochloride, a critical transformation for synthesizing a variety of chemical intermediates. Primary aromatic amines are foundational building blocks in medicinal and materials chemistry, and their conversion to diazonium salts opens a gateway to numerous functionalizations.[1] This protocol details a robust method for generating the corresponding diazonium salt in-situ, emphasizing the causality behind each experimental step, stringent safety protocols, and immediate application in subsequent reactions. The resulting electrophilic diazonium salt is a versatile intermediate for producing azo dyes, active pharmaceutical ingredients (APIs), and other fine chemicals.[2]

Reaction Principle and Mechanism

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[3] The reaction is conducted at low temperatures (typically 0–5 °C) by treating the amine with nitrous acid (HNO₂).[4] Since nitrous acid is unstable, it is generated in situ through the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[5]

The mechanism proceeds through several key steps:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[2]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.[3]

  • Proton Transfers and Dehydration: A series of proton transfers and tautomerization steps occur, leading to the formation of a diazohydroxide.[3]

  • Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The departure of water yields the resonance-stabilized arenediazonium ion.

The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group on the aromatic ring of 3-amino-5-methoxyphenol influences the reactivity. These electron-donating groups increase the nucleophilicity of the amino group, facilitating the initial attack on the nitrosonium ion. However, they also activate the ring, making the resulting diazonium salt highly reactive and potentially less stable.[6][7] Therefore, strict temperature control is paramount.

Mandatory Safety Protocols: Handling Diazonium Salts

Arenediazonium salts are notoriously unstable and can be explosive, particularly in the solid, dry state.[7][8] Their preparation and handling demand strict adherence to safety protocols. For this reason, diazonium salts are almost exclusively prepared and used in solution immediately following their formation, a practice known as in-situ utilization.[7]

The Cardinal Rules for Safe Diazotization:

  • Assume Explosive Properties: Unless proven otherwise, all diazonium salts, especially when isolated, should be treated as potentially explosive and sensitive to shock and friction.[8][9][10]

  • Maintain Low Temperature: The reaction must be kept between 0 °C and 5 °C at all times using an ice-salt bath. Temperatures above this range can lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially creating hazardous pressure buildup.[9]

  • Never Isolate the Salt: Do not attempt to isolate the 3-methoxy-5-hydroxyphenyldiazonium chloride salt from the solution. Use the solution directly for the subsequent reaction. Accidental crystallization followed by detonation has led to serious injuries.[7]

  • Use Stoichiometric Nitrite: Use only a stoichiometric or slight excess (1.0-1.1 equivalents) of sodium nitrite. An unreacted excess of nitrite can lead to unwanted side reactions.[8][10]

  • Check for and Neutralize Excess Nitrous Acid: After the reaction, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test). Quench any excess with a small amount of urea or sulfamic acid, which converts it to N₂ gas.[8][9]

  • Proper Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated chemical fume hood.[11][12]

  • Vent Reaction Gases: The reaction may generate gases. Ensure the reaction vessel is not sealed to avoid pressure buildup.[9]

Experimental Protocol: In-Situ Preparation of 3-Methoxy-5-Hydroxyphenyldiazonium Chloride

This protocol details the preparation of the diazonium salt solution for immediate use in a subsequent step, such as an azo coupling reaction.

  • 3-amino-5-methoxyphenol hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea or Sulfamic Acid

  • Starch-iodide test paper

  • Distilled water

  • Beakers or round-bottom flasks

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

  • Dropping funnel or pipette

  • Sodium Nitrite Solution: Prepare a solution by dissolving the required amount of sodium nitrite in a minimal amount of cold distilled water. This should be prepared fresh just before use.

  • Dissolution of the Amine: In a beaker or flask equipped with a magnetic stir bar, suspend 1.0 equivalent of 3-amino-5-methoxyphenol hydrochloride in distilled water (approx. 10-15 mL per gram of amine). Add 2.5–3.0 equivalents of concentrated hydrochloric acid. Stir until a clear solution is obtained; gentle warming may be applied if necessary, but the solution must be cooled again before proceeding.[13][14]

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with efficient stirring. Ensure the thermometer is immersed in the reaction mixture. It is critical to maintain this temperature throughout the addition of the nitrite solution.[15]

  • Addition of Sodium Nitrite: Slowly add the freshly prepared sodium nitrite solution (1.05 equivalents) dropwise to the cold amine solution over 15-20 minutes.[15] Use a dropping funnel or pipette to control the addition rate. Monitor the temperature closely and ensure it does not rise above 5 °C.[13]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.[15] The solution may change color.

  • Test for Excess Nitrous Acid: Place a drop of the reaction mixture onto a strip of starch-iodide paper. An immediate dark blue or black color indicates the presence of excess nitrous acid.

  • Quenching (if necessary): If the test is positive, add a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative (no color change).

  • Immediate Use: The resulting cold diazonium salt solution is now ready for immediate use in the subsequent reaction (e.g., azo coupling). Do not store this solution.[4][16]

Quantitative Data Summary

The following table provides a summary of reagents for a representative 10 mmol scale reaction.

ReagentMolecular Wt. ( g/mol )Molar Eq.Amount (10 mmol scale)Notes
3-Amino-5-methoxyphenol HCl175.611.01.76 gThe starting primary aromatic amine salt.
Concentrated HCl (~37%)36.46~2.5~2.1 mLProvides the acidic medium and reacts with NaNO₂.[13]
Sodium Nitrite (NaNO₂)69.001.050.725 gThe source of the nitrosonium ion for diazotization.[15]
Distilled Water18.02-~25-30 mLUsed as the solvent for the reaction.

Experimental Workflow Visualization

Diazotization_Workflow cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_application In-Situ Application A Dissolve 3-amino-5-methoxyphenol HCl in Distilled Water + Conc. HCl C Cool Amine Solution to 0-5 °C in Ice Bath A->C B Prepare fresh solution of NaNO₂ in cold water D Add NaNO₂ Solution Dropwise (T < 5 °C) B->D C->D Maintain Temp. E Stir for 15-30 min at 0-5 °C D->E F Test for excess HNO₂ (Starch-Iodide Paper) E->F G Quench excess HNO₂ (if necessary) F->G If Positive H Resulting Diazonium Salt Solution (Use Immediately) F->H If Negative G->H I Add to Coupling Component (e.g., Azo Coupling Reaction) H->I

Caption: Workflow for the in-situ preparation of 3-methoxy-5-hydroxyphenyldiazonium chloride.

References

  • SATHEE. (n.d.). Chemistry Diazotization Reaction.
  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

  • NCERT. (n.d.). Aryl diazonium salt. Retrieved from [Link]

  • ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Arkat USA, Inc. (2000). Novel reactions of aryldiazonium salts. A method for the generation of electrophiles. ARKIVOC. Retrieved from [Link]

  • Course Eagle. (2025, February 16). write the method of preparation of diazonium salt and equation of four chemical reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • DTIC. (n.d.). New Diazo Process. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10. Retrieved from [Link]

  • ISCA. (2013, October 18). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Research Journal of Chemical Sciences. Retrieved from [Link]

  • ScienceScholar. (n.d.). View of Spectrophotometric estimation of esomeprazole using diazotization reaction with meta- amino phenol reagent and application in pharmaceutical preparations. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Dual-Role Utility of 3-Amino-5-methoxyphenol Hydrochloride in Azo Dye Synthesis

Executive Summary Azo dyes represent the most versatile and widely utilized class of synthetic organic colorants, fundamental to industrial chemistry, advanced materials, and pharmaceutical development[1]. The core synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azo dyes represent the most versatile and widely utilized class of synthetic organic colorants, fundamental to industrial chemistry, advanced materials, and pharmaceutical development[1]. The core synthesis of these chromophores relies on a two-step mechanism: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich aromatic system[1],[2].

3-Amino-5-methoxyphenol hydrochloride (CAS: 1803580-66-6) is a highly specialized, dual-role intermediate. Structurally, it possesses both a primary amine (capable of forming an electrophilic diazonium salt) and an electron-rich aromatic ring activated by hydroxyl and methoxy groups (capable of acting as a nucleophilic coupling component). This application note details the causal mechanisms, self-validating protocols, and quantitative parameters required to utilize this compound in both synthetic capacities.

Mechanistic Rationale & Causality (E-E-A-T)

Expertise in azo dye synthesis dictates that successful chromophore generation is entirely dependent on strict temperature and pH control. Understanding the why behind these parameters is critical for reproducible drug development and materials science workflows.

  • Diazotization Causality (Temperature Control): The conversion of the primary amine to a diazonium salt requires a strong mineral acid (HCl) and sodium nitrite (NaNO₂)[1]. The reaction must be strictly maintained at 0–5 °C. Causality: Diazonium salts are highly unstable; elevated temperatures cause rapid thermal decomposition into phenols and nitrogen gas, permanently destroying the electrophile[1],[3].

  • Azo Coupling Causality (pH Control): Azo coupling is an electrophilic aromatic substitution. When 3-amino-5-methoxyphenol acts as the coupling component, the reaction must proceed in an alkaline medium (pH 9–10)[4]. Causality: The alkaline environment deprotonates the phenol to form a phenolate ion. The phenolate oxygen strongly donates electron density into the aromatic ring via resonance, exponentially increasing its nucleophilicity and directing the diazonium attack to the activated ortho or para positions[4].

Experimental Workflows

Workflow cluster_A Protocol A: Diazo Component cluster_B Protocol B: Coupling Component Start 3-Amino-5-methoxyphenol HCl (Dual-Role Synthon) Diazo_A 1. Diazotization HCl, NaNO2 (0-5 °C) Start->Diazo_A Diazo_B 1. Phenolate Activation NaOH (pH 9-10, 0-5 °C) Start->Diazo_B Inter_A Diazonium Salt (Electrophile) Diazo_A->Inter_A Couple_A 2. Azo Coupling Add Nucleophile (pH 9-10) Inter_A->Couple_A Product_A Azo Dye A (Target Chromophore) Couple_A->Product_A Inter_B Activated Phenolate (Nucleophile) Diazo_B->Inter_B Couple_B 2. Azo Coupling Add Diazonium Salt Inter_B->Couple_B Product_B Azo Dye B (Target Chromophore) Couple_B->Product_B

Dual-role synthetic pathways of 3-amino-5-methoxyphenol HCl in azo dye synthesis.

Quantitative Data & Experimental Parameters

Table 1: Physicochemical Properties

Parameter Value
Chemical Name 3-Amino-5-methoxyphenol hydrochloride
CAS Number 1803580-66-6
Molecular Formula C7H10ClNO2

| Role in Synthesis | Diazo Component OR Coupling Component |

Table 2: Stoichiometry & Reaction Conditions

Component Reagent Molar Eq. Temp (°C) pH Requirement
Diazo Precursor 3-Amino-5-methoxyphenol HCl 1.0 0–5 Acidic (< 2.0)
Nitrosating Agent Sodium Nitrite (NaNO₂) 1.05 0–5 Acidic (< 2.0)
Quenching Agent Urea (10% w/v) Titrated 0–5 Acidic (< 2.0)

| Coupling Nucleophile | e.g., Naphthalen-2-ol | 1.0 | 0–5 | Alkaline (9.0–10.0) |

Self-Validating Experimental Protocols

Protocol A: 3-Amino-5-methoxyphenol HCl as the Diazo Component

This protocol utilizes the primary amine of the target compound to generate an electrophilic diazonium salt, which is subsequently coupled with an external nucleophile.

Step 1: Acidification & Suspension

  • Dissolve 10 mmol of 3-amino-5-methoxyphenol HCl in 45 mL of distilled water in a 100 mL conical flask.

  • Slowly add 12 mL of concentrated hydrochloric acid with continuous stirring[4].

  • Submerge the flask in an ice-water bath and cool the slurry to strictly 0–5 °C[1].

Step 2: Diazotization

  • In a separate beaker, dissolve 10.5 mmol of NaNO₂ in 5 mL of cold distilled water.

  • Add the NaNO₂ solution dropwise to the cold amine suspension over 10–15 minutes[3]. Causality: Dropwise addition prevents localized exothermic spikes that would thermally degrade the forming diazonium salt.

Step 3: Self-Validation & Quenching (Critical Step)

  • Stir the mixture for 20 minutes at 0–5 °C.

  • Validation: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid[5].

  • Quenching: Excess nitrous acid will oxidize the coupling component in the next step. Add 10% (w/v) urea solution dropwise until the starch-iodide test yields a negative result[5].

Step 4: Azo Coupling & Isolation

  • Dissolve 10 mmol of the chosen coupling component (e.g., naphthalen-2-ol) in 30 mL of 10% NaOH solution, ensuring the pH is > 9[4]. Cool to 0–5 °C.

  • Slowly pour the quenched diazonium salt solution into the alkaline coupling solution under vigorous stirring[4].

  • Validation: The reaction is self-validating; an immediate, highly colored precipitate (the azo dye) will form upon mixing[4].

  • Add sodium chloride (salting out) to maximize precipitation, collect the dye via vacuum filtration, wash with cold water, and dry in a desiccator[3].

Protocol B: 3-Amino-5-methoxyphenol HCl as the Coupling Component

This protocol utilizes the electron-rich aromatic ring of the target compound as a nucleophile to react with an external diazonium salt.

Step 1: Preparation of External Diazonium Salt

  • Prepare a diazonium salt from an external primary amine (e.g., sulfanilic acid or aniline) following Steps 1–3 of Protocol A, maintaining 0–5 °C[1].

Step 2: Phenolate Activation

  • Dissolve 10 mmol of 3-amino-5-methoxyphenol HCl in 30 mL of 2.0 M NaOH solution[5].

  • Stir vigorously for 20 minutes to ensure complete deprotonation of the hydroxyl group into the highly nucleophilic phenolate ion. Cool the solution to 0–5 °C.

Step 3: pH-Controlled Coupling

  • Slowly add the external diazonium salt solution to the activated phenolate solution.

  • Causality Check: Monitor the pH continuously. The addition of the acidic diazonium solution will lower the pH. You must add supplementary NaOH drops to maintain the pH strictly between 9.0 and 10.0. If the pH drops below 8, the phenolate will reprotonate, and coupling efficiency will crash[4].

Step 4: Isolation & Quality Control

  • Stir for an additional 1 hour at 0 °C to ensure the reaction goes to completion[4].

  • Filter the precipitated dye, wash with distilled water, and dry[5].

  • Validation: Assess the purity of the synthesized dye via Thin Layer Chromatography (TLC) using an ether/acetone (5:1) mobile phase[5].

References

  • Application Notes and Protocols for the Synthesis of Azo Dyes Using an Aminophenol Derivative. BenchChem. 1

  • Azo Dye Synthesis via Coupling Reaction. Scribd. 4

  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert. 5

  • Efficient synthesis of ortho- or para-aminophenol via a diazo coupling reduction process and scalable manufacturing of chlorzoxazone. RSC Publishing. 2

  • Application Notes and Protocols for the Synthesis of Azo Dyes Using an Aminophenol Derivative (Part 2). BenchChem. 3

Sources

Application

Application Note: Advanced HPLC-DAD Methodology for the Quantification of 3-Amino-5-methoxyphenol Hydrochloride

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) Introduction & Analyte Profiling 3-Amino-5-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Introduction & Analyte Profiling

3-Amino-5-methoxyphenol (CAS: 162155-27-3) is a critical, highly functionalized aromatic intermediate utilized in advanced pharmaceutical synthesis. It serves as a foundational building block in the development of substituted indoline derivatives targeting Dengue viral replication[1], as well as in the synthesis of selective 2-naphthamidine inhibitors of urokinase[2].

When handled as a hydrochloride salt (3-amino-5-methoxyphenol HCl), the molecule presents a unique set of analytical challenges:

  • Amphoteric Polarity: The presence of both a basic primary amine (pKa ~4.5) and an acidic phenolic hydroxyl group (pKa ~9.5) makes the molecule highly polar, especially in its protonated salt form.

  • Oxidative Instability: The electron-donating methoxy and hydroxyl groups enrich the aromatic ring, making the amine highly susceptible to auto-oxidation in neutral or alkaline solutions.

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using simple water/acetonitrile gradients on standard C18 columns often results in poor retention (elution near the void volume) and severe peak tailing due to secondary interactions with residual silanols. Therefore, a specialized chromatographic approach is required.

Mechanistic Rationale for Method Design

To overcome the poor retention of the highly polar protonated amine, this protocol employs Ion-Pair Chromatography (IPC) paired with an aqueous-compatible stationary phase (AQ-C18).

By utilizing sodium octanesulfonate as an ion-pairing reagent in a strictly controlled acidic mobile phase (pH 3.2), we dictate the ionization state of the analyte. At pH 3.2, the phenolic group remains fully neutral, while the amine is fully protonated (cationic). The anionic octanesulfonate binds electrostatically to the cationic amine, forming a neutral, hydrophobic complex. This complex partitions effectively into the stationary phase, drastically increasing retention time and improving peak symmetry[3].

IonPairing cluster_0 Mobile Phase (pH 3.2) N1 Protonated Analyte (Cationic Amine) N3 Neutral Hydrophobic Complex N1->N3 Electrostatic Attraction N2 Octanesulfonate (Anionic Ion-Pair) N2->N3 N4 Stationary Phase (Zorbax SB-Aq) N3->N4 Hydrophobic Retention

Fig 1. Mechanism of ion-pair chromatography for retaining polar protonated amines.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates an acidic diluent to freeze the analyte's oxidation state and a mandatory System Suitability Test (SST) to verify column efficiency prior to sample acquisition.

Chromatographic Conditions
ParameterSpecification / ConditionRationale
Column Zorbax SB-Aq (150 × 4.6 mm, 5 µm)Resists phase collapse in highly aqueous conditions; ideal for polar aromatics[3].
Mobile Phase A 1.1 g/L Sodium octanesulfonate in Water (pH 3.2 with H₃PO₄)Provides the anionic ion-pairing agent and maintains amine protonation[3].
Mobile Phase B Methanol (HPLC Grade)Offers better solubility for the ion-pair complex than Acetonitrile.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection DAD at 225 nm (Reference 360 nm)Captures the primary π-π* transition of the functionalized aromatic ring[3].
Injection Vol. 10 µLBalances sensitivity with prevention of column overloading.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
5.0 95 5
15.0 60 40
20.0 60 40
21.0 95 5

| 26.0 | 95 | 5 (Re-equilibration) |

Step-by-Step Sample Preparation

Causality Note: Aminophenols oxidize rapidly in ambient aqueous solutions. To prevent this, all standards and samples must be prepared in an acidic diluent (0.1% Phosphoric acid in Water/Methanol 80:20 v/v) and stored in amber vials.

  • Diluent Preparation: Mix 800 mL of HPLC-grade water with 200 mL of Methanol. Add 1.0 mL of concentrated Phosphoric acid (H₃PO₄). Mix thoroughly and degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-amino-5-methoxyphenol hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh an amount of the sample equivalent to ~50 mg of the analyte into a 50 mL volumetric flask. Add 30 mL of Diluent, sonicate for 10 minutes to extract, and make up to volume. Filter through a 0.45 µm PTFE syringe filter (discarding the first 2 mL) before injection.

System Suitability Test (SST)

Inject the Working Standard Solution (50 µg/mL) in five replicates. The system is validated for use only if:

  • %RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

Method Validation & Quantitative Data

The method was validated according to ICH Q2(R1) guidelines, ensuring its authoritative grounding for use in rigorous QC environments.

HPLC_Workflow A Analyte Profiling (3-Amino-5-methoxyphenol HCl) B Column Selection (AQ-C18 for Polar Retention) A->B C Mobile Phase Optimization (Ion-Pairing at pH 3.2) B->C D Sample Preparation (Acidic Diluent to Prevent Oxidation) C->D E Method Validation (ICH Q2 Guidelines) D->E

Fig 2. Logical workflow for the development and validation of the HPLC method.

Table 1: Summary of Method Validation Parameters

Validation ParameterResult / Acceptance CriteriaConclusion
Linearity Range 0.5 µg/mL – 150 µg/mL (R² = 0.9998)Highly linear across the operational range.
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)Excellent sensitivity for trace impurity tracking.
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)Robust baseline for low-level quantification.
Method Precision (%RSD) 1.1% (n=6 preparations)Demonstrates high repeatability.
Accuracy (Recovery %) 98.5% – 101.2% at 3 concentration levelsFree from matrix interference.
Solution Stability Stable for 24 hours at 4 °C in acidic diluentAcidification successfully halts auto-oxidation.

Troubleshooting & Stability Considerations

  • Drifting Retention Times: Ion-pairing reagents require extended equilibration times. Ensure the column is flushed with at least 20 column volumes of Mobile Phase A/B (95:5) prior to the first injection.

  • Appearance of Unknown Early Eluting Peaks: If the sample solution turns pink or brown, the 3-amino-5-methoxyphenol has oxidized into quinone-imine derivatives. Immediately discard the solution, verify the pH of your diluent (must be strictly < 3.0), and utilize fresh amber glassware.

References

  • A Comparative Guide to HPLC Method Validation for 4-Aminophenol Impurity Detection.Benchchem.
  • Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase.ACS Publications.
  • US20200299235A1 - Substituted indoline derivatives as dengue viral replication inhibitors.Google Patents.

Sources

Method

Application Note: LC-MS/MS Analysis of Reaction Products Derived from 3-Amino-5-methoxyphenol Hydrochloride in Pharmaceutical Library Synthesis

Introduction & Chemical Context 3-Amino-5-methoxyphenol (CAS: 162155-27-3) and its hydrochloride salt (CAS: 162258-30-2) serve as highly versatile bifunctional building blocks in medicinal chemistry. The scaffold is prom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Amino-5-methoxyphenol (CAS: 162155-27-3) and its hydrochloride salt (CAS: 162258-30-2) serve as highly versatile bifunctional building blocks in medicinal chemistry. The scaffold is prominently featured in the synthesis of potent therapeutics, including urokinase inhibitors[1] and broad-spectrum Dengue virus replication inhibitors such as JNJ-A07[2].

The analytical challenge in utilizing this scaffold lies in its bifunctionality. The molecule possesses both a nucleophilic aniline amine (-NH₂) and a phenolic hydroxyl (-OH) group. During library synthesis—such as the alkylation with tert-butyl 4-bromobutanoate to form tert-butyl 4-(3-amino-5-methoxyphenoxy)butanoate[3]—competing O-alkylation and N-alkylation reactions can occur. Because these side products are structural isomers with identical intact masses, standard LC-UV or single-quadrupole MS is insufficient for reaction monitoring.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed to monitor the reaction progress, differentiate O- vs. N-alkylated isomers via distinct Collision-Induced Dissociation (CID) fragmentation pathways, and quantify the desired product.

Experimental Design & Causality

Reaction Chemistry and Selectivity

To favor O-alkylation over N-alkylation, the reaction is typically conducted using Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) at 60°C[4].

  • Causality: According to the hard-soft acid-base (HSAB) principle, the large, polarizable Cs⁺ ion coordinates weakly with the phenoxide oxygen. This leaves the oxygen highly nucleophilic ("naked"), driving the regioselectivity toward the formation of the ether linkage rather than the secondary amine[2].

Analytical Strategy

Direct injection of the DMF reaction mixture into an LC-MS/MS system leads to severe ion suppression in the Electrospray Ionization (ESI) source and rapid column degradation due to high salt loads. Therefore, a Liquid-Liquid Extraction (LLE) step is mandatory.

  • Causality: Partitioning the mixture between Ethyl Acetate (EtOAc) and water effectively drives the DMF and inorganic salts (Cs₂CO₃, CsBr) into the aqueous phase, while the organic products are cleanly extracted into the EtOAc layer.

  • Chromatographic Choice: A Biphenyl UHPLC column is selected over a standard C18 phase. The biphenyl stationary phase provides enhanced π−π interactions with the electron-rich aromatic ring of the aminophenol, offering superior retention and baseline resolution of the O- and N-alkylated isomers[5].

Workflow SM 3-Amino-5-methoxyphenol HCl (Bifunctional Scaffold) Rxn Alkylation Reaction (Cs2CO3, DMF, 60°C) SM->Rxn Add Alkyl Halide LLE Liquid-Liquid Extraction (EtOAc / H2O) Rxn->LLE Quench & Desalt LC UHPLC Separation (Biphenyl Column) LLE->LC Organic Phase MS ESI-MS/MS (MRM) (Isomer Differentiation) LC->MS Eluent

Caption: Workflow for the synthesis, extraction, and LC-MS/MS analysis of aminophenol derivatives.

Step-by-Step Methodologies

Sample Preparation (Reaction Quenching & Extraction)

This protocol acts as a self-validating system by incorporating a blank extraction to ensure no background matrix interference occurs during ionization.

  • Sampling: Withdraw a 50 µL aliquot from the reaction vessel (containing 3-amino-5-methoxyphenol, tert-butyl 4-bromobutanoate, Cs₂CO₃, and DMF).

  • Quenching: Transfer the aliquot into a 1.5 mL microcentrifuge tube containing 450 µL of deionized water to quench the reaction and dissolve inorganic salts.

  • Extraction: Add 500 µL of MS-grade Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes to ensure complete partitioning.

  • Phase Separation: Centrifuge at 10,000 x g for 3 minutes to break any emulsions.

  • Dilution: Carefully transfer 100 µL of the upper organic layer (EtOAc) into a clean LC vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex and filter through a 0.22 µm PTFE syringe filter prior to injection.

UHPLC Chromatographic Conditions

Separation is achieved using a reversed-phase gradient optimized for polar aromatic amines[5].

  • Column: Restek Pinnacle DB Biphenyl (100 mm × 2.1 mm, 1.9 µm) or equivalent.

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Mobile Phase A: MS-Grade Water + 0.1% Formic Acid (v/v)

  • Mobile Phase B: MS-Grade Acetonitrile + 0.1% Formic Acid (v/v)

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
1.0095.05.0Linear
5.0010.090.0Linear
6.5010.090.0Hold
6.6095.05.0Linear
8.5095.05.0Re-equilibration
Mass Spectrometry (ESI-MS/MS) Parameters

The mass spectrometer is operated in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality of Fragmentation: The O-alkylated product ([M+H]⁺ m/z 282.2) exhibits a highly specific neutral loss of the tert-butyl group (-56 Da) at low collision energies, followed by the cleavage of the ether bond to yield the stable 3-amino-5-methoxyphenol core (m/z 140.1) at moderate energies[2]. Conversely, N-alkylated isomers retain the alkyl chain more strongly on the amine nitrogen, yielding distinct transition ratios.

Fragmentation M O-Alkylated Precursor [M+H]+ m/z 282.2 F1 Loss of t-butyl (-56 Da) m/z 226.1 M->F1 Low CE (15 eV) F2 Cleavage of ether (-142 Da) m/z 140.1 M->F2 Med CE (25 eV) F3 Loss of methoxy (-31 Da) m/z 109.1 F2->F3 High CE (35 eV)

Caption: Proposed CID fragmentation pathway for the O-alkylated aminophenol derivative.

Table 2: MRM Transitions and Collision Energies (CE)

Analyte / ProductPrecursor Ion (m/z)Product Ion (m/z)CE (eV)Purpose
3-Amino-5-methoxyphenol (Starting Material)140.1123.118Quantifier (Loss of NH₃)
140.1109.125Qualifier (Loss of OCH₃)
O-Alkylated Product (tert-butyl ester)282.2226.115Quantifier (Loss of t-butyl)
282.2140.125Qualifier (Core formation)
N-Alkylated Isomer (Side Product)282.2226.115Quantifier
282.2250.230Qualifier (Loss of CH₃OH)

Note: System suitability is validated by injecting a blank solvent prior to the analytical sequence to confirm the absence of carryover, followed by a standard mixture of the starting material to verify retention time stability (RSD < 2%).

Data Interpretation & Troubleshooting

  • Isomer Resolution: The Biphenyl column typically elutes the more polar N-alkylated secondary amine earlier than the O-alkylated ether. If co-elution occurs, flattening the gradient slope between 3.0 and 5.0 minutes (e.g., holding at 40% B) will increase resolution.

  • Ion Suppression: If the absolute peak area of the internal standard or starting material drops significantly across sequential runs, it indicates incomplete removal of DMF. Increase the extraction water volume to 800 µL to ensure total aqueous partitioning of the solvent.

References

  • Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors | Journal of Medicinal Chemistry - ACS Publications.[3]6

  • US20200299235A1 - Substituted indoline derivatives as dengue viral replication inhibitors - Google Patents.[4] 4

  • Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase. Synthesis, Structural Analysis, and SAR of N-Phenyl Amide 6-Substitution | Journal of Medicinal Chemistry - ACS Publications.[1]1

  • JNJ-A07 - New Drug Approvals.[2] 2

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC.[5] 5

Sources

Application

Application Note: Copper-Catalyzed Three-Component Synthesis of Highly Substituted Quinolines using 3-Amino-5-methoxyphenol Hydrochloride

Executive Summary The quinoline scaffold is a privileged pharmacophore in modern drug development, exhibiting broad-spectrum biological activities ranging from antimalarial to antiviral properties[1]. This application no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in modern drug development, exhibiting broad-spectrum biological activities ranging from antimalarial to antiviral properties[1]. This application note details a highly efficient, one-pot, three-component (A3) coupling protocol utilizing 3-amino-5-methoxyphenol hydrochloride . By leveraging a copper-catalyzed cascade reaction involving an aryl aldehyde, a terminal alkyne, and the liberated aminophenol, researchers can rapidly access heavily functionalized 2,4-disubstituted quinolines[2]. The use of the hydrochloride salt ensures raw material stability, while the electron-rich nature of the aminophenol core drives a highly regioselective intramolecular cyclization.

Mechanistic Rationale & Design Causality

This transformation relies on a tandem A3-coupling and hydroarylation sequence[1]. As an Application Scientist, understanding the "why" behind each reagent is critical for troubleshooting and scaling:

  • Reagent Stability & Base Activation : 3-Amino-5-methoxyphenol is highly electron-rich due to the synergistic resonance donation of the meta-oriented -OH and -OMe groups. While this makes it an excellent nucleophile, it also renders the free base highly susceptible to air oxidation. Supplying the reagent as a hydrochloride salt mitigates this oxidative degradation[3]. The protocol employs potassium carbonate (K₂CO₃) to liberate the free amine in situ, preventing premature degradation while allowing immediate condensation with the aldehyde to form an electrophilic imine intermediate.

  • Copper-Mediated C-H Activation : Copper(I) iodide (CuI) acts as a soft Lewis acid. It selectively inserts into the terminal C-H bond of the alkyne (e.g., phenylacetylene) to form a highly nucleophilic copper acetylide complex[2],[4].

  • A3-Coupling & Regioselective Cyclization : The copper acetylide attacks the imine, generating a propargylamine intermediate[4]. Subsequently, the electron-rich aromatic ring of the aminophenol undergoes an intramolecular, metal-activated hydroarylation across the alkyne. The extreme electron density provided by the -OH and -OMe groups drastically lowers the activation energy for this cyclization, yielding the fully aromatized quinoline core after rapid isomerization.

Visualization of the Reaction Cascade

G A 3-Amino-5-methoxyphenol HCl + Mild Base (K2CO3) B Free 3-Amino-5-methoxyphenol A->B D Imine Intermediate (Electrophile) B->D C Aryl Aldehyde (e.g., Benzaldehyde) C->D G Propargylamine Intermediate (A3 Coupling Product) D->G E Terminal Alkyne + Cu(I) Catalyst F Copper Acetylide (Nucleophile) E->F F->G H Intramolecular Hydroarylation (Regioselective Cyclization) G->H I Highly Substituted Quinoline Core H->I

Figure 1: Mechanistic pathway of the Cu-catalyzed A3-coupling and cyclization to form quinolines.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system; specific visual and chromatographic milestones ensure the reaction is proceeding correctly without requiring immediate LC-MS confirmation.

Materials Required:

  • 3-Amino-5-methoxyphenol hydrochloride (1.0 mmol, 175.6 mg)

  • Benzaldehyde (1.0 mmol, 102 µL)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Copper(I) Iodide (CuI, 10 mol%, 19 mg)

  • Potassium Carbonate (K₂CO₃, 1.2 mmol, 166 mg)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Preparation : To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 3-amino-5-methoxyphenol hydrochloride (175.6 mg) and K₂CO₃ (166 mg).

    • Causality: K₂CO₃ is strong enough to deprotonate the HCl salt but weak enough to avoid unwanted side reactions (e.g., aldol condensation of the aldehyde).

  • Catalyst Addition : Add CuI (19 mg). Evacuate and backfill the flask with Argon three times.

    • Causality: Oxygen must be rigorously excluded to prevent the Cu-catalyzed oxidative homocoupling (Glaser coupling) of the terminal alkyne[2].

  • Reagent Injection : Inject anhydrous toluene (3.0 mL), followed by benzaldehyde (102 µL) and phenylacetylene (132 µL).

  • Reaction Execution : Seal the flask and heat the mixture in an oil bath at 100 °C for 12 hours.

  • In-Process Control (IPC) : At t=2 hours, withdraw a 10 µL aliquot, dilute with EtOAc, and analyze via TLC (Hexane:EtOAc 7:3).

    • Validation: The highly polar, UV-active/fluorescent spot of the starting aminophenol ( Rf​≈0.1 ) should be completely consumed. A new intermediate spot representing the propargylamine ( Rf​≈0.4 ) will be visible. By t=12 hours, this intermediate should fully convert to the less polar quinoline product ( Rf​≈0.6 ).

  • Workup : Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove CuI and inorganic salts. Wash the organic filtrate with saturated aqueous NH₄Cl (2 × 10 mL) to strip residual copper complexes, followed by brine (10 mL).

  • Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the functionalized quinoline.

Condition Optimization & Analytical Data

The following table summarizes the causal relationship between reaction conditions and overall yield, validating the chosen protocol parameters.

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1CuI (10)NoneToluene1000No reaction; the amine remains trapped as an unreactive HCl salt.
2 CuI (10) K₂CO₃ (1.2) Toluene 100 88 Optimal conditions; clean imine formation and rapid cyclization.
3Cu(OTf)₂ (10)K₂CO₃ (1.2)Toluene10075Lower yield; Cu(II) promotes trace amounts of alkyne homocoupling.
4CuI (10)DIPEA (1.5)DCE8062Incomplete cyclization; higher thermal energy is required for hydroarylation.
5NoneK₂CO₃ (1.2)Toluene1000Reaction fails entirely; Cu catalyst is strictly required for alkyne C-H activation.

References

  • Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Recent Advances in A3 Coupling with Metal Salts | Encyclopedia.pub. URL:[Link]

  • Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation | MDPI. URL:[Link]

Sources

Method

Application Note: Robust GC-MS Analysis of 3-Amino-5-Methoxyphenol Hydrochloride via Free-Basing and Silylation

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Impurity Profiling, Metabolite Analysis, and Synthetic Buil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Impurity Profiling, Metabolite Analysis, and Synthetic Building Block Quality Control

Introduction & Analytical Challenges

The compound 3-amino-5-methoxyphenol is a highly versatile building block used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is frequently supplied and stored as a hydrochloride (HCl) salt to prevent oxidative degradation of the electron-rich aromatic ring.

However, analyzing 3-amino-5-methoxyphenol hydrochloride directly via Gas Chromatography-Mass Spectrometry (GC-MS) presents a severe analytical bottleneck. GC-MS requires analytes to be volatile and thermally stable. The presence of the HCl salt, combined with the highly polar phenolic hydroxyl (-OH) and primary amine (-NH 2​ ) groups, leads to three critical failures if injected directly:

  • Inlet Degradation: Hydrochloride salts are non-volatile and will rapidly decompose in the high-temperature GC inlet (typically 250°C), releasing corrosive HCl gas that strips the stationary phase of the column and creates active sites.

  • Hydrogen Bonding: The free -OH and -NH 2​ moieties engage in strong intermolecular hydrogen bonding, causing irreversible adsorption to silanol groups in the column, resulting in severe peak tailing or complete loss of the analyte signal[1].

  • Thermal Instability: Unprotected aminophenols are prone to thermal oxidation and breakdown during the chromatographic run[2].

To circumvent these issues, this application note details a self-validating, two-phase sample preparation workflow: alkaline free-basing followed by chemical derivatization (silylation) .

Mechanistic Principles of the Workflow

As a Senior Application Scientist, it is critical to understand why each step is performed, rather than just following a recipe. This protocol is designed as a self-validating system to ensure maximum recovery and reproducible quantification.

Free-Basing: The Prerequisite for Extraction

Because 3-amino-5-methoxyphenol hydrochloride is highly water-soluble and insoluble in most GC-compatible organic solvents, it must be neutralized. By adjusting the aqueous sample to a pH > 8 using a mild base like Sodium Carbonate (Na 2​ CO 3​ ), the salt is converted into its neutral "free base" form. This suppresses the ionization of the amine, allowing the molecule to partition efficiently into an organic extraction solvent (e.g., Ethyl Acetate).

Derivatization Strategy: Silylation

Once extracted, the polar functional groups must be masked. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) fortified with 1% TMCS (Trimethylchlorosilane) is the gold standard for this matrix[3].

  • Causality of Reagent Choice: BSTFA replaces the active protons on both the -OH and -NH 2​ groups with trimethylsilyl (TMS) groups, drastically lowering the boiling point and eliminating hydrogen bonding. TMCS is added as a catalyst; its presence is mandatory to drive the silylation of the sterically hindered or less reactive primary amine to completion, ensuring a single, stable derivative peak rather than a split distribution of mono- and di-TMS derivatives.

  • Moisture Sensitivity: Silylation reagents are violently reactive with water. The protocol mandates drying the organic extract over anhydrous Sodium Sulfate (Na 2​ SO 4​ ) prior to derivatization. Failure to do so results in the BSTFA reacting with water to form hexamethyldisiloxane (HMDSO), leaving the analyte under-derivatized.

ChemicalLogic Salt 3-Amino-5-methoxyphenol HCl [Salt Form: Non-Volatile] FreeBase 3-Amino-5-methoxyphenol [Free Base: Polar, H-Bonding] Salt->FreeBase 1. Neutralization (Na2CO3, pH > 8) Derivative TMS-Derivatized Analyte [Volatile, Thermally Stable] FreeBase->Derivative 2. Silylation (BSTFA + 1% TMCS, 70°C)

Caption: Chemical transformation logic required to convert the non-volatile salt into a GC-amenable derivative.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-amino-5-methoxyphenol hydrochloride (Reference Standard).

  • Internal Standard (IS): 4-Chlorophenol (or deuterated analog) to validate extraction recovery.

  • Reagents: 1M Sodium Carbonate (Na 2​ CO 3​ ), Ethyl Acetate (GC Grade), Anhydrous Sodium Sulfate (Na 2​ SO 4​ ), Anhydrous Pyridine.

  • Derivatization Reagent: BSTFA + 1% TMCS (Sealed ampoules preferred to prevent moisture ingress).

Step-by-Step Sample Preparation Workflow

Step 1: Solubilization and Internal Standard Addition

  • Accurately weigh 1.0 mg of 3-amino-5-methoxyphenol hydrochloride into a 15 mL glass centrifuge tube.

  • Dissolve in 1.0 mL of LC-MS grade water.

  • Spike the solution with 10 µL of Internal Standard (IS) solution (100 µg/mL). Self-Validation Check: The IS ensures that any losses during extraction or derivatization are mathematically normalized.

Step 2: Free-Basing and Liquid-Liquid Extraction (LLE) 4. Add 100 µL of 1M Na 2​ CO 3​ to the aqueous sample. Vortex for 10 seconds. Verify that the pH is approximately 8.0–8.5. 5. Add 3.0 mL of Ethyl Acetate to the tube. 6. Vortex vigorously for 2 minutes to facilitate the phase transfer of the free base into the organic layer. 7. Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

Step 3: Desiccation and Concentration 8. Carefully transfer the upper organic layer (Ethyl Acetate) to a clean glass vial containing ~0.5 g of anhydrous Na 2​ SO 4​ . Swirl and let sit for 5 minutes. Causality: This removes micro-droplets of water that would otherwise quench the BSTFA reagent. 9. Transfer the dried organic layer to a 2 mL GC autosampler vial. 10. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N 2​ ) at room temperature.

Step 4: Silylation 11. Reconstitute the dried residue in 100 µL of Anhydrous Pyridine. Causality: Pyridine acts as an excellent solvent for polar aromatics and serves as an acid scavenger to drive the silylation reaction forward. 12. Add 100 µL of BSTFA + 1% TMCS. 13. Cap the vial tightly with a PTFE-lined septum. 14. Incubate in a dry block heater at 70°C for 45 minutes. 15. Allow the vial to cool to room temperature prior to GC-MS injection.

Workflow A Sample Prep B Free-Basing (Na2CO3) A->B C LLE Extraction (EtOAc) B->C D Desiccation (Na2SO4 & N2) C->D E Silylation (BSTFA/TMCS) D->E F GC-MS Analysis E->F

Caption: Step-by-step sample preparation workflow for 3-amino-5-methoxyphenol hydrochloride.

Data Presentation & Instrumental Conditions

To ensure optimal separation and detection, the GC-MS must be configured to handle silylated derivatives. The use of a non-polar to slightly polar column (e.g., 5% phenyl / 95% dimethylpolysiloxane) is highly recommended.

Table 1: Comparison of Derivatization Strategies for Aminophenols

While silylation is the primary recommendation, acylation is a viable alternative depending on detector availability (e.g., ECD vs. MS)[1].

Derivatization MethodReagent ExampleTargetsProsCons
Silylation (Recommended) BSTFA + 1% TMCS-OH, -NH 2​ Excellent volatility, highly predictable mass spectra (M-15 ions), rapid reaction.Extremely moisture sensitive; produces siloxane buildup in the MS source over time.
Acylation (Alternative) PFPA (Pentafluoropropionic Anhydride)-OH, -NH 2​ Exceptional sensitivity for Electron Capture Detectors (ECD) or Negative Chemical Ionization (NCI).Acidic byproducts must be evaporated prior to injection to protect the GC column.
In Situ Acylation Acetic Anhydride-OH, -NH 2​ Can be performed directly in aqueous media, preventing oxidation[2].Lower volatility compared to fluorinated acyl groups or TMS derivatives.
Table 2: Recommended GC-MS Operating Parameters
ParameterSetting / ConditionRationale
GC Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)Low bleed, ideal for separating TMS derivatives.
Carrier Gas Helium (Ultra-High Purity, 99.999%), 1.0 mL/minProvides optimal theoretical plate height and MS compatibility.
Inlet Temperature 250°CEnsures rapid, complete vaporization of the stable TMS derivative.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace impurity profiling.
Oven Program 80°C (Hold 1 min) 15°C/min to 280°C (Hold 5 min)Focuses the analyte at the head of the column, then provides a rapid, efficient elution.
Transfer Line Temp 280°CPrevents cold spots and condensation of the analyte before entering the MS.
Ionization Mode Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation and library matching.
Acquisition Mode Full Scan (m/z 50–500) or SIMScan for structural confirmation; SIM for high-sensitivity quantification.

References

  • Park, G., Cho, W.-Y., Park, J., et al. (2025). "GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products." Chemosensors, 13(3), 94. Available at:[Link]

  • Moldoveanu, S. C., & David, V. (2018). "Derivatization Methods in GC and GC/MS." IntechOpen. Available at:[Link]

  • Lin, D.-L., Wang, S.-M., Wu, C.-H., et al. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. Available at:[Link]

  • Orata, F. (2012). "Derivatization Reactions and Reagents for Gas Chromatography Analysis." Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. Available at:[Link]

Sources

Application

Application Note: Strategic Utilization of 3-Amino-5-methoxyphenol Hydrochloride in Advanced Pharmaceutical Intermediates

Prepared by: Senior Application Scientist, Drug Development & Synthetic Methodologies Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Structural Rationale: The Trifunctional Adva...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Development & Synthetic Methodologies Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals

Structural Rationale: The Trifunctional Advantage

In the landscape of fragment-based drug design (FBDD) and complex active pharmaceutical ingredient (API) synthesis, 3-amino-5-methoxyphenol hydrochloride (CAS: 1803580-66-6) serves as a highly versatile, trifunctional building block. Its value lies in the orthogonal reactivity of its three substituents on the aromatic core:

  • The Amino Group (-NH₂): Serves as a primary nucleophile for amidation or palladium-catalyzed Buchwald-Hartwig cross-coupling. The hydrochloride salt form is preferred for storage due to its resistance to aerial oxidation, requiring in situ neutralization during synthesis.

  • The Phenolic Hydroxyl (-OH): Enables etherification (e.g., Mitsunobu reactions) or acts as a hydrogen-bond donor/acceptor in the target protein's binding pocket.

  • The Methoxy Group (-OCH₃): Provides critical steric and electronic tuning. In specific kinase inhibitors, the methoxy group ortho to an amide carbonyl forces a near-coplanar arrangement of the aryl ring, stabilizing the bioactive conformation [1].

Understanding the causality of these functional groups allows medicinal chemists to exploit this intermediate for synthesizing highly selective inhibitors, particularly in oncology.

Application Workflow I: Synthesis of MELK Inhibitors (Type I)

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in the proliferation of various carcinomas, including breast and brain tumors [1]. 3-Amino-5-methoxyphenol is a critical intermediate in synthesizing Type I MELK inhibitors, where it is coupled to a bromobenzamide core.

Mechanistic Causality in the Protocol

To achieve the N-linked phenol derivative, a Buchwald-Hartwig cross-coupling is employed. The choice of Pd₂(dba)₃ and XPhos is deliberate: the bulky, electron-rich XPhos ligand facilitates the oxidative addition of the unactivated aryl bromide and promotes reductive elimination, preventing competitive O-arylation. K₃PO₄ is selected as the base because it is strong enough to liberate the free amine from the hydrochloride salt and neutralize the HBr byproduct, but mild enough to prevent the deprotonation of the phenolic -OH, which would lead to unwanted side reactions.

MELKSynthesis A Aryl Halide Precursor (Bromobenzamide) D Buchwald-Hartwig Cross-Coupling (140°C) A->D B 3-Amino-5-methoxyphenol HCl + K3PO4 (Base) B->D C Pd2(dba)3 / XPhos Catalytic System C->D Catalyzes E N-Linked Phenol Derivative (Planar MELK Inhibitor) D->E Yields

Fig 1: Synthetic workflow for MELK inhibitors utilizing Buchwald-Hartwig cross-coupling.

Standard Operating Protocol: Palladium-Catalyzed C-N Coupling

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure reaction fidelity.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the aryl bromide precursor (1.0 eq), 3-amino-5-methoxyphenol hydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and anhydrous K₃PO₄ (3.0 eq).

    • Self-Validation Check: The 3.0 eq of K₃PO₄ is critical—1.0 eq neutralizes the HCl salt, 1.0 eq neutralizes the HBr generated during coupling, and 1.0 eq maintains the basic environment.

  • Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) to achieve a 0.1 M concentration. Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 140 °C in a sealed tube or microwave reactor for 2–4 hours.

    • IPC: Monitor via LC-MS. The reaction is complete when the aryl bromide peak disappears and the product mass [M+H]+ is dominant.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient). The methoxy group provides a distinct NMR signature (~3.8 ppm, singlet, 3H) for final structural validation.

Application Workflow II: Synthesis of Urokinase (uPA) Inhibitors

Urokinase plasminogen activator (uPA) is a serine protease that drives extracellular matrix degradation, facilitating tumor invasion and metastasis [2]. 3-Amino-5-methoxyphenol is utilized to synthesize 6-substituted 2-naphthamidine inhibitors. Here, the intermediate is used to access the S1' binding subsite of the protease.

Mechanistic Causality in the Protocol

In this application, the amino group of 3-amino-5-methoxyphenol is reacted with an acid chloride or activated carboxylic acid to form an N-phenyl amide linkage. The methoxy and hydroxyl groups on the phenol ring are strategically positioned to interact with distant binding regions (such as Asp60A) via hydrogen bonding or salt bridge interactions, significantly enhancing selectivity against other trypsin-like serine proteases [2].

uPAPathway uPA Urokinase (uPA) Serine Protease Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Activates ECM ECM Degradation & Metastasis Plasmin->ECM Promotes Inhibitor Naphthamidine Inhibitor (Phenol-derived) Inhibitor->uPA Blocks S1' pocket

Fig 2: Urokinase signaling pathway and the inhibitory mechanism of naphthamidine derivatives.

Standard Operating Protocol: Amide Coupling for uPA Inhibitors
  • Activation: Dissolve the naphthoic acid precursor (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 3-amino-5-methoxyphenol hydrochloride (1.1 eq) to the activated mixture.

    • Causality Note: The excess DIPEA (4.0 eq) is required to neutralize the HCl salt of the amine and drive the coupling reaction.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours.

    • IPC: Monitor by TLC (DCM:MeOH 9:1). The highly polar amine spot should disappear, replaced by a less polar amide product.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, followed by brine.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting intermediate can be further elaborated or crystallized depending on the final API requirements.

Quantitative Data Synthesis

The following table summarizes the optimized reaction parameters and yields when utilizing 3-amino-5-methoxyphenol hydrochloride across different pharmaceutical development campaigns.

Target ClassSynthetic TransformationCatalyst / Coupling ReagentBase / AdditiveSolvent & TempTypical YieldStructural Role of 3-Amino-5-methoxyphenol
MELK Inhibitors [1]C-N Cross-CouplingPd₂(dba)₃ / XPhosK₃PO₄ (3.0 eq)DME, 140 °C40–65%Methoxy group stabilizes the required planar conformation of the benzamide core.
uPA Inhibitors [2]Amide Bond FormationHATU or Acid ChlorideDIPEA (4.0 eq)DMF, 25 °C60–85%Phenolic -OH and -OCH₃ access the S1' subsite, enhancing selectivity over trypsin.
Antimicrobial Agents Etherification (Mitsunobu)PPh₃ / DIADNone (Neutral)THF, 0 °C to RT50–70%Acts as a rigid spacer; binds to bacterial ribosomes to inhibit protein synthesis.

Conclusion

3-Amino-5-methoxyphenol hydrochloride is far more than a simple aromatic building block; it is a strategic tool in medicinal chemistry. By understanding the pKa differences between its functional groups and the geometric constraints imposed by its methoxy substituent, researchers can reliably deploy this compound in complex cross-couplings and amidation reactions. The self-validating protocols provided herein ensure high-fidelity synthesis, minimizing side reactions such as O-arylation or incomplete salt neutralization.

References

  • Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase Source: ACS Medicinal Chemistry Letters (2014) URL:[Link]

  • Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase. Synthesis, Structural Analysis, and SAR of N-Phenyl Amide 6-Substitution Source: Journal of Medicinal Chemistry (2004) URL:[Link]

Method

Application Notes and Protocols for the Selective N-Alkylation of 3-Amino-5-Methoxyphenol Hydrochloride via Reductive Amination

Abstract This technical guide provides a comprehensive, field-proven protocol for the selective N-alkylation of 3-amino-5-methoxyphenol hydrochloride. N-alkylated aminophenols are pivotal structural motifs in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the selective N-alkylation of 3-amino-5-methoxyphenol hydrochloride. N-alkylated aminophenols are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates for a wide array of pharmacologically active molecules. Direct alkylation of aminophenols is often hampered by poor selectivity, leading to undesired O-alkylation and over-alkylation byproducts.[1] This guide details a robust, one-pot reductive amination procedure that offers high selectivity for the amino group, ensuring a high yield of the desired N-alkylated product. We will address the specific challenge of starting with the hydrochloride salt, outlining the necessary neutralization step, and provide a detailed, step-by-step protocol for the N-benzylation of 3-amino-5-methoxyphenol as a representative example. The causality behind experimental choices, in-process monitoring, purification, and characterization are thoroughly discussed to ensure reproducibility and success.

Scientific Foundation: The Rationale for Reductive Amination

The primary challenge in the alkylation of aminophenols is the competing nucleophilicity of the amino and hydroxyl groups. Direct alkylation with agents like alkyl halides often results in a mixture of N-alkyl, O-alkyl, and N,O-dialkylated products, complicating purification and reducing the yield of the target compound.

To overcome this, a selective N-alkylation strategy is paramount. Reductive amination, also known as reductive alkylation, stands out as a highly effective and widely adopted method.[1][2][3] This one-pot, two-step strategy involves:

  • Imine Formation: The aminophenol is first condensed with an aldehyde or ketone to form a Schiff base (imine) intermediate. This reaction selectively occurs at the more nucleophilic amino group under neutral or mildly acidic conditions.

  • In-Situ Reduction: The resulting imine is then reduced in the same reaction vessel to the corresponding secondary amine using a mild reducing agent, such as sodium borohydride (NaBH₄).[2][4][5]

This approach is highly chemoselective because sodium borohydride readily reduces the C=N bond of the imine but is generally unreactive towards the starting aldehyde or ketone under the reaction conditions, thus preventing the formation of alcohol byproducts.[3][6]

Starting with 3-amino-5-methoxyphenol hydrochloride requires an initial neutralization step. The hydrochloride salt protonates the amino group, rendering it non-nucleophilic. Therefore, a non-nucleophilic base, such as triethylamine (TEA), must be added to liberate the free amine, enabling it to participate in the condensation reaction.[7][8]

Reaction Schematics and Workflow

Overall Reaction Scheme

The following scheme illustrates the N-benzylation of 3-amino-5-methoxyphenol hydrochloride as a representative example of the reductive amination process.

A placeholder image is used for the product as a specific public domain image is unavailable. The structure is an N-benzyl group attached to the amino group of 3-amino-5-methoxyphenol.

Caption: General reaction scheme for the N-benzylation of 3-amino-5-methoxyphenol hydrochloride.

Experimental Workflow Diagram

The entire process, from setup to final product characterization, can be visualized as a streamlined workflow.

Caption: A top-level overview of the experimental workflow for reductive amination.

Materials and Equipment

Reagents and Solvents Grade Supplier
3-Amino-5-methoxyphenol hydrochloride≥98%Sigma-Aldrich, Acros, etc.
Benzaldehyde≥99%, ReagentPlus®Sigma-Aldrich, Acros, etc.
Triethylamine (TEA)≥99.5%Sigma-Aldrich, Acros, etc.
Sodium borohydride (NaBH₄)≥98%, powderSigma-Aldrich, Acros, etc.
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich, Acros, etc.
Ethyl acetate (EtOAc)ACS GradeFisher Scientific, VWR, etc.
HexanesACS GradeFisher Scientific, VWR, etc.
Deionized Water-In-house
Brine (Saturated NaCl solution)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher Scientific, VWR, etc.
Silica Gel230-400 mesh, Grade 60Sorbent Technologies, etc.
Deuterated Chloroform (CDCl₃)with 0.03% TMSCambridge Isotope Labs
Equipment
Round-bottom flasks (50 mL, 100 mL)
Magnetic stirrer and stir bars
Ice bath
Glass funnel and filter paper
Separatory funnel (250 mL)
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
TLC developing chamber and visualization tools (UV lamp, staining jar)
Glass chromatography column
Standard laboratory glassware (beakers, graduated cylinders, etc.)
NMR Spectrometer (e.g., 400 MHz)
Mass Spectrometer (e.g., GC-MS or LC-MS)

Detailed Experimental Protocol: N-Benzylation

This protocol details the synthesis of N-benzyl-3-amino-5-methoxyphenol on a 5 mmol scale.

Reagent Calculation Table
ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Amino-5-methoxyphenol HCl175.625.01.0878 mg
Benzaldehyde106.125.01.00.51 mL (531 mg)
Triethylamine (TEA)101.195.51.10.76 mL (557 mg)
Sodium borohydride37.837.51.5284 mg
Methanol (MeOH)---25 mL
Step-by-Step Procedure

Step 1: Liberation of the Free Amine and Imine Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methoxyphenol hydrochloride (878 mg, 5.0 mmol).

  • Add anhydrous methanol (25 mL) and stir to dissolve the solid.

  • Add triethylamine (0.76 mL, 5.5 mmol) to the solution. A white precipitate of triethylamine hydrochloride may form.[8] Stir for 5 minutes.

    • Scientist's Note: Triethylamine is a non-nucleophilic base used to neutralize the HCl salt of the starting material. Using a slight excess (1.1 eq.) ensures complete deprotonation of the amine, making it available for reaction.

  • Add benzaldehyde (0.51 mL, 5.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The formation of the imine can be observed as a new spot, and the consumption of benzaldehyde should be confirmed before proceeding.

    • TLC Visualization: Visualize under a UV lamp (254 nm).[9] Aldehydes, aromatic amines, and imines are typically UV-active. Staining with potassium permanganate can also be effective, where the aldehyde will show a yellow spot on a purple background.[10]

Step 2: Reduction of the Imine

  • After confirming the consumption of benzaldehyde, cool the reaction flask in an ice bath to 0°C.

  • Carefully add sodium borohydride (284 mg, 7.5 mmol) to the cold reaction mixture in small portions over 5-10 minutes. Effervescence (hydrogen gas evolution) will be observed.

    • Scientist's Note: The addition is performed at 0°C and portion-wise to control the exothermic reaction and the rate of gas evolution.[2] A molar excess of NaBH₄ is used to ensure the complete reduction of the imine intermediate.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. The disappearance of the imine spot and the appearance of the more polar product spot (lower Rf value) indicates the completion of the reduction.

Step 3: Work-up and Isolation

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding deionized water (~20 mL). This will decompose any excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous slurry to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as an oil or a solid.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40-50% EtOAc/Hexanes).

    • Scientist's Note: The polarity of the eluent should be determined based on TLC analysis of the crude product. The goal is to find a solvent system where the product has an Rf value of approximately 0.2-0.3. Adding a small amount of triethylamine (0.5-1%) to the eluent can help prevent tailing of the amine product on the silica gel.[11]

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-benzyl-3-amino-5-methoxyphenol.

Characterization and Expected Results

Parameter Expected Outcome
Physical Appearance Off-white to pale yellow solid or viscous oil
Yield 75-90% (after purification)
Purity (by HPLC/GC-MS) >95%
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25-7.40 (m, 5H, Ar-H of benzyl group)

    • δ 6.00-6.20 (m, 3H, Ar-H of phenol ring)

    • δ 4.30 (s, 2H, -CH₂-Ph)

    • δ 3.75 (s, 3H, -OCH₃)

    • Broad singlets for -OH and -NH protons (position and intensity can vary)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~160 (C-O of phenol)

    • δ ~158 (C-OCH₃)

    • δ ~150 (C-NH)

    • δ ~138 (ipso-C of benzyl)

    • δ ~128.7, 127.5, 127.2 (Ar-CH of benzyl)

    • δ ~95-98 (Ar-CH of phenol ring)

    • δ ~55.2 (-OCH₃)[12]

    • δ ~48.5 (-CH₂-Ph)

  • Mass Spectrometry (EI):

    • Expected [M]⁺ at m/z = 229.11

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or No Reaction Incomplete neutralization of HCl salt.Ensure 1.1 equivalents of TEA are added and stirred before adding the aldehyde.
Inactive NaBH₄.Use fresh, dry sodium borohydride.
Sterically hindered aldehyde/ketone.Increase reaction time or temperature for imine formation. Consider a more reactive reducing agent like NaBH(OAc)₃.[3]
Aldehyde is reduced to alcohol NaBH₄ added before complete imine formation.Ensure aldehyde is consumed (by TLC) before adding the reducing agent. Add NaBH₄ slowly at 0°C.
Product is difficult to purify (streaking on TLC/column) Amine interacting with acidic silica gel.Add 0.5-1% triethylamine to the chromatography eluent.
Formation of dialkylated product (Less common in reductive amination)Ensure a 1:1 stoichiometry of amine to aldehyde.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Borohydride (NaBH₄): Is a flammable solid and reacts violently with water and acids to produce flammable hydrogen gas.[4][13] Do not allow contact with water during storage or handling, except during the controlled quenching step.[13] In case of fire, use a dry chemical extinguisher; do not use water.[13] It is toxic if swallowed or in contact with skin.[13]

  • Benzaldehyde: Is harmful if swallowed and can cause skin and eye irritation.

  • Triethylamine: Is a flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye damage.

  • Solvents: Methanol, ethyl acetate, and hexanes are flammable. Avoid open flames and sparks.

References

  • Touchette, K. M. (2006). Synthesis of a Drug-like Tertiary Amide by Reductive Amination. Journal of Chemical Education, 83(6), 929-930. [Link]

  • Boston University. (2011). Reductive Amination Reaction. OpenBU. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(1), 135-141. [Link]

  • Kamble, S. B., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100757. [Link]

  • University of California, Los Angeles. (2020). Thin Layer Chromatography. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • ResearchGate. (n.d.). Visualized TLC chromatogram of separated substances 4-aminophenol. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Organic Chemistry Data. (n.d.). TLC stains. [Link]

  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? [Link]

  • Sciencemadness Wiki. (2023). Triethylamine. [Link]

  • Google Patents. (n.d.).
  • An-Najah Staff. (2015). Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl)–1–(4 - An-Najah Staff. [Link]

  • Lea, M. C. (n.d.). On Triethylamine. [Link]

  • Agrawal, P. K. (2015). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 10(3), 469-472. [Link]

  • ResearchGate. (2022). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. [Link]

  • SpectraBase. (n.d.). N-Benzyl-N-methyl-3-aminopropyl 4-methoxybenzyl ether. [Link]

  • ResearchGate. (2008). Reactions of Aliphatic Aldehydes with 3,5-Dimethoxyaniline. [Link]

Sources

Application

Scale-Up Synthesis of 3-Amino-5-methoxyphenol Hydrochloride Derivatives: An Application Note and Protocol Guide

Abstract This comprehensive guide provides a detailed protocol for the scale-up synthesis of 3-amino-5-methoxyphenol hydrochloride and its derivatives. These compounds are pivotal intermediates in the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the scale-up synthesis of 3-amino-5-methoxyphenol hydrochloride and its derivatives. These compounds are pivotal intermediates in the pharmaceutical and fine chemical industries. This document outlines a robust and scalable synthetic route, starting from commercially available precursors, and addresses critical process parameters, safety considerations, and analytical quality control. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product, making them suitable for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

3-Amino-5-methoxyphenol and its derivatives are valuable building blocks in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and other specialty chemicals. Their structural motif, featuring an activated aromatic ring with strategically placed amino and methoxy groups, allows for diverse chemical transformations. The hydrochloride salt form enhances stability and simplifies handling, making it a preferred form for many applications.

The successful transition of a synthetic procedure from the laboratory bench to a larger scale presents numerous challenges, including reaction kinetics, heat transfer, mass transport, and safety. This application note details a well-vetted, multi-step synthesis that is both efficient and amenable to scale-up.

Strategic Approach to Synthesis

The selected synthetic strategy focuses on a convergent route that maximizes yield and minimizes the formation of difficult-to-remove impurities. The overall pathway involves the reduction of a nitro group to an amine, a common and well-understood transformation in industrial chemistry.[1]

Retrosynthetic Analysis

Our target molecule, 3-amino-5-methoxyphenol hydrochloride, can be conceptually disconnected to reveal 3-methoxy-5-nitrophenol as a key intermediate. This precursor can be synthesized from more readily available starting materials. This approach allows for the introduction of the desired functional groups in a controlled manner.

Key Transformation: Catalytic Hydrogenation

For the crucial nitro-to-amine reduction step, catalytic hydrogenation is the method of choice for scale-up due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal waste streams often associated with methods like Fe/HCl or Sn/HCl reduction.[2] Palladium on carbon (Pd/C) is a highly effective and recyclable catalyst for this transformation.[3]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of 3-amino-5-methoxyphenol hydrochloride. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentGradeSupplier
3,5-Dimethoxyaniline≥98%Commercially Available
Sodium NitriteACS ReagentCommercially Available
Sulfuric Acid98%Commercially Available
MethanolACS GradeCommercially Available
10% Palladium on Carbon (Pd/C)Commercially Available
Hydrogen GasHigh Purity
Hydrochloric Acid37%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Deionized Water
Synthesis of 3-Methoxy-5-nitrophenol (Intermediate 1)

This procedure is adapted from established methods for the selective nitration of methoxy-substituted phenols.

Step 1: Diazotization of 3,5-Dimethoxyaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,5-dimethoxyaniline (1.0 eq).

  • Add a mixture of sulfuric acid and water, ensuring the temperature is maintained below 5 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate, larger reactor, bring a quantity of water to a boil.

  • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous gas evolution (N₂) will occur.

  • After the addition is complete, continue to heat the mixture for 1 hour to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methoxy-5-nitrophenol.

Synthesis of 3-Amino-5-methoxyphenol (Free Base)

Step 1: Catalytic Hydrogenation

  • Set up a hydrogenation apparatus (e.g., a Parr hydrogenator or a flask with a hydrogen balloon).

  • In the reaction vessel, dissolve the crude 3-methoxy-5-nitrophenol from the previous step in methanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% loading).

  • Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

Step 2: Catalyst Removal and Isolation

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely and handle it while wet.

  • Rinse the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-methoxyphenol as a solid.

Formation of 3-Amino-5-methoxyphenol Hydrochloride
  • Dissolve the crude 3-amino-5-methoxyphenol in a minimal amount of a suitable solvent, such as isopropanol or a mixture of ethyl acetate and methanol.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-amino-5-methoxyphenol hydrochloride.

Process Optimization and Scale-Up Considerations

ParameterLaboratory ScalePilot/Production ScaleRationale
Reaction Vessel GlasswareGlass-lined or stainless steel reactorMaterial compatibility and heat transfer.
Agitation Magnetic stirrerMechanical overhead stirrerEfficient mixing is crucial for mass and heat transfer.
Temperature Control Ice bathJacketed reactor with a chiller/heater unitPrecise temperature control is critical for safety and selectivity.
Hydrogenation Balloon or Parr shakerStirred autoclaveSafe handling of hydrogen gas under pressure.
Filtration Buchner funnelNutsche filter or centrifugeEfficient solid-liquid separation at a larger scale.

Analytical Quality Control

To ensure the purity and identity of the final product, a comprehensive analytical testing protocol is essential.

Analytical MethodPurposeTypical Specification
HPLC Purity assessment and quantification of impurities≥99.0%
¹H NMR & ¹³C NMR Structural confirmationConforms to the expected structure
Mass Spectrometry Molecular weight confirmationConforms to the expected molecular weight
FT-IR Functional group identificationConforms to the reference spectrum
Melting Point Identity and purity checkSharp melting point range
Karl Fischer Titration Water content determination≤0.5%

Safety and Hazard Management

Aromatic amines and their derivatives can be toxic and should be handled with care.[4][5][6][7] It is imperative to consult the Safety Data Sheet (SDS) for all reagents and to perform a thorough risk assessment before commencing any work.[4]

Key Hazards:

  • Aromatic Amines: Toxic by inhalation, ingestion, and skin contact.[8] May cause skin and eye irritation.[5]

  • Sodium Nitrite: Strong oxidizer. Toxic if swallowed.

  • Sulfuric Acid & Hydrochloric Acid: Corrosive. Cause severe skin and eye burns.

  • Hydrogen Gas: Highly flammable. Forms explosive mixtures with air.

  • Palladium on Carbon: Flammable solid. May be pyrophoric upon exposure to air, especially when dry.

Recommended Safety Precautions:

  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Use intrinsically safe equipment when working with flammable solvents and hydrogen gas.

  • Handle the Pd/C catalyst with care, keeping it wet with solvent to prevent ignition.

  • Have appropriate spill kits and emergency procedures in place.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-amino-5-methoxyphenol hydrochloride.

Synthesis_Workflow Start 3,5-Dimethoxyaniline Diazotization Diazotization (NaNO₂, H₂SO₄, H₂O, <5 °C) Start->Diazotization Hydrolysis Hydrolysis (H₂O, heat) Diazotization->Hydrolysis Intermediate1 3-Methoxy-5-nitrophenol Hydrolysis->Intermediate1 Hydrogenation Catalytic Hydrogenation (H₂, 10% Pd/C, Methanol) Intermediate1->Hydrogenation FreeBase 3-Amino-5-methoxyphenol Hydrogenation->FreeBase SaltFormation Salt Formation (HCl) FreeBase->SaltFormation FinalProduct 3-Amino-5-methoxyphenol Hydrochloride SaltFormation->FinalProduct Purification Purification & Isolation (Crystallization, Filtration, Drying) FinalProduct->Purification

Caption: Synthetic workflow for 3-amino-5-methoxyphenol hydrochloride.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of high-purity 3-amino-5-methoxyphenol hydrochloride. By carefully considering reaction parameters, implementing robust analytical controls, and adhering to strict safety protocols, researchers and production chemists can confidently and efficiently synthesize this important chemical intermediate for a variety of applications.

References

  • A Practical, Wastewater-free Synthesis of m-Aminophenol and 3-(Dibutylamino)phenol. (2020). Organic Process Research & Development.
  • Industrial Synthesis of 2-Aminophenol. (2021). ChemicalBook.
  • Troubleshooting side reactions in the synthesis of aminophenols. Benchchem.
  • Process for producing aminophenols.
  • Synthesis routes of 3,5-Dimethoxyaniline. Benchchem.
  • 3,5-Dimethoxyaniline synthesis. ChemicalBook.
  • OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. (2024). RASĀYAN Journal of Chemistry.
  • Method of purification of n-acetyl-p-aminophenol.
  • Synthesis of Derivatives from 3-Methoxyphenol: Applic
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety.
  • Process for purification of n-acetyl-p-aminophenol.
  • 3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applic
  • Process for the purific
  • Process for the purification of p-aminophenol.
  • What are the Health and Safety Guidelines for Using Amines?. Procurement League.
  • Arom
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Technical Support Center: Troubleshooting Low Yield in 3-Amino-5-methylphenol Production. Benchchem.
  • The method for purifying crude 4-aminophenol.
  • How can I synthesize 2-amino-5-methoxyphenol?. (2014).
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

Sources

Method

Application Note: Synthesis and Utilization of 3-Amino-5-methoxyphenol Hydrochloride as a Silane Coupling Agent Precursor

Introduction & Mechanistic Rationale The development of advanced thermosetting polymers and anti-corrosion coatings relies heavily on the design of highly functionalized interfaces. Aminophenol derivatives, such as trigl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of advanced thermosetting polymers and anti-corrosion coatings relies heavily on the design of highly functionalized interfaces. Aminophenol derivatives, such as triglycidyl para-aminophenol, are well-documented for their exceptional ability to act as surface modifiers and phase transfer agents in epoxy nanocomposites[1]. Building upon this chemistry, 3-amino-5-methoxyphenol hydrochloride offers a unique, trifunctional aromatic scaffold. It contains an amine group for primary conjugation, a phenolic hydroxyl group for secondary cross-linking or metal chelation, and a methoxy group for steric and electronic tuning.

When converted into a silane coupling agent, this precursor bridges the gap between inorganic substrates (like metals or glass) and organic polymer matrices. The integration of aminosilanes into these systems significantly enhances interfacial binding, leading to superior corrosion protection and mechanical resilience[2]. Furthermore, aminosilane coupling agents act as highly effective tackifiers in primer layers, promoting robust hydrolysis and crosslinking networks[3]. By grafting functional groups that can chemically react with the matrix polymer, the cross-linking density is vastly improved, relieving stress cracking and enhancing weather resistance[4].

This application note details the step-by-step protocol for synthesizing a highly reactive, urea-linked silane coupling agent using 3-amino-5-methoxyphenol hydrochloride and 3-isocyanatopropyltriethoxysilane (ICPTES), followed by its application in epoxy-based surface treatments.

Experimental Workflows & Interfacial Mechanisms

To successfully utilize the hydrochloride salt precursor, it must first be neutralized. Failure to remove the hydrochloride will result in the acid-catalyzed premature hydrolysis and condensation of the silane precursor, leading to an unusable siloxane gel. Following neutralization, the free amine undergoes a rapid, quantitative click-reaction with the isocyanate group of ICPTES to form a stable urea linkage.

SynthesisWorkflow A 3-Amino-5-methoxyphenol HCl (Precursor) B Neutralization (+ Triethylamine) A->B Deprotonation C Free Base Intermediate B->C TEA-HCl removal D Silanization (+ ICPTES) C->D Nucleophilic Addition E Target Silane Coupling Agent (Urea-linked) D->E 60°C, N2 atm

Caption: Workflow for synthesizing the urea-linked silane coupling agent from the hydrochloride precursor.

Once synthesized and applied to a substrate, the resulting molecule acts as a multi-zone adhesion promoter. The triethoxysilane tail hydrolyzes and covalently bonds to the inorganic substrate, while the urea linkage provides strong hydrogen bonding. The aromatic core presents the phenolic hydroxyl group outward, ready to undergo ring-opening reactions with epoxide groups in the polymer matrix.

InterfacialMechanism Substrate Inorganic Substrate (Metal/Glass) Silanol Silanol Network (Si-O-Si & Si-O-Metal) Substrate->Silanol Covalent & H-bonds Urea Urea Linkage (H-Bonding Zone) Silanol->Urea Propyl spacer Aromatic Aromatic Core (Methoxy & Phenolic OH) Urea->Aromatic Covalent bond Aromatic->Substrate Metal Chelation (OH) Epoxy Polymer Matrix (Epoxy Resin) Aromatic->Epoxy OH-Epoxide ring opening

Caption: Interfacial bonding mechanism of the synthesized silane coupling agent bridging inorganic and organic phases.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters required to ensure a high-yield synthesis while preventing side reactions.

ParameterValue / ConditionMechanistic Rationale
Precursor Molar Ratio 1.0 : 1.05 (Aminophenol : ICPTES)A slight excess of the isocyanate silane ensures complete consumption of the nucleophilic amine, preventing unreacted precursor from acting as a plasticizer.
Neutralization Base 1.1 eq Triethylamine (TEA)Fully liberates the free amine. Excess TEA ensures no residual HCl remains to catalyze premature silane condensation.
Reaction Temperature 60 °COptimizes the reaction rate of the isocyanate-amine nucleophilic addition while avoiding thermal degradation of the methoxy group.
Solvent Selection Anhydrous THFEnsures complete solubility of the polar aromatic precursor while preventing isocyanate hydrolysis (which would form unwanted urea byproducts).
Hydrolysis pH 4.5 – 5.5 (using Acetic Acid)Mildly acidic conditions selectively catalyze the hydrolysis of ethoxy groups to reactive silanols prior to substrate application, without triggering immediate self-condensation.

Step-by-Step Experimental Protocols

Protocol A: Neutralization of 3-Amino-5-methoxyphenol Hydrochloride

Self-Validation Checkpoint: The formation of a dense white precipitate confirms successful deprotonation.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g (approx. 57 mmol) of 3-amino-5-methoxyphenol hydrochloride in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The neutralization is exothermic; controlling the temperature prevents the oxidation of the electron-rich aminophenol ring.

  • Base Addition: Dropwise, add 8.7 mL (approx. 62.7 mmol, 1.1 eq) of anhydrous Triethylamine (TEA) over 15 minutes.

  • Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir under a nitrogen atmosphere for 2 hours.

  • Filtration: Filter the mixture through a Schlenk frit under nitrogen to remove the precipitated TEA-HCl salt. Retain the pale-yellow filtrate containing the free base.

Protocol B: Synthesis of the Urea-Linked Silane Coupling Agent

Self-Validation Checkpoint: FTIR analysis should show the complete disappearance of the NCO stretching band at ~2270 cm⁻¹.

  • Setup: Transfer the filtrate from Protocol A into a clean, dry, N2-purged 250 mL round-bottom flask equipped with a reflux condenser.

  • Silane Addition: Slowly add 14.8 g (approx. 59.8 mmol, 1.05 eq) of 3-isocyanatopropyltriethoxysilane (ICPTES) to the stirring solution. Causality: Isocyanates react preferentially and rapidly with primary amines over phenolic hydroxyls, ensuring the selective formation of the urea linkage.

  • Heating: Heat the reaction mixture to 60 °C using an oil bath and maintain stirring for 4 hours.

  • Verification: Extract a 0.1 mL aliquot, evaporate the solvent, and run an FTIR spectrum. Confirm the absence of the NCO peak (2270 cm⁻¹) and the appearance of urea carbonyl stretches (~1650 cm⁻¹).

  • Isolation: Remove the THF solvent under reduced pressure using a rotary evaporator (bath temp 40 °C) to yield the functionalized silane as a viscous, amber liquid. Store under argon at 4 °C.

Protocol C: Substrate Surface Treatment (Dip-Coating)
  • Hydrolysis Solution: Prepare a 95:5 (v/v) Ethanol/Water mixture. Adjust the pH to 4.5 using glacial acetic acid.

  • Silane Activation: Dissolve the synthesized silane coupling agent into the solution to achieve a 2 wt% concentration. Stir for 30 minutes to allow the ethoxy groups to fully hydrolyze into reactive silanols.

  • Application: Submerge the cleaned inorganic substrate (e.g., degreased mild steel or plasma-treated glass) into the activated solution for 5 minutes.

  • Curing: Remove the substrate, allow excess solvent to drip off, and cure in an oven at 110 °C for 30 minutes. Causality: Thermal curing drives off water, forcing the condensation of silanols with surface hydroxyls to form permanent covalent Si-O-Metal bonds.

References

  • Green Preparation of Epoxy/Graphene Oxide Nanocomposites Using a Glycidylamine Epoxy Resin as the Surface Modifier and Phase Transfer Agent of Graphene Oxide.
  • Excellent corrosion protection performance of epoxy composite coatings filled with amino-silane functionalized graphene oxide.
  • The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Co
  • Two-Dimensional Nanomaterials for Anticorrosive Polymeric Coatings: A Review.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in 3-amino-5-methoxyphenol hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 3-amino-5-methoxyphenol hydrochloride . This guide is designed for research scientists and drug development professionals encountering yield bottlenecks, produ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-amino-5-methoxyphenol hydrochloride . This guide is designed for research scientists and drug development professionals encountering yield bottlenecks, product degradation, or isolation failures during the preparation of this critical pharmaceutical intermediate.

By synthesizing field-proven methodologies and mechanistic causality, this guide provides actionable, self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Section 1: Synthesis Pathway Overview

The synthesis of 3-amino-5-methoxyphenol hydrochloride typically proceeds via one of two primary routes: the catalytic reduction of 3-methoxy-5-nitrophenol[1], or the selective mono-demethylation of 3,5-dimethoxyaniline[2]. Regardless of the route, the free base must be immediately converted to the hydrochloride salt to prevent rapid auto-oxidation[3].

SynthesisPathways A 3-Methoxy-5-nitrophenol C 3-Amino-5-methoxyphenol (Free Base) A->C Route A: Reduction (H2, Pd/C) B 3,5-Dimethoxyaniline B->C Route B: Demethylation (NaSMe, NMP) D 3-Amino-5-methoxyphenol HCl (Final Product) C->D Salt Formation (Anhydrous HCl)

Figure 1: Primary synthesis routes for 3-amino-5-methoxyphenol hydrochloride.

Section 2: Self-Validating Experimental Protocols

To achieve reproducible yields, you must understand the causality behind each step. Aminophenols are highly electron-rich and susceptible to rapid oxidation in the presence of atmospheric oxygen. The protocols below are designed as self-validating systems to mitigate these risks.

Route A: Catalytic Hydrogenation of 3-Methoxy-5-nitrophenol
  • Solvent Preparation: Dissolve 1.0 eq of 3-methoxy-5-nitrophenol in anhydrous methanol. Causality: Sparge the solution with Argon for 15 minutes. Removing dissolved oxygen prevents the premature oxidation of the newly formed aminophenol and mitigates the risk of solvent ignition upon catalyst addition[1].

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C. Seal the vessel, evacuate, and backfill with Argon three times, followed by three cycles of Hydrogen gas.

  • Reaction: Stir vigorously under a Hydrogen balloon (1 atm) at room temperature. In-Process Control (IPC): Monitor via HPLC or TLC. The reaction is complete when the yellow color of the nitro compound dissipates into a pale/colorless solution.

  • Filtration: Filter the mixture through a pad of Celite strictly under an Argon blanket . Causality: The free base is highly unstable in air. Exposure to oxygen at this stage will rapidly oxidize the product into a dark quinone-imine, decimating your yield[3].

Route B: Selective Mono-Demethylation of 3,5-Dimethoxyaniline
  • Reagent Mixing: To a solution of 3,5-dimethoxyaniline (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP), add Sodium thiomethoxide (NaSMe) (2.0 eq)[2].

  • Heating: Heat the reaction to 140 °C for 1 to 2 hours. Causality: Hard Lewis acids (like BBr3) will aggressively cleave both methoxy groups. The soft thiomethoxide nucleophile (MeS⁻) selectively attacks only one sterically accessible methyl group via an SN2 mechanism, halting at the mono-demethylated product[2][4].

  • Quenching: Cool the reaction and pour it into a saturated NaH2PO4 buffer to neutralize the mixture without making it highly acidic, then extract with EtOAc[2].

Critical Step: Hydrochloride Salt Formation
  • Anhydrous Precipitation: Concentrate the organic extract containing the free base under reduced pressure. Dissolve the residue in anhydrous diethyl ether or dioxane.

  • Acidification: Dropwise, add 4M HCl in dioxane at 0 °C until the pH reaches 2. Causality: You must use anhydrous HCl. The hydrochloride salt of 3-amino-5-methoxyphenol has immense aqueous solubility. Using aqueous HCl will trap your product in the water phase, making recovery nearly impossible.

  • Isolation: Filter the precipitated crystalline salt, wash with cold ether, and dry under vacuum. The protonation of the amine withdraws electron density from the aromatic ring, rendering the final salt highly stable against oxidation.

Section 3: Troubleshooting FAQs

Q1: My reaction mixture turns dark brown or black during the workup, and my final yield is below 20%. What is happening? A1: You are experiencing severe air oxidation. 3-Amino-5-methoxyphenol is an electron-rich aminophenol that rapidly auto-oxidizes to polymeric quinone-imine derivatives when exposed to oxygen, especially in neutral or basic solutions. Solution: Implement strict Schlenk techniques. Degas all extraction solvents, perform your Celite filtration under an inverted funnel flowing with Argon, and immediately convert the free base to the HCl salt.

Q2: I am using the NaSMe demethylation route (Route B), but I am isolating a mixture of unreacted starting material and 3,5-dihydroxyaniline. How do I fix this? A2: This indicates poor temperature control or extended reaction times. While NaSMe is selective[2], pushing the reaction past 140 °C or leaving it longer than 2 hours provides enough activation energy for the second demethylation event to occur[4]. Solution: strictly control the internal temperature to 140 °C and quench the reaction immediately upon consumption of the starting material (typically 1 hour)[2].

Q3: Following catalytic hydrogenation (Route A), TLC shows a stalled reaction with significant starting material remaining. Should I increase the heat? A3: Do not increase the heat, as this can lead to unwanted ring hydrogenation or side reactions. A stalled reduction is almost always due to catalyst poisoning or insufficient hydrogen mass transfer[1][3]. Solution: Ensure vigorous mechanical stirring to break the H2 gas into micro-bubbles (increasing surface area). If the reaction is still stalled, filter off the old catalyst and add a fresh batch of Pd/C.

Q4: I added aqueous HCl to my organic phase to form the salt, but nothing precipitated. Where is my product? A4: Your product has partitioned entirely into the aqueous phase. Aminophenol hydrochlorides are highly hydrophilic. Solution: Never use aqueous workups for the final salt formation of this compound. Lyophilize (freeze-dry) your current aqueous layer to recover the crude salt, and in the future, use anhydrous HCl gas or HCl in dioxane to force the salt to crash out of a non-polar organic solvent.

Section 4: Quantitative Data & Yield Optimization

The following table summarizes the expected quantitative outcomes and primary failure modes for each synthetic approach.

Synthesis RouteReagents / CatalystTypical YieldPrimary Failure ModeMitigation Strategy
Catalytic Reduction 3-Methoxy-5-nitrophenol, H2, Pd/C85–95%Catalyst poisoning / Air oxidationUse fresh Pd/C; maintain strict inert atmosphere during filtration.
Chemical Reduction 3-Methoxy-5-nitrophenol, Fe/HCl70–80%Emulsion formation during extractionFilter iron salts through Celite; adjust pH carefully before extraction.
Monodemethylation 3,5-Dimethoxyaniline, NaSMe, NMP40–60%Over-demethylation (yielding dihydroxy)Strict internal temperature control (140 °C); limit reaction to 1 hour.
Salt Formation Free base, Anhydrous HCl in Dioxane90–99%Product loss in aqueous phaseStrictly avoid aqueous HCl; precipitate directly from ether/dioxane.

Section 5: Diagnostic Workflow

Use the following logical flowchart to rapidly diagnose and correct yield drops during your synthesis.

TroubleshootingLogic Start Low Yield / Impure Product Q1 Is the mixture dark brown? Start->Q1 Q2 Is starting material present? Q1->Q2 No Sol1 Air Oxidation: Use Schlenk techniques & degassed solvents. Q1->Sol1 Yes Q3 Is salt failing to precipitate? Q2->Q3 No Sol2 Incomplete Reaction: Check catalyst (Route A) or temp (Route B). Q2->Sol2 Yes Sol3 High Solubility: Avoid water. Use anhydrous HCl in dioxane. Q3->Sol3 Yes

Figure 2: Diagnostic workflow for troubleshooting low yields during synthesis and isolation.

References

  • [2] Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase. Synthesis, Structural Analysis, and SAR of N-Phenyl Amide 6-Substitution. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [4] Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [3] The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: 3-Amino-5-methoxyphenol Hydrochloride Synthesis &amp; Byproduct Troubleshooting

Welcome to the Technical Support Center for the synthesis and analytical profiling of 3-amino-5-methoxyphenol hydrochloride . This guide is designed for researchers, analytical scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical profiling of 3-amino-5-methoxyphenol hydrochloride . This guide is designed for researchers, analytical scientists, and drug development professionals who require in-depth troubleshooting for complex byproduct identification, yield optimization, and structural characterization.

Mechanistic Pathways of Byproduct Formation

Understanding the chemical origin of impurities is the first step in troubleshooting. The synthesis of 3-amino-5-methoxyphenol typically proceeds via the catalytic reduction of 3-methoxy-5-nitrophenol. However, the electron-rich nature of the resulting aminophenol makes it highly reactive and susceptible to secondary transformations.

SynthesisPathway SM 3-Methoxy-5-nitrophenol (Starting Material) Intermediate Hydroxylamine Intermediate (+16 Da Impurity) SM->Intermediate Partial Reduction Target 3-Amino-5-methoxyphenol HCl (Target Product) Intermediate->Target Full Reduction (H2/Pd-C) Imp1 Quinoid Polymers (Oxidation Byproducts) Target->Imp1 O2 Exposure (Autoxidation) Imp2 3,5-Dihydroxyaniline (Demethylation Byproduct) Target->Imp2 Harsh Acidic Conditions

Mechanistic pathways of 3-amino-5-methoxyphenol synthesis and common byproduct formation.

Quantitative Impurity Profiling

To assist in rapid LC-MS identification, the following table summarizes the most frequently encountered byproducts, their mass shifts relative to the free base of the target molecule (Exact Mass: 139.06 Da), and the mechanistic cause of their formation.

Impurity NameStructural ModificationMass Shift (Δ Da)Expected m/z [M+H]⁺Mechanistic Cause
Target Free Base None0140.07Successful nitro reduction
Hydroxylamine Intermediate Incomplete NO₂ reduction+16156.07Insufficient H₂ pressure or catalyst poisoning
3,5-Dihydroxyaniline Loss of methyl group-14126.05Acid-catalyzed ether cleavage (demethylation)
Quinoneimine / Quinone Oxidation of aminophenol-2138.05Exposure to ambient oxygen/light
Regioisomer (e.g., 2-amino) Isomeric starting material0140.07Impure 3-methoxy-5-nitrophenol starting material

Troubleshooting FAQs

Q1: My isolated 3-amino-5-methoxyphenol hydrochloride darkens rapidly upon exposure to air. What is causing this, and how can I prevent it? A1: Aminophenols are notoriously susceptible to autoxidation. The electron-donating methoxy and amino groups increase the electron density on the aromatic ring, significantly lowering its oxidation potential. Upon exposure to ambient oxygen, the compound rapidly oxidizes into highly conjugated, colored quinoid and polymeric structures 1. Causality & Solution: The discoloration is driven by radical-mediated oxidation. To prevent this, all crystallization and drying steps must be performed under a strict inert atmosphere (nitrogen or argon). Introducing a mild antioxidant (e.g., ascorbic acid or sodium dithionite) during the aqueous wash step can effectively quench radical propagation.

Q2: LC-MS analysis of my crude product shows a significant peak at m/z 156.07 (+16 Da). What is this byproduct? A2: A mass shift of +16 Da during a nitro reduction almost universally indicates the accumulation of a hydroxylamine intermediate (-NHOH). The reduction of a nitro group proceeds sequentially: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂). Causality & Solution: Hydroxylamine accumulation occurs when the final reduction step is kinetically stalled. This is typically caused by catalyst poisoning (e.g., sulfur impurities in the solvent) or insufficient hydrogen pressure. Increasing the H₂ pressure or filtering and replacing the Pd/C catalyst will drive the reaction to completion.

Q3: How can I selectively remove structurally similar aminophenol impurities from my product? A3: Aminophenol impurities are difficult to remove via standard crystallization due to their nearly identical solubility profiles to the target API. Recent methodologies have demonstrated that forming specific organic salts (e.g., with salicylic acid or oxalic acid) can drastically alter the solubility matrix. This allows for the selective precipitation of the target compound while retaining the impurities in the mother liquor 2.

Self-Validating Experimental Protocol: LC-MS Impurity Isolation

To ensure authoritative grounding, this protocol is adapted from validated high-throughput LC/MS purification standards for pharmaceutical impurities 34. It features built-in validation loops to ensure absolute data integrity.

LCMSProtocol Prep Sample Prep (1 mg/mL in MeOH) HPLC RP-HPLC (C18, Gradient) Prep->HPLC Split Flow Splitter HPLC->Split UV UV-DAD (230 nm) Split->UV 99% MS ESI-MS/MS (Positive Mode) Split->MS 1% Frac Mass-Triggered Fractionation UV->Frac MS->Frac Trigger

Mass-triggered LC-MS purification workflow for isolating aminophenol byproducts.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the crude 3-amino-5-methoxyphenol hydrochloride in LC-grade methanol to a concentration of 1.0 mg/mL.

    • Causality: Methanol ensures complete solubilization of both the highly polar hydrochloride salt and the less polar, neutral quinoid impurities.

  • Chromatographic Separation: Inject 10 µL onto a reversed-phase C18 analytical column (e.g., 50 mm x 4.6 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Validation Check 1 (Peak Integrity): The acidic modifier (formic acid) ensures the amine remains fully protonated, preventing peak tailing and ensuring reproducible retention times. If tailing occurs, verify the pH of the mobile phase is < 3.0.

  • Detection & Splitting: Route the eluent through a flow splitter. Direct 99% of the flow to a Diode Array Detector (UV at 230 nm) and 1% to an Electrospray Ionization Triple Quadrupole Mass Spectrometer (ESI-MS/MS) operating in positive ion mode 4.

  • Mass-Triggered Fraction Collection: Configure the fraction collector to trigger exclusively when m/z signals corresponding to known impurities (e.g., m/z 156.07 or 126.05) exceed a threshold of 10⁴ counts 3.

  • Data Processing & Final Validation: Correlate the UV chromatogram with the Total Ion Chromatogram (TIC).

    • Validation Check 2 (Ionization Failure): If a major UV peak lacks a corresponding MS signal, switch the MS to negative ionization mode. The impurity may be an acidic byproduct incapable of protonation.

    • Validation Check 3 (Mass Balance): Calculate the mass balance. If the combined mass of the isolated fractions does not equal the mass of the crude input, the column wash step must be collected and analyzed for highly retained, insoluble polymeric species.

References

  • Troubleshooting side reactions in the synthesis of aminophenols. Benchchem.
  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI.
  • High-Throughput LC/MS Purification of Pharmaceutical Impurities. Agilent.
  • Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. PubMed.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Diazotization of 3-Amino-5-methoxyphenol Hydrochloride

Welcome to the advanced technical support guide for the diazotization of 3-amino-5-methoxyphenol hydrochloride . As a Senior Application Scientist, I frequently encounter researchers struggling with this specific substra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the diazotization of 3-amino-5-methoxyphenol hydrochloride . As a Senior Application Scientist, I frequently encounter researchers struggling with this specific substrate.

The diazotization of this compound presents a unique mechanistic paradox. The aromatic ring is densely populated with highly activating, electron-donating groups (hydroxyl and methoxy). While these groups make the downstream azo coupling highly efficient, they also turn the starting material into a potent nucleophile. If the reaction environment is not strictly controlled, the generated diazonium salt will rapidly react with unconsumed starting material, leading to catastrophic self-coupling, tar formation, and oxidative degradation[1][2].

This guide is designed to provide you with the causality behind the chemistry, a self-validating protocol, and targeted troubleshooting strategies to ensure high-yield, high-purity diazonium salt generation.

Mechanistic Causality: Competing Reaction Pathways

To master this reaction, you must understand the competing forces at play. When nitrous acid (generated in situ from NaNO₂ and HCl) introduces the nitrosonium ion (NO⁺) to the system, three detrimental side reactions compete with the desired amine diazotization:

  • Azo Polymerization (Self-Coupling): The highly electrophilic diazonium salt reacts instantly with the electron-rich ring of any unprotonated starting material[1].

  • Ring Nitrosation: The NO⁺ ion attacks the activated aromatic ring (ortho/para to the -OH and -OCH₃ groups) instead of the amine.

  • Oxidative Degradation: Aminophenols are highly susceptible to oxidation by excess nitrous acid, leading to the formation of quinones and diazo-oxides[3].

Pathways SM 3-Amino-5-methoxyphenol HCl Reagents NaNO₂ + HCl (0-5 °C) SM->Reagents Diazonium Diazonium Salt (Target Intermediate) Reagents->Diazonium High Acid, Strict Temp Side1 Ring Nitrosation (Electrophilic Attack) Reagents->Side1 Low Acid Concentration Side3 Quinone Formation (Oxidative Degradation) Reagents->Side3 Excess HNO₂ / High Temp Side2 Azo Polymerization (Self-Coupling Tar) Diazonium->Side2 Reacts with Unprotonated SM

Mechanistic pathways: Target diazotization vs. competing side reactions.

Self-Validating Experimental Protocol

To suppress the side reactions outlined above, the protocol must act as a self-validating system. We achieve this by utilizing massive acid excess to fully protonate the starting material (deactivating the ring) and employing chemical validation gates (starch-iodide testing) to monitor the nitrosonium ion concentration[4].

Step-by-Step Methodology
  • Substrate Dissolution: Suspend 1.0 equivalent of 3-amino-5-methoxyphenol hydrochloride in distilled water. Add 2.5 to 3.0 equivalents of concentrated HCl .

    • Causality: Even though the substrate is already a hydrochloride salt, the massive acid excess forces the equilibrium entirely toward the -NH₃⁺ state. This strongly deactivates the ring, preventing both ring nitrosation and self-coupling[5].

  • Thermal Equilibration: Submerge the reaction flask in an ice-salt bath and cool the highly acidic suspension to strictly 0–2 °C .

  • Nitrosating Agent Preparation: In a separate vial, dissolve 1.05 equivalents of Sodium Nitrite (NaNO₂) in a minimal volume of ice-cold distilled water.

  • Controlled Diazotization: Begin vigorous mechanical stirring. Add the NaNO₂ solution dropwise, directly into the vortex (sub-surface addition is ideal) over 30 minutes. Ensure the internal temperature never exceeds 5 °C[6].

    • Validation: The turbid suspension will gradually clarify into a dark, transparent solution as the highly soluble diazonium chloride salt forms.

  • Endpoint Validation: After the addition is complete, stir for 15 minutes. Dip a glass rod into the mixture and spot it onto starch-iodide paper. An immediate blue-black ring confirms the presence of the necessary slight excess of nitrous acid[4].

  • Chemical Quenching: Before proceeding to your downstream azo coupling, add a 10% aqueous solution of sulfamic acid dropwise until a fresh starch-iodide test yields a negative result[7].

    • Causality: Sulfamic acid rapidly and irreversibly destroys residual HNO₂, preventing the oxidative degradation of your diazonium salt into quinones during the subsequent pH adjustment phase[8].

Workflow Step1 1. Dissolution SM + 3.0 eq HCl Step2 2. Thermal Control Cool to 0-2 °C Step1->Step2 Step3 3. Diazotization Dropwise NaNO₂ Step2->Step3 Step4 4. Validation Starch-Iodide Test Step3->Step4 Step5 5. Quenching Add Sulfamic Acid Step4->Step5

Self-validating experimental workflow for aminophenol diazotization.

Quantitative Process Parameters

Deviation from the parameters below is the primary cause of failure when working with electron-rich aminophenols.

ParameterOptimal RangeMechanistic PurposeConsequence of Deviation
Temperature 0–2 °CStabilizes the highly reactive diazonium intermediate.Thermal decomposition to phenol; nitrogen gas evolution 6.
Acid (HCl) 2.5–3.0 eqFully protonates the amine, deactivating the electron-rich ring.Rapid self-coupling (tar formation); ring nitrosation 1.
NaNO₂ 1.05 eqProvides the exact stoichiometric amount of NO⁺ needed.Excess causes oxidative degradation to quinones 3.
Addition Rate Dropwise, Sub-surfacePrevents localized concentration spikes of nitrous acid.Exothermic runaway; localized oxidation 6.
Quench Agent Sulfamic AcidIrreversibly destroys residual HNO₂ prior to coupling.Side reactions with coupling partner; reduced dye yield 7.

Troubleshooting Guides & FAQs

Q1: My reaction mixture turns into a black, oily tar almost immediately upon adding sodium nitrite. What went wrong? A: This is the classic hallmark of azo self-coupling. Because 3-amino-5-methoxyphenol is incredibly electron-rich, any unreacted amine in the solution acts as a potent nucleophile and attacks the newly formed diazonium salt[1]. Solution: Your acid concentration is too low. You must increase the HCl equivalents to ≥3.0. This ensures the starting material is >99.9% protonated (-NH₃⁺), which acts as an electron-withdrawing group, deactivating the ring and shielding it from electrophilic attack.

Q2: I observe a dark brown solution and gas bubbling even though my ice bath is at 2 °C. Is the diazonium salt decomposing? A: Yes, but likely due to oxidation rather than purely thermal decomposition. Aminophenols are highly susceptible to oxidation by nitrous acid, which converts them into quinones while releasing nitrogen gas[3]. Solution: This occurs when the local concentration of NO⁺ is too high. Ensure vigorous mechanical stirring, use sub-surface dropwise addition of NaNO₂, and strictly avoid exceeding 1.05 equivalents of nitrite.

Q3: I am getting a sluggish endpoint on the starch-iodide paper, and my downstream coupling yield is terrible. How do I fix this? A: A sluggish endpoint often means the diazotization is incomplete because the amine hydrochloride is precipitating out of the highly acidic cold solution, limiting its availability to react[4]. Solution: Before cooling the mixture to 0 °C, gently warm the acidic substrate suspension to ensure complete dissolution, then crash-cool it while stirring vigorously to form a fine, highly reactive suspension.

Q4: Why must I use sulfamic acid to quench the reaction? Can I just use urea? A: While urea is a common nitrite scavenger, its reaction kinetics are incredibly sluggish at 0–5 °C. Leaving unquenched nitrous acid in the mixture while you adjust the pH for your downstream coupling step will lead to rapid oxidative destruction of your diazonium salt. Sulfamic acid reacts instantaneously with HNO₂ at 0 °C to yield harmless nitrogen gas and sulfuric acid, perfectly preserving your intermediate[7].

References

  • BenchChem Technical Support Team. Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem. 1

  • BenchChem Technical Support Team. Minimizing side reactions during the diazotization and coupling process. BenchChem. 6

  • Sustainability Directory. Diazotization Coupling Reaction. Sustainability Directory. 2

  • Organic Chemistry Portal. Diazotisation. Organic Chemistry Portal. 9

  • Scribd Contributors. Diazotization Titration 1 (Aminophenol Oxidation). Scribd. 3

  • Scribd Contributors. Diazotization Titration Guide. Scribd. 4

  • Google Patents (EP0209492A2). Process to eliminate the nitrite excess in diazotization solutions. Google Patents. 7

  • Google Patents (US5874547A). Diazotization of amines. Google Patents. 5

  • Alhfidh, H. A., & Othman, N. S. Estimation of p-Aminophenol via Diazotization and Coupling Reaction. SciSpace. 8

Sources

Optimization

Technical Support Center: Preventing Oxidation of 3-Amino-5-methoxyphenol Hydrochloride

Overview from the Application Desk Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development workflows is the spontaneous degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Overview from the Application Desk

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development workflows is the spontaneous degradation of electron-rich aromatic building blocks. 3-Amino-5-methoxyphenol hydrochloride is a prime example. While the hydrochloride salt form provides a thermodynamic advantage over the free base, it remains highly susceptible to auto-oxidation during storage and handling.

This guide synthesizes field-proven protocols and mechanistic causality to help you build a self-validating storage system, ensuring the scientific integrity of your downstream assays.

Mechanistic Causality: The "Why" Behind the Degradation

To successfully prevent degradation, we must first understand the mechanism. The aromatic ring of 3-amino-5-methoxyphenol is highly activated by two electron-donating groups (the amino and methoxy/hydroxyl groups). This raises the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule a prime target for electrophilic attack by molecular oxygen (O₂).

When exposed to ambient air, moisture, or light, the compound undergoes an auto-oxidation cascade. It forms a radical cation intermediate, which rapidly polymerizes into highly conjugated quinone imine derivatives (1)[1]. This degradation is visually confirmed by the powder turning from off-white to dark brown or black.

Storing the compound as a hydrochloride salt protonates the amine group (-NH₃⁺), withdrawing electron density from the ring and significantly slowing this oxidation process compared to the free base (2)[2]. However, ambient moisture can cause localized deprotonation, re-initiating the cascade. Therefore, rigorous exclusion of water and oxygen is non-negotiable.

OxidationMechanism A 3-Amino-5-methoxyphenol HCl (Colorless/White) B Radical Cation Intermediate A->B O2, Moisture, Light (Auto-oxidation) C Quinone Imine Derivative (Brown/Black) B->C Polymerization & Degradation

Fig 1: Auto-oxidation pathway of 3-amino-5-methoxyphenol to colored quinone imines.

Frequently Asked Questions (FAQs)

Q1: My newly purchased 3-amino-5-methoxyphenol hydrochloride arrived slightly pink. Is it ruined? A1: A faint pink hue indicates trace oxidation (early-stage quinone imine formation). For highly sensitive assays (e.g., quantitative HPLC or sensitive biological screens), this trace impurity can introduce significant background noise or side reactions. It is highly recommended to use a fresh, completely colorless/white batch (2)[2]. If purity is critical, recrystallization under an inert atmosphere may be attempted, though it is often more cost-effective to replace the reagent (3)[3].

Q2: Why do my stock solutions degrade faster than the solid powder? A2: In solution, the protective crystal lattice energy is overcome, and the molecules are fully solvated, drastically increasing their collision frequency with dissolved oxygen. Furthermore, trace transition metal ions present in standard solvents can act as catalysts, rapidly accelerating the oxidation process (2)[2].

Q3: Can I store this compound at -80°C to completely stop oxidation? A3: While lower temperatures reduce the kinetic rate of oxidation, extreme cold storage (-80°C) introduces a severe condensation risk upon retrieval. When a cold vial is opened at room temperature, atmospheric moisture rapidly condenses on the powder, causing localized deprotonation and accelerating degradation. Storage at 2-8°C in a desiccator is optimal, provided the atmosphere is inert (3)[3].

Troubleshooting Guide

Issue 1: Solid powder turns brown within weeks of opening the bottle.

  • Causality: The primary cause is the introduction of atmospheric oxygen and moisture during repeated opening of the bulk container.

  • Resolution: Implement a single-use aliquot system. Never return unused powder to the primary stock vial. Ensure the headspace is purged with Argon or Nitrogen before sealing (3)[3].

Issue 2: Solutions turn dark rapidly during experiments.

  • Causality: High levels of dissolved oxygen or trace metal catalysts in the solvent.

  • Resolution: Sparge all solvents with an inert gas for 15-30 minutes prior to use (2)[2]. If your downstream application permits, introduce a sacrificial antioxidant such as ascorbic acid (0.1% w/v) to the mobile phase or solvent (2)[2].

Quantitative Stability Data

To guide your experimental planning, refer to the following stability matrix. This data illustrates the causal relationship between storage conditions and oxidation rates.

Chemical StateAtmosphereTemperatureLight ExposureEstimated Shelf LifeOxidation Risk
Free Base (Solid)Ambient Air25°CUnrestricted< 1 weekCritical
HCl Salt (Solid)Ambient Air25°CUnrestricted1-2 monthsHigh
HCl Salt (Solid) Argon / N₂ 2-8°C Protected (Amber) 12-24+ months Low
HCl Salt (Solution)Ambient Air25°CUnrestricted< 2 hoursCritical
HCl Salt (Solution)Deoxygenated + Antioxidant2-8°CProtected (Amber)2-4 daysModerate

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. If the visual checkpoints fail, the protocol must be restarted to ensure scientific integrity.

Protocol 1: Inert Aliquoting and Storage

Objective: Prevent repeated atmospheric exposure by creating single-use vials.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C overnight to eliminate adsorbed surface moisture (3)[3].

  • Transfer: Move the bulk 3-amino-5-methoxyphenol hydrochloride and the dried vials into a glovebox maintained under an Argon atmosphere (<1 ppm O₂) (3)[3].

  • Aliquoting: Weigh the reagent into single-use quantities (e.g., 10-50 mg) based on your standard assay requirements.

  • Sealing: Cap the vials tightly with the PTFE-lined caps while still inside the glovebox.

  • Storage: Remove the vials and store them in a secondary dark desiccator at 2-8°C (2)[2].

  • Self-Validation Check: Inspect the aliquots weekly. The powder must remain strictly off-white. Any color shift invalidates the aliquot.

StorageWorkflow Step1 1. Dry Glassware (120°C) Step2 2. Glovebox Transfer (Argon/N2) Step1->Step2 Step3 3. Single-Use Aliquots (Amber Vials) Step2->Step3 Step4 4. PTFE Seal & Desiccator (2-8°C) Step3->Step4

Fig 2: Optimal inert handling and storage workflow for aminophenol salts.

Protocol 2: Preparation of Deoxygenated Solutions

Objective: Formulate stable solutions for immediate experimental use.

  • Solvent Sparging: Insert a long needle connected to an Argon line into your target solvent. Sparge the solvent for a minimum of 15-30 minutes to displace dissolved oxygen (2)[2].

  • Antioxidant Addition (Optional): If compatible with your assay, add ascorbic acid to a final concentration of 0.1% w/v (2)[2].

  • Dissolution: Using a gas-tight syringe, transfer the required volume of deoxygenated solvent directly into a single-use vial of the reagent (3)[3].

  • Mixing: Vortex gently until completely dissolved.

  • Self-Validation Check: The resulting solution must be completely colorless. If a pink or brown tint develops within the first 10 minutes, oxygen displacement was insufficient, and the solution must be discarded.

References

  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds Source: Benchchem URL
  • Preventing oxidation of 2-aminophenol during synthesis and storage.
  • WO2011087712A2 - Tricyclic derivatives and their pharmaceutical use and compositions Source: Google Patents URL

Sources

Troubleshooting

Resolving peak tailing for 3-amino-5-methoxyphenol hydrochloride in reverse-phase HPLC

Welcome to the technical support center for the analysis of 3-amino-5-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-amino-5-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge in reverse-phase High-Performance Liquid Chromatography (HPLC): peak tailing. By understanding the underlying chemical principles, you can systematically diagnose and resolve this issue, leading to robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is 3-amino-5-methoxyphenol hydrochloride and why is it challenging to analyze with reverse-phase HPLC?

3-Amino-5-methoxyphenol hydrochloride is a chemical compound often used as an intermediate in pharmaceutical synthesis.[1] Its structure contains a basic amino group, which can become protonated (positively charged) depending on the mobile phase pH.[2] This positive charge can lead to undesirable secondary interactions with the stationary phase in reverse-phase HPLC, a phenomenon that often results in poor peak shape, specifically peak tailing.[3][4]

Q2: What is peak tailing and why is it a problem?

Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[3] It indicates a non-ideal chromatographic process, often caused by more than one retention mechanism occurring simultaneously.[3] This is problematic because it can obscure the detection of nearby impurities, lead to inaccurate peak integration, and compromise the overall accuracy and reproducibility of the quantitative analysis.[4]

Q3: What are the primary causes of peak tailing for a basic compound like 3-amino-5-methoxyphenol hydrochloride?

The most common cause of peak tailing for basic compounds in reverse-phase HPLC is the interaction between the protonated basic analyte and residual silanol groups on the surface of the silica-based stationary phase.[3][5] These silanol groups (Si-OH) can become deprotonated and negatively charged, leading to a secondary ion-exchange interaction that broadens the peak.[5][6]

Troubleshooting Guide: Resolving Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing for 3-amino-5-methoxyphenol hydrochloride. Each question addresses a specific issue, explains the scientific rationale, and provides a step-by-step protocol for resolution.

Issue 1: Sub-optimal Mobile Phase pH

Q: My peak for 3-amino-5-methoxyphenol hydrochloride is tailing. Could the mobile phase pH be the problem?

A: Yes, the mobile phase pH is a critical factor influencing the peak shape of basic compounds.

  • The "Why": The ionization state of both your analyte and the stationary phase is dictated by the mobile phase pH. 3-amino-5-methoxyphenol hydrochloride has a basic amino group. At a pH below its pKa, this group will be protonated (positively charged).[2] Simultaneously, the residual silanol groups on the silica-based column are acidic and can become deprotonated (negatively charged) at a pH above their pKa (typically around 3.8-4.2).[7] This charge difference leads to a strong secondary ionic interaction, causing peak tailing.[3][5] By manipulating the pH, we can suppress the ionization of either the analyte or the silanol groups to minimize this interaction.

  • The "How":

    Protocol 1: Lowering the Mobile Phase pH

    • Objective: To protonate the silanol groups, thereby neutralizing their negative charge and minimizing the ionic interaction with the positively charged analyte.

    • Mobile Phase Preparation: Prepare a mobile phase with a pH of approximately 2.5-3.0. A 10-20 mM phosphate buffer is a good starting point.[8]

    • Procedure:

      • Prepare the aqueous portion of your mobile phase (e.g., 20 mM potassium phosphate).

      • Adjust the pH to 2.5 using an acid like phosphoric acid.

      • Mix with the appropriate amount of organic modifier (e.g., acetonitrile or methanol).

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

    • Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak shape.

    Protocol 2: Increasing the Mobile Phase pH

    • Objective: To deprotonate the basic analyte, making it neutral and thus eliminating the ionic interaction with the negatively charged silanol groups.

    • Mobile Phase Preparation: Prepare a mobile phase with a pH at least 1.5 to 2 units above the pKa of the analyte's amino group. For many basic compounds, a pH around 10 may be necessary.[9]

    • Column Selection: Crucially, you must use a pH-stable column , such as a hybrid-silica or a specifically designed high-pH column, as traditional silica-based columns will rapidly degrade at high pH.

    • Procedure:

      • Choose a suitable high-pH buffer (e.g., ammonium bicarbonate, triethylamine).

      • Prepare your mobile phase and adjust the pH accordingly.

      • Equilibrate the pH-stable column thoroughly.

    • Expected Outcome: Improved peak symmetry due to the analyte being in its neutral form.

Data Presentation: Effect of pH on Peak Asymmetry

Mobile Phase pHAnalyte ChargeSilanol Group ChargePredominant InteractionExpected Peak Asymmetry (As)
2.5PositiveNeutralHydrophobic~1.0 - 1.3
7.0PositiveNegativeHydrophobic & Ionic> 1.5
10.0 (on stable column)NeutralNegativeHydrophobic~1.0 - 1.3
Issue 2: Persistent Silanol Interactions

Q: I've adjusted the pH, but I'm still seeing some peak tailing. What else can I do?

A: Even at low pH, some residual silanol interactions can persist. You can mitigate these by using mobile phase additives or a more inert column.

  • The "Why": Not all silanol groups are created equal. Some are more acidic and reactive than others.[7] Mobile phase additives can act as "silanol suppressors" by competing with the analyte for interaction with these active sites.[8] Alternatively, using a modern, high-purity, end-capped column can significantly reduce the number of available silanol groups.

  • The "How":

    Protocol 3: Using a Competing Base

    • Objective: To introduce a small, basic molecule into the mobile phase that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Reagent: Triethylamine (TEA) is a common choice.

    • Procedure:

      • Add a low concentration of TEA (e.g., 0.1% v/v or ~10 mM) to your mobile phase.[8]

      • Re-adjust the pH of the mobile phase after adding the TEA.

      • Equilibrate the column thoroughly.

    • Caution: TEA can sometimes shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector.

    Protocol 4: Upgrading to a Modern HPLC Column

    • Objective: To use a stationary phase with minimal accessible silanol groups.

    • Column Selection:

      • End-capped columns: These columns have been chemically treated to cap many of the residual silanol groups.[4]

      • Polar-embedded columns: These have a polar group embedded near the base of the alkyl chain, which can shield the silanol groups.[10]

      • Hybrid-particle columns: These columns have a silica-organic hybrid particle structure that is more resistant to high pH and often exhibits lower silanol activity.

    • Procedure:

      • Replace your current column with one of the types listed above.

      • Equilibrate the new column as per the manufacturer's instructions.

      • Re-run your analysis using the optimized mobile phase from the previous steps.

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow Start Peak Tailing Observed Adjust_pH Adjust Mobile Phase pH Start->Adjust_pH Low_pH Low pH (2.5-3.0) Adjust_pH->Low_pH High_pH High pH (>pKa + 1.5) (Requires stable column) Adjust_pH->High_pH Check_Symmetry Peak Symmetric? Low_pH->Check_Symmetry High_pH->Check_Symmetry Additives Consider Additives (e.g., TEA) Check_Symmetry->Additives No End Problem Resolved Check_Symmetry->End Yes Check_Symmetry2 Peak Symmetric? Additives->Check_Symmetry2 New_Column Use Modern Column (End-capped, Hybrid) New_Column->Check_Symmetry2 Check_Symmetry2->New_Column No Check_Symmetry2->End Yes Alternative Consider Alternative Chromatography (e.g., HILIC) Check_Symmetry2->Alternative Still Tailing Silanol_Interaction cluster_silica Silica Surface (pH > 4) Silanol Si-O⁻ Analyte Analyte-NH₃⁺ Analyte->Silanol Ionic Interaction (Causes Tailing)

Sources

Optimization

Forced degradation studies of 3-amino-5-methoxyphenol hydrochloride for stability indicating method

Welcome to the Technical Support Center for Analytical Development. As a Senior Application Scientist, I have designed this resource to guide you through the intricacies of developing a Stability Indicating Method (SIM)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Development. As a Senior Application Scientist, I have designed this resource to guide you through the intricacies of developing a Stability Indicating Method (SIM) for 3-amino-5-methoxyphenol hydrochloride .

Because this Active Pharmaceutical Ingredient (API) intermediate possesses highly reactive functional groups (an amino group, a phenolic hydroxyl, and an electron-donating methoxy group), it presents unique analytical challenges—particularly regarding oxidative polymerization and pH-dependent instability. This guide moves beyond basic regulatory checklists, providing field-proven causality, troubleshooting frameworks, and self-validating methodologies.

SIM Development & Stress Testing Architecture

G cluster_stress ICH Q1A(R2) Stress Conditions API 3-amino-5-methoxyphenol HCl (Parent API) Acid Acid Hydrolysis (0.1N HCl) API->Acid Base Base Hydrolysis (0.1N NaOH) API->Base Ox Oxidation (1-3% H2O2) API->Ox Thermal Thermal Stress (60°C - 80°C) API->Thermal Photo Photolysis (1.2M lux-hr) API->Photo Analysis UHPLC-DAD-MS Method Optimization Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Validation Peak Purity & Mass Balance (Target: 95-105%) Analysis->Validation SIM Validated Stability Indicating Method Validation->SIM

Workflow for forced degradation and stability-indicating method development.

Troubleshooting FAQs: Chemical Causality & Method Specifics

Q1: Why does 3-amino-5-methoxyphenol HCl rapidly degrade and turn dark brown under basic conditions, but remain relatively stable in mild acid? The Causality: This is driven by the electronic state of the aromatic ring. Under alkaline conditions, the phenolic hydroxyl group deprotonates to form a phenoxide ion ( −O− ). This is a massive electron-donating group that pushes electron density into the ring, drastically lowering the oxidation potential. The molecule rapidly auto-oxidizes into highly electrophilic quinone imines[1]. Conversely, the hydrochloride salt inherently creates an acidic microenvironment. In acidic media, the amino group protonates to −NH3+​ , acting as an electron-withdrawing group that temporarily stabilizes the aromatic ring against oxidative attack.

Q2: During oxidative stress testing (using 3% H2​O2​ ), I am observing severe peak broadening, late eluting humps, and a mass balance deficit (>15%). What is the root cause? The Causality: You have over-stressed the molecule. According to ICH Q1A(R2) expectations, forced degradation should target 5–20% degradation[2]. Aminophenols oxidize to reactive quinone imines, which readily undergo Michael additions with unreacted parent molecules[1]. If stressed too harshly, these primary degradants rapidly polymerize into complex, multi-chain azo or quinone-derived oligomers. These polymers lack a distinct, uniform chromophore and often irreversibly bind to the stationary phase of your HPLC column, destroying your mass balance[3]. Corrective Action: Reduce the H2​O2​ concentration to 0.5% - 1.0% and shorten the exposure time. Your goal is to capture the primary degradation pathways, not to incinerate the molecule into secondary polymers.

Q3: How do I definitively prove to regulatory agencies that my UHPLC method is "Stability-Indicating"? The Causality: A self-validating SIM relies on two non-negotiable pillars: Peak Purity and Mass Balance [3].

  • Peak Purity: Utilizing a Diode-Array Detector (DAD) or Mass Spectrometry (MS), you must prove that the spectral purity angle of the 3-amino-5-methoxyphenol peak is less than the purity threshold. This guarantees no degradants are co-eluting under the main peak.

  • Mass Balance: The sum of the remaining API assay value plus the quantified degradation products must equal ~100% (typically 95-105%) of the unstressed control[4]. If mass balance fails, it indicates undetected degradants (e.g., volatile loss, column retention, or differing UV response factors).

Self-Validating Experimental Protocol: Forced Degradation Execution

To ensure absolute trustworthiness, this protocol utilizes a "quench-and-compare" methodology. Every stress condition is paired with a neutralized control to eliminate transit-time variability and auto-degradation in the autosampler.

Phase 1: Baseline Establishment

  • Diluent Selection: Prepare a biologically and chemically inert diluent (e.g., 0.1% Formic Acid in Water:Acetonitrile 90:10 v/v). Avoid methanol, as it can react with the API under acidic stress to form ethers.

  • Control Preparation: Prepare an unstressed API stock at 1.0 mg/mL . Inject immediately to establish the 100% baseline area and confirm system suitability (tailing factor < 1.5, theoretical plates > 5000).

Phase 2: Execution of Stress Conditions (Targeting 5-20% Degradation)

  • Acid Hydrolysis: Mix 5 mL of API stock with 5 mL of 0.1N HCl . Seal and incubate at 60∘C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of API stock with 5 mL of 0.1N NaOH . Incubate at Room Temperature ( 25∘C ) for 2–4 hours. (Monitor closely; base degradation is aggressive for aminophenols).

  • Oxidation: Mix 5 mL of API stock with 5 mL of 1.0% H2​O2​ . Incubate at 25∘C for 4 hours.

  • Thermal Stress: Expose solid API powder to 80∘C in a convection oven for 7 days. Reconstitute to 1.0 mg/mL prior to injection[5].

  • Photolysis: Expose solid API and a 1.0 mg/mL solution to 1.2 million lux-hours of UV/Vis light, per ICH Q1B guidelines[4].

Phase 3: The Quenching System (Critical for Reproducibility) To validate the exact degradation percentage, the reaction must be halted prior to injection.

  • Acid Quench: Neutralize 1 mL of the acid-stressed sample with 1 mL of 0.1N NaOH .

  • Base Quench: Neutralize 1 mL of the base-stressed sample with 1 mL of 0.1N HCl .

  • Oxidation Quench: Add of 0.1M Sodium Thiosulfate ( Na2​S2​O3​ ) to 1 mL of the oxidized sample to neutralize residual peroxide.

Phase 4: Chromatographic Analysis & Validation

  • Inject all quenched samples alongside the unstressed control using a gradient UHPLC-DAD method (e.g., C18 column, moving from highly aqueous to highly organic).

  • Calculate Mass Balance: Area of Unstressed API(Area of Stressed API+∑Area of Degradants)​×100 .

  • Extract the DAD spectra across the API peak to verify Peak Purity.

Quantitative Data Summary: Expected Degradation Targets

Use this table to benchmark your experimental results against expected kinetic behaviors for 3-amino-5-methoxyphenol HCl.

Stress ConditionReagent / ParameterExposure Time / TempTarget DegradationPrimary Degradation PathwayQuenching Strategy
Acidic 0.1N HCl 24 - 48 hrs @ 60∘C 5 - 10%Ether cleavage (loss of methoxy group)Neutralize with 0.1N NaOH
Basic 0.1N NaOH 2 - 4 hrs @ 25∘C 15 - 20%Phenoxide-driven auto-oxidationNeutralize with 0.1N HCl
Oxidative 1.0% H2​O2​ 4 hrs @ 25∘C 10 - 20%Quinone imine formation / N-oxidationSodium Thiosulfate ( Na2​S2​O3​ )
Thermal Dry Heat7 days @ 80∘C < 5%Generally stable in solid stateN/A (Cool to RT)
Photolytic UV/Vis Light1.2M lux-hours5 - 15%Photo-oxidation / Radical formationN/A (Remove from chamber)

References

  • [2] Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. 2

  • [5] Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis (PMC). 5

  • [4] FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.4

  • [3] Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC / PharmTech. 3

  • [1] Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology (PMC). 1

Sources

Troubleshooting

Improving solubility of 3-amino-5-methoxyphenol hydrochloride for aqueous reactions

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Amino-5-Methoxyphenol Hydrochloride Welcome to the Technical Support Center. This guide addresses a critical bottleneck encountered by researchers and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Amino-5-Methoxyphenol Hydrochloride

Welcome to the Technical Support Center. This guide addresses a critical bottleneck encountered by researchers and drug development professionals: the aqueous solubilization of 3-amino-5-methoxyphenol hydrochloride. While amine hydrochlorides are generally presumed to be universally water-soluble, the complex interplay between pH, dielectric constants, and functional group pKa values often leads to unexpected precipitation during aqueous reactions.

As a Senior Application Scientist, my goal is to provide you with the fundamental causality behind these issues and self-validating protocols to ensure your experiments succeed.

The Causality of Precipitation: Understanding Speciation

The solubility of 3-amino-5-methoxyphenol hydrochloride is not a static property; it is a dynamic state governed by the pH of your reaction medium. The molecule contains both an acidic phenolic hydroxyl group and a basic primary amine.

In highly acidic environments (pH < 4), the amine is protonated, forming a highly water-soluble hydrochloride salt. However, as the pH approaches neutrality (pH 6.0 – 8.0)—a common requirement for biological assays or enzymatic couplings—the amine deprotonates. This generates the neutral free base, which is highly lipophilic due to the methoxy group and the aromatic ring, resulting in rapid precipitation[1].

Speciation HCl Protonated Amine (pH < 5) High Aqueous Solubility FreeBase Neutral Free Base (pH 6 - 8) Precipitation Risk HCl->FreeBase Add Base (Deprotonation) FreeBase->HCl Add Acid (Protonation) Phenolate Phenolate Anion (pH > 9) High Aqueous Solubility FreeBase->Phenolate Add Base (Deprotonation) Phenolate->FreeBase Add Acid (Protonation)

pH-dependent speciation pathway of 3-amino-5-methoxyphenol dictating its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I prepared a 100 mM stock in pure water perfectly, but it crashed out immediately when added to my pH 7.4 phosphate buffer. What happened? A1: You experienced a pH-induced phase separation. Pure water dissolved the hydrochloride salt, which is inherently acidic. When introduced to the pH 7.4 buffer, the buffer neutralized the HCl salt, instantly converting the molecule into its insoluble free base form[1]. To resolve this, you must either pre-dissolve the compound in a co-solvent or utilize a surfactant system before buffer integration.

Q2: My downstream enzymatic assay strictly requires a purely aqueous environment at pH 7.0. How can I keep the compound in solution without organic solvents? A2: You must employ micellar solubilization. By introducing non-ionic surfactants (e.g., Tween-20) above their critical micelle concentration (CMC), the surfactant molecules form hydrophobic cores that encapsulate the lipophilic free base. This keeps the compound dispersed in the aqueous phase without altering the bulk pH or requiring organic solvents[2].

Q3: Can I just heat the reaction to force it into solution? A3: While adding heat increases the kinetic energy of the solvent molecules and temporarily improves solubility[3], it is highly discouraged for this specific compound. Aminophenols are highly susceptible to oxidation, which accelerates exponentially with heat. Heating will likely turn your solution dark brown or black, indicating degradation. If heat is absolutely necessary, it must be applied under an inert argon atmosphere.

Q4: Does the choice of co-solvent matter if I decide to use one? A4: Yes. Adding a water-miscible solvent (like DMSO, ethanol, or 1-propanol) reduces the dielectric tension between the aqueous solution and the hydrophobic free base. Alcohols with larger association constants (like 1-propanol) have been shown to significantly increase the interaction between aminophenol molecules and the solvent, maximizing solubility[4].

Quantitative Solubility Profiles

To assist in experimental design, the following table summarizes the expected behavior of 3-amino-5-methoxyphenol across various solvent systems.

Solvent SystempHPredominant SpeciesEstimated SolubilityApplication Suitability
Deionized Water~3.5Hydrochloride SaltHigh (> 50 mg/mL)Acidic reactions, stock storage
50 mM Phosphate Buffer7.4Neutral Free BasePoor (< 2 mg/mL)Not recommended
PBS + 10% DMSO7.4Neutral Free BaseModerate (~15 mg/mL)Cell-based assays, coupling
PBS + 0.5% Tween-207.4Micellar EncapsulatedHigh (~25 mg/mL)Enzymatic assays
0.1 M NaOH12.0Phenolate AnionHigh (> 50 mg/mL)Basic coupling reactions

Diagnostic Troubleshooting Workflow

If you encounter precipitation during your workflow, follow the logical progression below to identify and resolve the root cause.

SolubilityWorkflow Start Compound Precipitates in Aqueous Reaction CheckPH Check Reaction pH Start->CheckPH IsNeutral pH 6.0 - 8.5? (Free Base Formed) CheckPH->IsNeutral Acidic pH < 5.0 (Salt Effect/Common Ion) CheckPH->Acidic AddCosolvent Add 10% DMSO/EtOH or 0.1% Tween-20 IsNeutral->AddCosolvent Yes Dilute Dilute Solution or Reduce Cl- Concentration Acidic->Dilute Yes Success Clear Solution Achieved AddCosolvent->Success Dilute->Success

Troubleshooting workflow for resolving precipitation of 3-amino-5-methoxyphenol in aqueous media.

Self-Validating Experimental Protocols

Protocol 1: Co-Solvent Mediated Buffer Integration Purpose: To prepare high-concentration solutions for neutral-pH reactions where up to 10% organic solvent is tolerated.

  • Primary Solubilization: Weigh the required mass of 3-amino-5-methoxyphenol hydrochloride. Dissolve the powder completely in 10% of your final target volume using pure DMSO. Causality: Both the salt and free base forms are highly soluble in DMSO, preventing premature precipitation during the pH transition.

  • Aqueous Dilution: Slowly add 80% of the final volume using deionized water while vortexing continuously at 400 RPM.

  • pH Adjustment: Dropwise, add your concentrated target buffer (e.g., 10X PBS) until the desired pH is reached.

  • Validation: Visually inspect the solution against a dark background. A lack of turbidity confirms successful integration. Top off to the final volume with water.

Protocol 2: Micellar Solubilization for Purely Aqueous Assays Purpose: To solubilize the compound at neutral pH without the use of organic solvents.

  • Surfactant Preparation: Prepare a 0.5% (w/v) solution of Tween-20 in your target reaction buffer (e.g., 50 mM PBS, pH 7.4). Ensure the surfactant concentration exceeds its CMC (typically ~0.007% for Tween-20)[2].

  • Substrate Addition: Add 3-amino-5-methoxyphenol hydrochloride directly to the surfactant-buffer solution.

  • Ultrasonication: Sonicate the mixture in a water bath at room temperature for 10 to 15 minutes. Causality: Ultrasonic waves provide the kinetic energy required to overcome the activation barrier, driving the hydrophobic free base into the core of the micelles[2].

  • Self-Validation Step: Centrifuge the resulting solution at 10,000 x g for 5 minutes. Carefully examine the bottom of the tube. The absence of a pellet definitively proves that the compound is fully encapsulated in micelles rather than existing as an unstable micro-suspension.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-5-Methoxyphenol Hydrochloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure modes researchers encounter when working with 3-amino-5-methoxyphenol hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure modes researchers encounter when working with 3-amino-5-methoxyphenol hydrochloride .

This molecule is a highly versatile but notoriously sensitive building block. It contains three strongly electron-donating groups (amino, hydroxyl, and methoxy) on a single aromatic ring. While this makes it an excellent nucleophile and a prime candidate for electrophilic aromatic substitution, it also introduces severe risks of oxidative degradation, chemoselectivity failures, and over-reaction.

Below, we troubleshoot these specific side reactions, explaining the mechanistic causality behind each issue and providing self-validating protocols to ensure your synthetic success.

Module 1: Oxidative Degradation (The "Black Tar" Phenomenon)

Q: Why does my reaction mixture immediately turn dark brown or black when I neutralize the hydrochloride salt?

The Causality: You are observing the rapid aerobic oxidation of the aminophenol core. The compound is supplied as a hydrochloride salt specifically to keep the amine protonated. Protonation lowers the Highest Occupied Molecular Orbital (HOMO) energy, stabilizing the electron-rich aromatic ring against oxidation.

When you add a base to neutralize the salt and free the amine, the synergistic electron-donating effects of the −NH2​ , −OH , and −OCH3​ groups dramatically raise the HOMO level. This makes the ring highly susceptible to single-electron transfer to atmospheric oxygen. The molecule rapidly oxidizes to a highly reactive quinone imine intermediate, which subsequently undergoes uncontrolled conjugate additions and polymerization, resulting in intractable, melanin-like dark mixtures[1]. Furthermore, these intermediates can initiate redox cycling, generating reactive oxygen species (ROS) that further destroy your starting materials[2].

OxidationPathway A 3-Amino-5-methoxyphenol HCl Salt B Free Base (Electron-Rich) A->B Neutralization C Quinone Imine Intermediate B->C O2 Oxidation E ROS Generation B->E Redox Cycling D Polymeric Dark Species C->D Polymerization

Fig 1. Oxidative degradation pathway of 3-amino-5-methoxyphenol upon neutralization.

Self-Validating Protocol: Anaerobic Free-Basing

To prevent oxidation during cross-coupling or alkylation reactions (e.g., using Cs2​CO3​ in DMF[3]), you must eliminate the terminal oxidant ( O2​ ) before the free base is generated.

  • Solvent Sparging: Sparge your reaction solvent (e.g., anhydrous DMF) with Argon for a minimum of 30 minutes to displace dissolved oxygen.

  • Substrate Addition: Add 3-amino-5-methoxyphenol hydrochloride to the degassed solvent under a strict, positive Argon blanket.

  • Base Addition: Add your base (e.g., Cs2​CO3​ ) in portions.

    • Validation Check: The solution should remain clear or pale yellow. If the solution rapidly turns dark brown, your anaerobic seal has failed, and quinone imine polymerization has initiated. Discard and restart.

  • Electrophile Addition: Introduce your electrophile only after the pale free-base solution is confirmed stable.

Module 2: Chemoselectivity in Acylation (N- vs. O-Acylation)

Q: I am trying to selectively N-acylate the amine, but my LC-MS shows significant O-acylated (ester) and di-acylated byproducts. How do I control chemoselectivity?

The Causality: This is a classic failure of kinetic versus thermodynamic control, governed by Hard/Soft Acid-Base (HSAB) theory. The neutral amino group is a "softer", more polarizable nucleophile than the neutral hydroxyl group. Under mild, neutral, or slightly basic conditions, the amine reacts much faster with acyl electrophiles (kinetic control)[4].

However, if you use a strong base (like NaOH or excess K2​CO3​ ), you deprotonate the phenol ( pKa​≈9.5 ) to form a phenoxide anion. The phenoxide is a "hard", highly reactive oxygen nucleophile that easily outcompetes the amine, leading to O-acylation (the thermodynamic product)[5].

Chemoselectivity Start 3-Amino-5-methoxyphenol Cond1 Mild Base / Neutral (Kinetic Control) Start->Cond1 Cond2 Strong Base (Thermodynamic Control) Start->Cond2 Cond3 Strong Acid (Amine Protonated) Start->Cond3 Prod1 N-Acylation (Target Amide) Cond1->Prod1 Amine nucleophile Prod2 O-Acylation (Phenoxide Attack) Cond2->Prod2 Phenoxide formation Prod3 O-Acylation (Target Ester) Cond3->Prod3 Amine masked

Fig 2. Chemoselectivity logic for the acylation of 3-amino-5-methoxyphenol under varying pH.

Quantitative Data: Acylation Conditions Comparison
Reaction ConditionBase / AdditiveAcylating AgentTempPrimary MechanismMajor ProductTypical Yield
Mild / Neutral Et3​N (1.05 eq) Ac2​O (1.0 eq)0 °CKinetic (Amine nucleophilicity)N-Acylated (Amide)85 - 95%
Strongly Basic NaOH (Aqueous) Ac2​O (Excess)RTThermodynamic (Phenoxide)O-Acylated / Di-acyl75 - 90%
Strongly Acidic MeSO3​H (Solvent) AcCl (1.0 eq)RTAmine masking (Protonation)O-Acylated (Ester)80 - 90%
Self-Validating Protocol: Chemoselective N-Acylation

To achieve >95% N-acylation, you must free the amine without deprotonating the phenol.

  • Preparation: Suspend 3-amino-5-methoxyphenol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under Argon.

  • Mild Neutralization: Add Triethylamine ( Et3​N , 1.05 eq) dropwise.

    • Causality: Et3​N is basic enough to neutralize the HCl salt, but not strong enough to generate the phenoxide anion.

  • Acylation: Add Acetic Anhydride ( Ac2​O , 1.0 eq) dropwise over 15 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc). The starting material spot should disappear. To confirm chemoselectivity in-line, stain the TLC plate with Ninhydrin and heat it. The absence of a purple spot confirms the primary amine has been fully consumed (successful N-acylation).

  • Quench: Quench with saturated aqueous NaHCO3​ to hydrolyze any unreacted Ac2​O , extract with DCM, dry over Na2​SO4​ , and concentrate.

Module 3: Electrophilic Aromatic Over-Substitution

Q: During halogenation (e.g., bromination) or electrophilic coupling, I observe multiple positional isomers and over-substitution. Why is the ring so hyper-reactive?

The Causality: The aromatic ring of 3-amino-5-methoxyphenol is exceptionally electron-rich. The −NH2​ , −OH , and −OCH3​ groups are all strong π -donors (activating, ortho/para directing). Because these groups are positioned meta to each other, their directing effects synergistically activate the exact same carbon positions on the ring (specifically C2, C4, and C6).

If you attempt a standard electrophilic aromatic substitution (SEAr) using standard equivalents of reagents (like Br2​ or NBS ), the intermediate mono-substituted product remains highly activated, leading immediately to di- and tri-substituted byproducts. To prevent this, you must either:

  • Mask the amine via N-acetylation (which converts the strongly activating −NH2​ into a moderately activating −NHAc group) prior to halogenation.

  • Use highly attenuated electrophiles at cryogenic temperatures (-78 °C) with strict stoichiometric control (0.95 eq of electrophile) to favor mono-substitution.

References

  • Source: nih.
  • Source: nih.
  • Source: beilstein-journals.
  • Source: nih.
  • Source: google.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 3-amino-5-methoxyphenol Hydrochloride Solutions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-amino-5-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-amino-5-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of solutions containing this compound. We will explore the root causes of instability and offer practical, validated strategies to ensure the integrity of your experiments and formulations.

Part 1: Understanding the Instability of 3-amino-5-methoxyphenol Hydrochloride

This section addresses the fundamental chemical reasons behind the compound's susceptibility to degradation.

Q1: My solution of 3-amino-5-methoxyphenol hydrochloride is changing color, often turning yellow or brown. What is causing this?

A1: This is a classic sign of oxidative degradation. The 3-amino-5-methoxyphenol molecule contains two functional groups that are highly susceptible to oxidation: the phenolic hydroxyl group (-OH) and the aromatic amino group (-NH₂).[1]

  • Phenol Oxidation: The primary cause of color formation is the oxidation of the phenolic group. In the presence of oxygen, light, or trace metal ions, the phenol can be oxidized to form highly colored quinone or quinone-imine structures.[1] This process is often auto-catalytic and accelerates over time.

  • Amine Oxidation: The amino group can also undergo oxidation, contributing to the formation of complex colored polymeric degradation products.[2]

This degradation is not merely a cosmetic issue; it signifies a loss of the active compound and the introduction of impurities that can interfere with your experiments or compromise the safety and efficacy of a drug product.

Q2: What are the primary degradation pathways I should be aware of?

A2: The degradation of 3-amino-5-methoxyphenol hydrochloride is primarily driven by hydrolysis and oxidation, with the specific pathway often depending on the environmental conditions (stressors).

  • Oxidative Degradation: This is the most common pathway under ambient conditions. It is initiated by factors like atmospheric oxygen, light exposure (photodegradation), or the presence of transition metal ions (e.g., Fe³⁺, Cu²⁺) which can catalyze the formation of reactive oxygen species.[3][4] The molecule can be attacked at the phenol and amine sites, leading to the formation of quinone-imines and other complex structures.

  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, the hydrochloride salt can influence the pH of unbuffered aqueous solutions. At extreme pH values, particularly alkaline conditions, degradation is significantly accelerated.[5][6]

  • Photodegradation: Exposure to UV or visible light provides the energy to initiate and propagate oxidative reactions.[1][7] Therefore, protecting solutions from light is critical.

The diagram below illustrates the key vulnerabilities of the molecule to oxidative attack.

cluster_0 3-amino-5-methoxyphenol cluster_1 Stress Factors cluster_2 Degradation Pathways cluster_3 Degradation Products mol Structure (Phenolic -OH and Amino -NH2 groups) Oxidation Oxidation mol->Oxidation Vulnerable to O2 Oxygen (Air) O2->Oxidation Initiated by Light UV/Visible Light Light->Oxidation Initiated by Metals Metal Ions (Fe³⁺, Cu²⁺) Metals->Oxidation Initiated by pH High pH (Alkaline) pH->Oxidation Initiated by Quinone Quinone-Imine Structures (Colored) Oxidation->Quinone Leads to Polymer Polymeric Impurities Oxidation->Polymer Leads to

Caption: Primary degradation pathway for 3-amino-5-methoxyphenol.

Part 2: Proactive Strategies for Enhancing Solution Stability

This section provides actionable protocols and best practices to prevent degradation.

Q3: How does pH specifically affect the stability, and what is the optimal pH for my solution?

A3: pH is arguably the most critical factor controlling the stability of 3-amino-5-methoxyphenol hydrochloride in solution.

  • Mechanism of pH Influence: The compound is the hydrochloride salt of a weak base (the amino group) and a weak acid (the phenolic group).

    • In Acidic Conditions (pH < 6): The amino group is protonated (-NH₃⁺). This form is less susceptible to oxidation. The phenolic group remains largely protonated and is also relatively stable. Acidic conditions are therefore preferred.[8][9]

    • In Alkaline Conditions (pH > 8): The phenolic hydroxyl group becomes deprotonated to form a phenoxide ion (-O⁻). This phenoxide is extremely susceptible to oxidation, leading to rapid degradation and color change.[5] The amino group is deprotonated to its free base form (-NH₂), which is also more prone to oxidation than its protonated counterpart.

  • Optimal pH Range: For maximum stability, solutions should be maintained in an acidic pH range, typically between pH 3 and pH 5 . This ensures the amino group remains protonated and minimizes the formation of the highly reactive phenoxide ion.

Q4: What is the best practice for preparing and storing a stock solution?

A4: A rigorous and well-documented preparation protocol is essential. The following procedure is designed to minimize exposure to common degradation triggers.

Experimental Protocol: Preparation of a Stabilized Stock Solution

  • Solvent Selection & Preparation:

    • Choose a suitable solvent system. For many applications, a buffered aqueous solution or a mixture of water and an organic solvent (e.g., ethanol, methanol) is used.[10]

    • Crucially, deoxygenate the solvent. This can be done by sparging with an inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes or by using several cycles of freeze-pump-thaw.

  • Buffer System:

    • Prepare an acidic buffer within the pH 3-5 range. A citrate or acetate buffer is often a good choice.[11] Ensure all buffer components are of high purity to avoid introducing metal ion contaminants.

  • Weighing and Dissolution:

    • Weigh the 3-amino-5-methoxyphenol hydrochloride powder in a controlled environment, minimizing exposure to air and light.

    • Dissolve the powder directly into the deoxygenated, buffered solvent with gentle agitation. Avoid vigorous vortexing, which can reintroduce oxygen.

  • Addition of Stabilizers (Optional but Recommended):

    • Chelating Agent: To sequester trace metal ions, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) disodium salt to a final concentration of 0.01-0.1%.[12][13]

    • Antioxidant: For enhanced protection, consider adding a water-soluble antioxidant such as L-ascorbic acid (0.1%) or sodium metabisulfite (0.1%).[14]

  • Final Preparation and Storage:

    • Once fully dissolved, overlay the headspace of the container with an inert gas (nitrogen or argon) before sealing.

    • Store the solution in an amber glass vial or a clear vial wrapped completely in aluminum foil to protect it from light.[15]

    • For long-term storage, keep the solution at a low temperature, such as refrigerated (2-8°C) or frozen (≤ -20°C).

ParameterRecommendationRationale
pH 3.0 - 5.0Minimizes formation of reactive phenoxide and free amine.[5][8]
Solvent Deoxygenated aqueous bufferRemoves dissolved oxygen, a key reactant in oxidation.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric oxygen from entering the solution.
Light Protect from light (Amber vial)Prevents light-induced photodegradation.[7][15]
Temperature ≤ -20°C for long-termReduces the rate of all chemical degradation reactions.[16]
Additives EDTA (0.01-0.1%)Sequesters catalytic metal ions.[13]
Ascorbic Acid (0.1%)Acts as a sacrificial radical scavenger.[14]

Table 1: Recommended Storage and Formulation Conditions.

Part 3: Stability Assessment and Troubleshooting

This section covers how to monitor stability and resolve common experimental issues.

Q5: How do I properly set up a forced degradation study to understand the stability of my formulation?

A5: Forced degradation studies (or stress testing) are a regulatory requirement and a critical tool in formulation development.[17] They are designed to accelerate degradation to rapidly identify likely degradation products and pathways.

Experimental Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare your 3-amino-5-methoxyphenol hydrochloride solution as intended, alongside a control solution (e.g., drug in mobile phase) and a placebo (formulation without the drug).

  • Apply Stress Conditions: Expose aliquots of the solution to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.[18]

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (this reaction is often fast).[18]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[18]

    • Thermal Stress: Heat the solution at a high temperature (e.g., 80°C) in the dark.[19]

    • Photolytic Stress: Expose the solution to a controlled light source as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[1]

  • Neutralization and Analysis: Before analysis, neutralize the acid and base-stressed samples.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating analytical method, typically HPLC.

Caption: Workflow for a forced degradation study.

Q6: What is a good starting point for an HPLC method to monitor stability?

A6: A reverse-phase HPLC method with UV detection is the standard approach. A good stability-indicating method must be able to separate the main compound from all its degradation products and any formulation excipients.

ParameterTypical Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 5-10% B, ramp to 95% B over 15-20 min
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection (UV) 280 nm (or determined by UV scan)
Injection Volume 10 µL

Table 2: Example HPLC Method for Stability Analysis.[10][20]

Q7: My HPLC results show a loss of the parent peak, but I don't see any corresponding degradation peaks. What could be the problem?

A7: This is a common and challenging issue in stability studies, often related to poor mass balance. Several factors could be responsible:[1]

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at your chosen detection wavelength. Try using a diode array detector (DAD) to scan across a range of wavelengths or a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Precipitation of Degradants: The degradation products may be insoluble in your sample diluent or mobile phase and have precipitated out before or during injection. Visually inspect your samples and try a stronger dissolution solvent.

  • Formation of Volatile Degradants: Some smaller degradation fragments could be volatile and lost during sample preparation.

  • Irreversible Adsorption: The degradation products may be highly polar or reactive and could be sticking irreversibly to the HPLC column. A harsh column wash with a strong solvent at the end of each run can help diagnose this.

By implementing the strategies outlined in this guide, you can significantly enhance the stability of your 3-amino-5-methoxyphenol hydrochloride solutions, leading to more reliable, reproducible, and accurate results in your research and development efforts.

References
  • Benchchem. (n.d.).
  • Arora, P. K., & Bae, H. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 729.
  • Nihei, K., et al. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Journal of Agricultural and Food Chemistry, 66(4), 875-881.
  • Doron, S., et al. (2023). Characterization of a novel aromatic substrate-processing microcompartment in Actinobacteria.
  • Milliken. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • Min, S., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China, 1(1), 83-87.
  • Arora, P. K., et al. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. 3 Biotech, 5(5), 795-800.
  • Van den Broeck, L., et al. (2022). High-Temperature Hydrothermal Extraction of Phenolic Compounds from Brewer's Spent Grain and Malt Dust Biomass Using Natural Deep Eutectic Solvents.
  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol.
  • Takenaka, S., et al. (2003). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. Applied and Environmental Microbiology, 69(9), 5410-5413.
  • Torquato, A. S., et al. (2024). Exploring the Stabilization of Phenolic Material and Red Wine Color through Different Polysaccharide Extraction and Addition Strategies. ACS Food Science & Technology, 4(3), 564-574.
  • Klunklin, W., & Savage, G. (2017). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 22(11), 1928.
  • Science.gov. (n.d.).
  • Tintoll. (n.d.).
  • ResearchGate. (2023). Forced degradation and impurity profiling: Recent trends in analytical perspectives.
  • Alagawany, M., et al. (2020).
  • Google Patents. (2014). CN104226079A - Antioxidant for organic amine type decarburizing solution.
  • ResearchGate. (n.d.).
  • Bassil, E. M., & Al-ghoul, M. J. (2023).
  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers.
  • Vicent, M., et al. (2021). Application of Chelating Agents to Enhance Fenton Process in Soil Remediation: A Review. Applied Sciences, 11(12), 5427.
  • Miccadei, S. (2023). Chelating Ability of Plant Polyphenols. Encyclopedia.
  • Rios, N. S., et al. (2019).
  • Association of Pharmacy Professionals. (2011).
  • AOCS. (2022).
  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques.
  • International Journal in Management and Social Science. (2021).
  • Sigma-Aldrich. (n.d.). 3-Amino-5-methoxyphenol | 162155-27-3.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • AChemBlock. (n.d.). 3-Amino-5-methoxyphenol 97.00% | CAS: 162155-27-3.
  • Analytical Methods. (2010). RSC Publishing.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in 3-Amino-5-methylphenol Production.
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Synblock. (n.d.). CAS 162155-27-3 | 3-Amino-5-methoxyphenol.
  • Journal of Chemical Education. (1997).
  • Reitmeier, C. A., & Vodovotz, Y. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 353, 129415.
  • LGC Standards. (n.d.). Buy Online CAS Number 162155-27-3 - TRC - 3-Amino-5-methoxyphenol.
  • PubMed. (2015). Testing the degradation effects of three reagents on various antineoplastic compounds.
  • PubMed. (2015). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-methoxyphenol hydrochloride | 39547-15-4.

Sources

Optimization

Column chromatography conditions for purifying 3-amino-5-methoxyphenol hydrochloride derivatives

Welcome to the Technical Support Center. Purifying 3-amino-5-methoxyphenol hydrochloride and its derivatives presents a unique dual-challenge: managing the extreme polarity and acid-base dynamics of the hydrochloride sal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying 3-amino-5-methoxyphenol hydrochloride and its derivatives presents a unique dual-challenge: managing the extreme polarity and acid-base dynamics of the hydrochloride salt, while simultaneously protecting the highly electron-rich aminophenol core from rapid oxidative degradation.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. Below, you will find the mechanistic causality behind common chromatographic failures, field-proven Q&A, and self-validating protocols to ensure high-yield, high-purity isolation.

Section 1: Core Troubleshooting & FAQs

Q1: My 3-amino-5-methoxyphenol hydrochloride derivative is completely stuck on the silica column, or it elutes with severe, unmanageable tailing. What is the mechanistic cause, and how do I fix it? A1: The hydrochloride salt form is highly polar and readily dissociates on standard normal-phase silica. The resulting basic amino group interacts strongly with the acidic silanol groups (Brønsted acids) on the silica surface, causing irreversible binding or severe band-broadening (tailing)[1]. Solution: You must choose one of two divergent pathways:

  • Direct Reversed-Phase (RP) Chromatography: This is the preferred method for intact salts. Use a C18 column with an acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in Water/Acetonitrile) to keep the amine fully protonated, thereby suppressing secondary silanol ionization[2].

  • Free-Basing for Normal Phase: If you must use normal-phase flash chromatography, you cannot load the HCl salt directly. You must first neutralize the salt to its free base using an aqueous wash, extract it into an organic solvent, and purify it on silica. To prevent the free base from tailing, add 1% triethylamine (TEA) to your mobile phase to competitively block the active silanol sites[1][3]. After purification, re-form the salt using anhydrous HCl[4].

Q2: During purification, my fractions are turning pink, brown, or black, and my isolated yield is low. Why is this happening? A2: This is a classic symptom of oxidative degradation. The 3-amino-5-methoxyphenol core is highly electron-rich due to the synergistic electron-donating effects of the methoxy (-OCH₃) and amino (-NH₂) groups. This makes it exceptionally prone to oxidation by dissolved oxygen, trace metal ions, or light, forming highly colored quinone-imine byproducts[5][6]. Solution:

  • Degas Solvents: Sparge all chromatographic solvents with Nitrogen or Argon for at least 15 minutes prior to use to displace dissolved O₂.

  • Antioxidant Additives: Incorporate a compatible reducing agent. For aqueous reversed-phase systems, adding trace amounts of sodium bisulfite (NaHSO₃) or ascorbic acid can intercept oxidative pathways[3].

  • Exclude Light: Wrap the column and fraction collection tubes in aluminum foil.

Q3: I am trying to separate closely related N-alkylated derivatives of 3-amino-5-methoxyphenol. Normal phase with TEA isn't providing enough selectivity. What should I change? A3: N-alkylation changes the basicity (pKa) and steric profile of the amine. If standard silica fails, switch to an amine-functionalized silica column (NH₂-column). Amine-functionalized silica provides a natively "basic" surface, eliminating the need for TEA additives. It offers orthogonal selectivity based on hydrogen bonding and weak anion exchange, which is highly sensitive to the steric bulk around the substituted amine[1].

Section 2: Workflows & Logical Relationships

To determine the best purification strategy, consult the decision matrix below based on your available equipment and scale.

PurificationWorkflow Start Crude 3-amino-5-methoxyphenol HCl Derivative Decision Scale & Equipment Availability? Start->Decision RP_HPLC Reversed-Phase (C18) (Direct Salt Purification) Decision->RP_HPLC Prep-LC Available FreeBase Normal Phase (Silica) (Requires Free-Basing) Decision->FreeBase Flash Chrom Only RP_Step1 Elute: H2O/MeCN + 0.1% Formic Acid RP_HPLC->RP_Step1 NP_Step1 Neutralize (NaHCO3) & Extract (EtOAc) FreeBase->NP_Step1 RP_Step2 Lyophilization with excess HCl RP_Step1->RP_Step2 Pure Purified 3-amino-5-methoxyphenol HCl Salt RP_Step2->Pure NP_Step2 Silica Column (Add 1% Et3N) NP_Step1->NP_Step2 NP_Step3 Re-precipitate with Anhydrous HCl NP_Step2->NP_Step3 NP_Step3->Pure

Decision matrix for purifying 3-amino-5-methoxyphenol HCl derivatives based on scale and equipment.

OxidationPrevention Aminophenol Aminophenol Core (Electron-Rich) Oxidation O2 / Light (Oxidative Stress) Aminophenol->Oxidation Quinone Quinone-Imine (Dark Impurities) Oxidation->Quinone Prevention1 Degassed Solvents (N2/Ar Sparging) Prevention1->Oxidation Blocks O2 Prevention2 Antioxidants (Sodium Bisulfite) Prevention2->Quinone Reduces

Oxidation pathway of aminophenols and targeted preventative interventions during chromatography.

Section 3: Self-Validating Experimental Protocols

Protocol A: Reversed-Phase Purification of the Intact Hydrochloride Salt

Recommended for small-to-medium scale (<5g) where maximum purity and minimal oxidation are required.

  • Sample Preparation: Dissolve the crude 3-amino-5-methoxyphenol HCl in a minimum volume of 0.1% aqueous formic acid. Validation Check: The solution should be clear; if particulate matter remains, filter through a 0.45 µm PTFE syringe filter to prevent column clogging.

  • Column Equilibration: Equilibrate a C18 preparative column with 95% Water / 5% Acetonitrile containing 0.1% formic acid.

  • Elution: Run a shallow gradient (e.g., 5% to 40% Acetonitrile over 30 column volumes). The acidic modifier ensures the amine remains protonated, preventing peak tailing[2]. Validation Check: Monitor the UV trace at 270 nm. The peak should be highly symmetrical. If tailing occurs, verify the mobile phase pH is strictly < 3.0.

  • Salt Re-formation & Recovery: Pool the product fractions. Because formic acid was used as the modifier, the product is currently a formate salt. To ensure the final product is the desired hydrochloride salt, add a slight molar excess of dilute aqueous HCl to the pooled fractions.

  • Lyophilization: Freeze-dry the solution in the dark to yield the purified hydrochloride salt.

Protocol B: Free-Basing, Normal Phase Flash Chromatography, and Re-Salting

Recommended for large-scale (>5g) where Prep-LC is unfeasible.

  • Free-Basing: Dissolve the crude salt in ethyl acetate. Wash with an equal volume of saturated aqueous NaHCO₃ to neutralize the hydrochloride salt. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validation Check: Spot the initial organic extract on a TLC plate. If the spot stays entirely at the baseline in 50% EtOAc/Hexane, the free-basing was incomplete; repeat the NaHCO₃ wash.

  • Column Preparation: Pack a silica gel column. Equilibrate with the starting mobile phase (e.g., Hexane/Ethyl Acetate) containing 1% v/v Triethylamine (TEA) to deactivate acidic silanols[1].

  • Chromatography: Load the free base and elute using a gradient. Monitor fractions via TLC (UV active, or stain with p-anisaldehyde).

  • Re-Salting: Pool the pure fractions and concentrate to an oil. Redissolve the purified free base in anhydrous diethyl ether. Slowly add 2.0 M HCl in diethyl ether dropwise under a nitrogen atmosphere until precipitation ceases[4]. Validation Check: The precipitation should be immediate. A lack of precipitation indicates residual TEA or moisture.

  • Isolation: Filter the precipitate rapidly, wash with cold anhydrous ether, and dry under high vacuum to afford the pure hydrochloride salt.

Section 4: Quantitative Data & Condition Summary

Use the following table to benchmark your chromatographic parameters and expected outcomes based on the chosen methodology.

ParameterReversed-Phase (Direct Salt)Normal Phase (Free Base)Amine-Functionalized Silica
Stationary Phase C18 / C8Bare Silica GelNH₂-Bonded Silica
Mobile Phase H₂O / MeCNHexane / EtOAcHexane / EtOAc
Required Additive 0.1% Formic Acid or HCl1% Triethylamine (TEA)None
Target Analyte State Protonated (HCl Salt)Neutral (Free Base)Neutral (Free Base)
Oxidation Risk Low (Aqueous/Acidic)High (Requires air exposure)Medium
Expected Recovery > 90%70 - 85%80 - 90%

Section 5: References

  • Separation of 4-Aminophenol hydrochloride on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • Purification of organic hydrochloride salt? ResearchGate URL:[Link]

  • Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography ResearchGate URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Dimer Formation in 3-Amino-5-Methoxyphenol Hydrochloride Reactions

Welcome to the Technical Support & Troubleshooting Guide for 3-amino-5-methoxyphenol hydrochloride . This resource is designed for researchers and drug development professionals experiencing low yields, dark-colored bypr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Guide for 3-amino-5-methoxyphenol hydrochloride . This resource is designed for researchers and drug development professionals experiencing low yields, dark-colored byproducts, or baseline noise during reactions involving this specific aminophenol derivative.

Mechanistic Overview: Why Dimerization Occurs

To solve the problem, we must first understand the causality of the degradation. 3-amino-5-methoxyphenol hydrochloride is relatively stable in its solid, protonated state. However, when dissolved and neutralized (e.g., via the addition of an organic base for an amidation or cross-coupling reaction), the free amine and phenol are exposed.

The electron-rich aromatic ring is highly susceptible to oxidation by dissolved oxygen or trace transition metals (such as Cu or Fe)[1]. This oxidation removes two electrons and two protons, forming a highly electrophilic 2[2]. Because the reaction mixture still contains unreacted, electron-rich 3-amino-5-methoxyphenol, a rapid Michael-type conjugate addition occurs between the monomer and the quinone imine. Subsequent oxidation of this adduct leads to stable, highly conjugated dimers (such as phenoxazinone derivatives), which typically turn the reaction mixture dark brown or purple[3].

Dimerization A 3-Amino-5-Methoxyphenol (Free Base) B Quinone Imine Intermediate A->B O2 / Trace Metals High pH C Nucleophilic Attack (Conjugate Addition) B->C + Unreacted Monomer D Dimerized Product (Phenoxazinone) C->D Oxidation

Oxidative dimerization pathway of 3-amino-5-methoxyphenol.

Troubleshooting & FAQs

Q: My reaction instantly turns dark purple upon the addition of a base (e.g., DIPEA, K₂CO₃). Why? A: The addition of a base deprotonates the phenol to a phenoxide ion, which drastically lowers the oxidation potential of the molecule[4]. This accelerates the formation of the quinone imine. To prevent this, strictly degas your solvents and consider adding the base slowly at low temperatures to keep the steady-state concentration of the free base low.

Q: Does the choice of solvent matter for aminophenol stability? A: Yes. Solvents with high oxygen solubility (like THF or DMF) must be rigorously sparged with an inert gas (Argon/Nitrogen) for at least 15-30 minutes prior to use[1]. Protic solvents can also stabilize radical intermediates, so anhydrous, non-polar environments are preferred when compatible with your chemistry.

Q: Can I just use the hydrochloride salt without neutralizing it? A: If your reaction requires the amine to act as a nucleophile (e.g., reacting with an acid chloride or NHS ester), it must be deprotonated. You cannot avoid using a base, but you can mitigate dimerization by using a weaker, sterically hindered base (e.g., N-methylmorpholine or 2,6-lutidine) to minimize excessive phenoxide formation.

Antioxidant & Additive Compatibility Matrix

To suppress the oxidative pathway, specific additives can be introduced into the reaction mixture. The choice of additive depends entirely on the downstream chemistry.

Additive / AntioxidantOptimal ConcentrationRecommended Solvent SystemMechanistic Role & Reaction Compatibility
Ascorbic Acid 0.1% - 0.5% (w/v)Aqueous / Polar OrganicReduces the quinone imine back to the aminophenol. Avoid in oxidative cross-couplings.
BHT (Butylated hydroxytoluene) 1.0 - 5.0 mMNon-polar Organic (DCM, THF)Radical scavenger. Excellent for anhydrous amidations and esterifications.
Sodium Metabisulfite 0.05% - 0.5% (w/v)AqueousStrong reducing agent. May poison transition-metal catalysts (e.g., Pd, Cu).
EDTA 1.0 - 5.0 mMAqueous / BiphasicChelates trace Cu/Fe, preventing metal-catalyzed auto-oxidation[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If executed correctly, the physical appearance of the reaction will confirm the suppression of the dimerization pathway.

Protocol A: Air-Free Base-Catalyzed Amidation Setup

Causality Focus: By controlling temperature and the rate of base addition, we limit the concentration of the reactive free base, drastically reducing the probability of monomer-monomer collisions.

  • Glassware Preparation: Oven-dry a Schlenk flask and magnetic stir bar at 120°C for at least 4 hours. Assemble the flask hot under a continuous flow of Argon.

  • Solvent Degassing: Transfer anhydrous solvent (e.g., DMF or DCM) into a separate sealed flask. Sparge the solvent with Argon for 30 minutes using a submerged needle[1].

  • Reagent Assembly: Add 3-amino-5-methoxyphenol hydrochloride (1.0 eq) and your electrophile (1.1 eq) to the Schlenk flask. Evacuate and backfill with Argon three times.

  • Dissolution & Cooling: Inject the degassed solvent via syringe. Cool the reaction mixture to 0°C using an ice bath. Lowering the temperature exponentially decreases the rate of oxidative coupling.

  • Controlled Base Addition: Dilute the organic base (e.g., DIPEA, 2.5 eq) in 1 mL of degassed solvent. Inject this solution dropwise over 15 minutes using a syringe pump.

  • System Validation: The reaction mixture should remain pale yellow or light orange. Self-Validation Check: A rapid shift to dark purple or black indicates oxygen ingress or a failure in the degassing step.

Protocol B: Trace-Metal Scavenging for Aqueous Reactions

Causality Focus: Trace metals (especially Cu²⁺ and Fe³⁺) act as potent catalysts for the oxidation of aminophenols to quinone imines. Scavenging them halts the catalytic cycle.

  • Solvent Pre-treatment: Pass all aqueous buffers through a column of Chelex-100 resin to strip trace heavy metals.

  • Additive Integration: Dissolve EDTA (to a final concentration of 2.0 mM) and Ascorbic Acid (0.1% w/v) into the purified buffer. Sparge with Nitrogen for 15 minutes.

  • Substrate Addition: Add the 3-amino-5-methoxyphenol hydrochloride directly to the prepared buffer immediately before initiating the reaction.

  • System Validation: Monitor the solution via UV-Vis or HPLC. Self-Validation Check: A stable baseline without the appearance of a new absorption band at ~430-440 nm (characteristic of the phenoxazinone chromophore) confirms successful inhibition of the dimer[3].

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Validation of 3-Amino-5-Methoxyphenol Hydrochloride: A Comparative Guide to 2D NMR and Orthogonal Modalities

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating multi-substituted aromatic scaffolds. 3-amino-5-methoxyphenol hydrochloride represents a classic regiochemical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating multi-substituted aromatic scaffolds. 3-amino-5-methoxyphenol hydrochloride represents a classic regiochemical challenge. With three distinct substituents (-OH, -NH3⁺, -OCH3) arranged in a pseudo-symmetrical meta-pattern, confirming the exact positional isomerism is critical for downstream pharmaceutical efficacy and intellectual property protection.

While rapid techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and 1D Nuclear Magnetic Resonance (NMR) provide foundational data, they often fall short of definitive structural proof. This guide objectively compares the performance of 2D NMR against alternative analytical modalities, demonstrating why heteronuclear 2D NMR remains the gold standard for small molecule structural elucidation in solution[1].

The Analytical Challenge: Why 1D Modalities Fail

The core structural ambiguity of 3-amino-5-methoxyphenol HCl lies in its aromatic protons (positions 2, 4, and 6). Because the substituents exert varying electron-donating and withdrawing effects, these three protons appear as closely overlapping multiplets or broad singlets in the 6.0–6.8 ppm region of a standard 1D ¹H NMR spectrum.

Furthermore, LC-HRMS can confirm the exact monoisotopic mass of the free base (139.0633 Da)[2], but mass spectrometry is inherently "isomer blind." A 1,2,4-substituted isomer would yield the exact same mass and highly similar fragmentation patterns. To achieve absolute certainty without the bottleneck of growing a single crystal for X-ray diffraction[3], we must map the atomic connectivity through space and bonds.

Comparative Analysis of Analytical Modalities

To contextualize the value of 2D NMR, we must evaluate it against orthogonal techniques based on structural resolution, turnaround time, and sample requirements[4].

Analytical ModalityStructural ResolutionRegiochemical ConfidenceSample StateTurnaround TimeLimitations
2D NMR (HSQC/HMBC) Atomic connectivityUnambiguous Solution (5-10 mg)2-4 HoursRequires high-field magnet
1D NMR (¹H, ¹³C) Functional groups, integralsAmbiguousSolution (1-5 mg)15 MinutesOverlapping aromatic signals
LC-HRMS Exact mass, formulaPoor (Isomer blind)Solution (< 1 µg)10 MinutesCannot distinguish positional isomers
FT-IR Spectroscopy Bond vibrationsPoorSolid/Liquid5 MinutesQualitative only
X-Ray Crystallography Absolute 3D coordinatesUnambiguous Single CrystalDays to WeeksCrystallization is bottleneck
Why 2D NMR is the Gold Standard (Mechanistic Causality)

The transition from 1D to 2D NMR is not merely an increase in data volume; it is a shift from qualitative observation to quantitative topological mapping[1]. By correlating magnetization along two independent frequency axes, 2D NMR overcomes the severe spectral congestion inherent to 1D experiments[1].

For 3-amino-5-methoxyphenol HCl, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool. HMBC detects long-range carbon-proton couplings (typically 2 to 3 bonds away). By observing which carbons the methoxy protons and the exchangeable protons (-OH, -NH3⁺) couple to, we can mathematically lock the substituents into the 1,3,5-positions, effectively ruling out any other regioisomer.

Self-Validating Experimental Protocol: 2D NMR Workflow

Objective: Unambiguously assign the 1,3,5-substitution pattern of 3-amino-5-methoxyphenol HCl using a self-validating 2D NMR workflow.

  • Step 1: Rational Sample Preparation

    • Method: Dissolve 10 mg of the analyte in 600 µL of anhydrous DMSO-d6.

    • Causality: We specifically select DMSO-d6 over D₂O or CDCl₃ because its strongly hydrogen-bonding, aprotic nature drastically slows the chemical exchange rate of the -OH and -NH3⁺ protons. This preserves their signals, allowing us to leverage them as anchor points for HMBC correlations.

  • Step 2: 1D Baseline Acquisition & System Validation

    • Method: Acquire standard ¹H and ¹³C spectra at 298 K on a high-field spectrometer (≥500 MHz).

    • Self-Validation Check: Before proceeding to 2D experiments, verify that the solvent residual peak is sharply defined (2.50 ppm for ¹H). A broad solvent peak indicates poor magnetic field homogeneity (shimming), which will fatally degrade the resolution of 2D cross-peaks.

  • Step 3: HSQC Acquisition (Direct Connectivity)

    • Method: Execute a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.

    • Causality: HSQC identifies direct one-bond C-H connections[1]. This serves as a critical filter for the subsequent HMBC data. By mapping H2-C2, H4-C4, and H6-C6, we isolate the quaternary carbons (C1, C3, C5) which will only appear in the HMBC spectrum.

  • Step 4: HMBC Acquisition (Long-Range Regiochemistry)

    • Method: Run a ¹H-¹³C HMBC experiment optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

    • Causality: This parameter specifically targets 2- and 3-bond couplings. The methoxy singlet (~3.7 ppm) will show a definitive 3-bond cross-peak to C5. The -OH proton will correlate to C1, C2, and C6. The intersection of these correlation networks mathematically forces the substituents into the meta-positions.

  • Step 5: Data Processing

    • Method: Apply zero-filling and a squared sine-bell apodization function prior to 2D Fourier transformation.

    • Causality: This mathematical window function suppresses the truncation artifacts (wiggles) at the base of the peaks, significantly enhancing the signal-to-noise ratio of weak long-range correlations.

Quantitative Data: Expected 2D NMR Correlations

To facilitate rapid interpretation, the following table summarizes the critical self-validating HMBC correlations expected for this molecule.

Proton SourceExpected Chemical Shift (ppm)Direct HSQC Correlation (1-Bond)Key HMBC Correlations (2-3 Bonds)Structural Significance
-OCH3 ~3.7 (Singlet, 3H)Methoxy Carbon (~55 ppm)C5 Anchors the methoxy group to the ring
-OH ~9.5 - 10.0 (Broad, 1H)None (Attached to heteroatom)C1, C2, C6 Proves OH is adjacent to C2 and C6
-NH3⁺ ~10.0 - 10.5 (Broad, 3H)None (Attached to heteroatom)C2, C3, C4 Proves amine is adjacent to C2 and C4
H2 ~6.2 - 6.6 (Multiplet, 1H)C2C1, C3, C4, C6Confirms position between OH and NH3⁺
Structural Validation Workflow Diagram

The logical progression from primary screening to high-resolution validation is visualized below. While X-ray crystallography provides absolute 3D coordinates, its reliance on single-crystal formation makes it a bottleneck[4]. 2D NMR bypasses this by delivering equivalent regiochemical certainty directly from the solution state.

Workflow cluster_0 Primary Screening Modalities cluster_1 High-Resolution Structural Validation Target Target Molecule: 3-amino-5-methoxyphenol HCl MS LC-HRMS Confirms Exact Mass (139.06 Da) Target->MS FTIR FT-IR Identifies -OH, -NH3+, -OCH3 stretch Target->FTIR NMR1D 1D NMR (1H, 13C) Highlights Overlapping Aromatic Protons Target->NMR1D XRD X-Ray Crystallography (Requires Single Crystal) Target->XRD If crystal available NMR2D 2D NMR Suite (HSQC, HMBC, COSY) MS->NMR2D Insufficient for regiochemistry FTIR->NMR2D NMR1D->NMR2D Resolves 1D ambiguity Validation Unambiguous Regiochemical Assignment (1,3,5-isomer) NMR2D->Validation 2-3 Bond HMBC Mapping XRD->Validation Direct 3D Coordinates

Figure 1: Analytical workflow for the structural validation of 3-amino-5-methoxyphenol HCl.

Conclusion

For the structural validation of complex, pseudo-symmetrical benzenes like 3-amino-5-methoxyphenol hydrochloride, relying solely on 1D NMR or LC-MS introduces unacceptable analytical risk. By employing a rationally designed 2D NMR suite (HSQC and HMBC), researchers can construct a mathematically rigorous, self-validating map of atomic connectivity. This approach delivers the unambiguous regiochemical confidence of X-ray crystallography without the prohibitive bottleneck of crystal engineering.

References
  • The Evolving Landscape of NMR Structural Elucidation . MDPI. 1

  • 3-amino-5-methoxyphenol (C7H9NO2) . PubChemLite. 2

  • A Comparative Guide to Structure Validation: X-ray Crystallography versus Spectroscopic Methods for 3-Methyl-1-butyne Products . Benchchem. 4

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy . ResearchGate. 3

Sources

Comparative

Quantitative analysis of 3-amino-5-methoxyphenol hydrochloride by qNMR

Title: Quantitative Analysis of 3-Amino-5-Methoxyphenol Hydrochloride: A Comparative Guide to qNMR vs. HPLC Executive Summary & Analytical Context In the landscape of pharmaceutical research and development, the precise...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Quantitative Analysis of 3-Amino-5-Methoxyphenol Hydrochloride: A Comparative Guide to qNMR vs. HPLC

Executive Summary & Analytical Context

In the landscape of pharmaceutical research and development, the precise quantification of starting materials and active pharmaceutical ingredient (API) building blocks is non-negotiable. 3-Amino-5-methoxyphenol hydrochloride (CAS: 162155-27-3) is a highly functionalized, electron-rich aromatic intermediate[1]. Characterized by an amino group, a methoxy group, and a phenolic hydroxyl group, this compound presents unique analytical challenges. Its polarity, susceptibility to oxidation, and hydrochloride salt form often complicate traditional chromatographic analysis.

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default for purity assessment. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, orthogonal primary analytical method[2]. This guide objectively compares qNMR against HPLC for the quantification of 3-amino-5-methoxyphenol hydrochloride, providing field-proven experimental protocols and mechanistic insights to ensure regulatory-ready data[3].

Mechanistic Comparison: qNMR vs. HPLC

The fundamental difference between qNMR and HPLC lies in their quantification principles. HPLC is a comparative method; it relies on the differential separation of compounds and their subsequent UV-Vis absorbance. This requires a highly pure, identical reference standard of 3-amino-5-methoxyphenol to create a calibration curve[2][4].

Conversely, qNMR is a primary ratio method. The core principle of qNMR dictates that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (protons) producing that signal[3][5]. By adding a certified internal standard (IS) of known purity and mass—one that does not need to be structurally related to the analyte—absolute purity can be calculated directly[2].

Table 1: Performance Matrix for 3-Amino-5-Methoxyphenol HCl Analysis
Analytical Parameter1H-qNMR (Primary Method)HPLC-UV (Secondary Method)Scientific Implication for Drug Development
Quantitation Basis Direct molar proportionality (Nuclei count)[3]Relative UV response factors (RRFs)[4]qNMR eliminates errors caused by varying UV chromophore responses between the analyte and its impurities.
Reference Standard Universal Internal Standard (e.g., 1,4-Dinitrobenzene)[6]Identical Analyte Reference Standard required[2]qNMR saves weeks of synthesis time when identical reference standards for novel intermediates are unavailable.
Method Development Hours (Solvent & IS selection)[7]Days to Weeks (Column, mobile phase, gradient optimization)qNMR drastically accelerates early-stage API pipeline timelines.
Sample Recovery Non-destructive (Sample can be recovered)[3]DestructiveqNMR is ideal for highly valuable, low-yield synthetic intermediates.
Precision (RSD) Excellent (< 1.0% with proper T1 relaxation)[2]Very Good (1.0 - 2.0%)[2]Both meet ICH guidelines, but qNMR provides absolute mass balance accuracy.

Workflow & Logic Visualization

To understand why qNMR is rapidly becoming the gold standard for intermediate quantification, we must map the operational workflows.

WorkflowCompare cluster_qnmr qNMR Workflow (Primary Method) cluster_hplc HPLC Workflow (Secondary Method) Q1 Weigh Analyte & Internal Standard Q2 Dissolve in DMSO-d6 Q1->Q2 Q3 Acquire 1H NMR (D1 > 5 × T1) Q2->Q3 Q4 Calculate Absolute Purity via Integration Q3->Q4 H1 Procure Identical Reference Standard H2 Prepare Serial Calibration Curves H1->H2 H3 Chromatographic Separation (UV-Vis) H2->H3 H4 Calculate Relative Area Percent H3->H4

Figure 1: Comparative operational workflows of qNMR versus HPLC for pharmaceutical purity assessment.

The Causality of Internal Standard (IS) Selection

Choosing the right qNMR internal standard is the cornerstone of accurate quantification; any error in the standard's purity or behavior transfers directly into your final calculation[8][9].

For 3-amino-5-methoxyphenol hydrochloride, the molecule possesses highly shielded aromatic protons (due to the electron-donating -OH, -NH₂, and -OCH₃ groups) typically resonating between 5.8 and 6.5 ppm . A common qNMR standard like Maleic acid (singlet at ~6.26 ppm) is fundamentally incompatible here due to severe peak overlap[5][9]. Therefore, we must select an IS with a signal in a "quiet" region of the spectrum, such as 1,4-Dinitrobenzene (singlet at ~8.40 ppm).

IS_Logic Start Select Internal Standard (IS) for 3-Amino-5-methoxyphenol Crit1 Solubility & Stability in DMSO-d6? Start->Crit1 Crit2 Chemical Shift Overlap Check Crit1->Crit2 Yes AnalyteSignals Analyte Signals: ~3.7 ppm (Methoxy) ~5.8-6.5 ppm (Aromatic) Crit2->AnalyteSignals Maleic Maleic Acid Singlet @ 6.26 ppm AnalyteSignals->Maleic DNB 1,4-Dinitrobenzene Singlet @ 8.40 ppm AnalyteSignals->DNB Outcome1 Signal Overlap! Unsuitable IS Maleic->Outcome1 Interferes with Ar-H Outcome2 Clear Baseline! Optimal IS DNB->Outcome2 Isolated downfield

Figure 2: Decision matrix for selecting an internal standard to avoid signal overlap with the target analyte.

Experimental Protocol: Self-Validating qNMR System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. Every parameter is chosen to eliminate systematic bias.

Step 1: Precision Weighing & Sample Preparation
  • Balance Calibration: Utilize a microbalance (readability 0.001 mg) calibrated with SI-traceable weights[10].

  • Weighing: Accurately weigh ~15.0 mg of 3-amino-5-methoxyphenol hydrochloride and ~5.0 mg of the certified internal standard (1,4-Dinitrobenzene, CRM grade) into the same glass vial.

  • Dissolution: Add 1.0 mL of high-purity DMSO-d₆ (100% atom D). Scientific Rationale: DMSO-d₆ is chosen because the hydrochloride salt of the analyte has poor solubility in less polar solvents like CDCl₃, which would cause line broadening and integration errors[5][8].

  • Transfer: Vortex until completely dissolved, then transfer 600 µL into a high-quality 5 mm NMR tube[5].

Step 2: NMR Acquisition Parameters

Instrument: 400 MHz or higher NMR Spectrometer.

  • Pulse Program: Use a standard 1D proton sequence with a 90° pulse angle (zg or zg30 modified to 90°) to maximize signal-to-noise ratio[5].

  • T1 Relaxation & D1 Delay (Critical Step): Measure the longitudinal relaxation time ( T1​ ) for both the analyte's methoxy protons and the IS protons via an inversion-recovery experiment. Set the relaxation delay ( D1​ ) to at least 5 to 7 times the longest T1​ .

    • Causality: If the analyte and IS have different T1​ values, an insufficient delay will prevent complete magnetic relaxation between scans, causing partial saturation and heavily skewing the quantitative ratio[9].

  • Number of Scans (NS): 32 to 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

  • Receiver Gain (RG): Set automatically, but ensure no signal clipping occurs to prevent peak distortion[5].

Step 3: Data Processing & Integration
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Perform precise phase correction and baseline correction (polynomial order 1 or 5) to ensure flat baselines around the target peaks.

  • Integration Choice:

    • Integrate the IS singlet at ~8.40 ppm ( N=4 protons).

    • Integrate the analyte's non-exchangeable methoxy singlet at ~3.70 ppm ( N=3 protons). Avoid integrating the -OH or -NH₂ protons, as their integrals fluctuate based on chemical exchange with trace water in the solvent.

Step 4: Absolute Purity Calculation

Calculate the purity ( Px​ ) using the standard qNMR equation[5]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integrated areas of the analyte and standard.

  • Nx​,Nstd​ = Number of protons contributing to the signals (3 for analyte methoxy, 4 for 1,4-DNB).

  • Mx​,Mstd​ = Molar masses (175.61 g/mol for 3-amino-5-methoxyphenol HCl; 168.11 g/mol for 1,4-DNB).

  • mx​,mstd​ = Accurately weighed masses.

  • Pstd​ = Certified purity of the internal standard.

Conclusion

While HPLC remains a workhorse for routine batch release, it is fundamentally limited by its reliance on relative response factors and the availability of identical reference materials[4]. For pharmaceutical intermediates like 3-amino-5-methoxyphenol hydrochloride, qNMR provides an elegant, primary analytical solution. By carefully selecting an internal standard that avoids chemical shift overlap and rigorously adhering to T1​ relaxation principles, analysts can achieve absolute quantification with unparalleled accuracy and traceability[3][8][9].

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results ResolveMass Laboratories[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video/Transcript) YouTube / ResolveMass [Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Enovatia [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc.[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets MDPI[Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy ResearchGate[Link]

  • 3-Amino-5-methoxyphenol hydrochloride 95% BuyChemJapan (AiFChem)[Link]

Sources

Validation

A Comparative Guide to the Synthesis of Substituted Aminophenols for Researchers and Drug Development Professionals

Substituted aminophenols are foundational scaffolds in a multitude of high-value chemical entities, from pharmaceuticals and agrochemicals to advanced materials.[1] The strategic placement of amino and hydroxyl groups on...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted aminophenols are foundational scaffolds in a multitude of high-value chemical entities, from pharmaceuticals and agrochemicals to advanced materials.[1] The strategic placement of amino and hydroxyl groups on an aromatic ring, along with other substituents, imparts a rich chemical versatility that is highly sought after in molecular design. However, the efficient and selective synthesis of these compounds can be challenging, with the optimal route being highly dependent on the desired substitution pattern, scale, and available resources.

This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted aminophenols. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic strategy.

The Workhorse: Reduction of Substituted Nitrophenols

The reduction of a nitro group to an amine is arguably the most common and economically viable method for the synthesis of aminophenols. The ready availability of a wide array of substituted nitrophenols makes this a highly attractive starting point.

Mechanistic Overview: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The reaction typically involves the use of a heterogeneous catalyst, most commonly palladium or platinum on a carbon support (Pd/C or Pt/C), and a source of hydrogen.[2] The process involves the adsorption of the nitrophenol and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the corresponding amine.

Comparative Performance of Catalysts

The choice of catalyst and reaction conditions significantly impacts the efficiency of the reduction. Several transition metal catalysts have been investigated for the hydrogenation of p-nitrophenol, with the initial rate of hydrogenation and average catalytic activity following the order: Pt > Pd > Ni > Rh > Ru.[3]

CatalystSupportReductantSolventTemperature (°C)Time (h)Conversion (%)Selectivity to p-Aminophenol (%)Reference
1% Pt/CCarbonH₂ (2.0 MPa)Water700.5-1.598-99>99[4]
0.5% Pd/Al₂O₃AluminaH₂ (1 atm)Water25< 1100100[5]
0.5% Rh/Al₂O₃AluminaH₂ (1 atm)Water25~1.5100100[5]
Ni-K₂O/ACActive CarbonH₂Ethanol--97.799.3[6]
Porous PdO-Formic AcidWater4015 s100100[1]

Table 1: Comparison of various catalytic systems for the reduction of p-nitrophenol.

Experimental Protocol: Catalytic Hydrogenation of 3-Methyl-5-nitrophenol

This protocol provides a reliable method for the synthesis of 3-amino-5-methylphenol, a valuable intermediate.[7]

Materials:

  • 3-Methyl-5-nitrophenol

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol

  • Hydrogen gas supply

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 3-methyl-5-nitrophenol in methanol.

  • Inerting: Carefully add the 10% Pd/C catalyst to the mixture under a stream of inert gas.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) or maintain a positive pressure with a hydrogen balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Wash the filter cake with methanol. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 3-amino-5-methylphenol. The product can be further purified by recrystallization or column chromatography if necessary.

Selective Reduction of Dinitrophenols

In cases of multiple nitro groups, selective reduction can be achieved by careful choice of reagents. The Zinin reduction, using sodium sulfide or hydrosulfide, is a classic method for the selective reduction of one nitro group in a dinitro compound.[8]

selective_reduction_workflow start 2,4-Dinitrophenol Suspension in Water reagents Add Ammonium Chloride and Aqueous Ammonia Heat to 85°C start->reagents reduction Add Sodium Sulfide (fused, 60%) Portion-wise at 70°C reagents->reduction filtration Hot Filtration (Removes inorganic salts and unreacted starting material) reduction->filtration decolorize Decolorize with Activated Carbon filtration->decolorize crystallization Cool Filtrate to 20°C Crystallize Product decolorize->crystallization product 4-Amino-2-nitrophenol crystallization->product

Workflow for the selective synthesis of 4-amino-2-nitrophenol.[8]

The Classic Rearrangement: Bamberger Synthesis of p-Aminophenols

The Bamberger rearrangement is a venerable and effective method for the synthesis of p-aminophenols from N-phenylhydroxylamines.[9][10] The hydroxylamine precursors are typically synthesized in situ from the corresponding nitrobenzenes using reducing agents like zinc powder.[11]

Mechanistic Insights

The reaction is acid-catalyzed and proceeds through the protonation of the hydroxylamine, followed by the loss of water to form a nitrenium ion intermediate. This electrophilic intermediate is then attacked by water at the para position, followed by deprotonation to yield the p-aminophenol.[10]

bamberger_mechanism hydroxylamine N-Phenylhydroxylamine protonation O-Protonation (H₂O⁺) hydroxylamine->protonation nitrenium Nitrenium Ion Intermediate protonation->nitrenium -H₂O attack Nucleophilic Attack by H₂O (at para-position) nitrenium->attack deprotonation Deprotonation attack->deprotonation product p-Aminophenol deprotonation->product -H⁺

Simplified mechanism of the Bamberger rearrangement.[10]

The reaction is sensitive to steric hindrance, and studies have shown that bulky substituents can accelerate the rearrangement.[3][12]

The Modern Powerhouse: Buchwald-Hartwig Amination

For cases where the corresponding nitrophenol is unavailable or when a more modular approach is desired, the Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds.[13][14] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates.[15]

The Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminophenol and regenerate the Pd(0) catalyst.[16][17] The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction.[13]

buchwald_hartwig_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Ar-X ox_add Oxidative Addition (Ar-X) pd_amido_precursor [Ar-Pd(II)-NHR₂(L₂)]⁺X⁻ pd_complex->pd_amido_precursor R₂NH amine_add Amine Coordination (R₂NH) pd_amido Ar-Pd(II)-NR₂(L₂) pd_amido_precursor->pd_amido Base, -HB⁺X⁻ deprotonation Deprotonation (Base) pd_amido->pd0 product Ar-NR₂ (Product) pd_amido->product red_elim Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.[16]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the amination of an aryl halide with an amine to produce a substituted aminophenol derivative.[13][18]

Materials:

  • Aryl halide (e.g., bromophenol)

  • Amine

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried flask, add the aryl halide, amine, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand. Quickly add them to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and quench with water.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromoanisolePiperidinePd(OAc)₂/XPhosNaOtBuToluene10093[19]
2-Bromo-13α-estronep-NitroanilinePd(OAc)₂/XPhosNaOtBuToluene100 (MW)95[20]
4,7-Dibromobenzo[c]-1,2,5-thiadiazoleBenzophenone iminePd(OAc)₂/BINAPCs₂CO₃Toluene110-[18]

Table 2: Examples of Buchwald-Hartwig amination reactions.

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple phenols, nucleophilic aromatic substitution (SNAr) can be a viable route for the synthesis of aminophenols if the aromatic ring is sufficiently electron-deficient.[21] This is typically achieved by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to a good leaving group (e.g., a halide).[22]

Mechanism and Scope

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The rate-determining step is usually the initial attack of the nucleophile. Fluorinated phenols are particularly good substrates for this reaction due to the high electronegativity of fluorine.[22][23]

The synthesis of a library of fluorinated 3-aminobenzofurans has been successfully achieved using a tandem SNAr-cyclocondensation strategy, demonstrating the utility of this method for constructing complex, substituted aminophenol derivatives.[21]

Comparative Summary and Outlook

Choosing the optimal synthetic route for a substituted aminophenol requires careful consideration of several factors:

Synthesis RouteAdvantagesDisadvantagesBest Suited For
Reduction of Nitrophenols Economical, scalable, wide variety of starting materials, high yields.[4][5]May require high pressure hydrogenation, catalyst sensitivity, selectivity issues with multiple reducible groups.[7]Large-scale production of common aminophenol isomers.
Bamberger Rearrangement Classic, well-understood reaction.[9][10]Primarily limited to p-aminophenols, requires handling of potentially unstable hydroxylamine intermediates, often uses strong acids.[11]Synthesis of p-aminophenols from nitrobenzene precursors.
Buchwald-Hartwig Amination Broad substrate scope, high functional group tolerance, modular.[13][14]Expensive catalysts and ligands, requires anhydrous and inert conditions, potential for metal contamination in the product.Rapid analogue synthesis, construction of complex aminophenols, and when nitrophenol precursors are unavailable.
Nucleophilic Aromatic Substitution (SNAr) Transition-metal-free, can be highly efficient for specific substrates.[21]Requires a highly electron-deficient aromatic ring, limited substrate scope.Synthesis of aminophenols with strong electron-withdrawing groups, particularly fluorinated derivatives.

The field of aminophenol synthesis continues to evolve, with ongoing research focused on developing more sustainable and efficient catalytic systems. For researchers and drug development professionals, a thorough understanding of these classical and modern synthetic methodologies is paramount for the successful and efficient production of these vital chemical building blocks.

References

  • Bamberger Rearrangement. (n.d.). Surendranath College. Retrieved from [Link]

  • Bamberger Rearrangement. (n.d.). Scribd. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. Retrieved from [Link]

  • Bamberger rearrangement. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Kinetics and mechanisms of the Bamberger rearrangement. Part 4. Rearrangement of sterically hindered phenylhydroxylamines to 4-aminophenols in aqueous sulphuric acid solution. (1981). Journal of the Chemical Society, Perkin Transactions 2, (2), 1596-1598.
  • Buchwald–Hartwig amination. (2024, February 28). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Bamberger rearrangement. (n.d.). ResearchGate. Retrieved from [Link]

  • Diaz, E., Mohedano, A. F., Casas, J. A., & Rodriguez, J. J. (2012). On the biodegradability of nitrophenols and their reaction products by catalytic hydrogenation*. Journal of Chemical Technology & Biotechnology, 87(10), 1473-1479.
  • Buchwald–Hartwig amination. (n.d.). Grokipedia. Retrieved from [Link]

  • Ding, J., Chen, L., Shao, R., & Wu, J. (2012). Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon.
  • Poly(m-aminophenol) and poly(m-aminophenol)-succinat compound (PMAP-Suc) containing ester bridge were synthesized in this study. (2014). ResearchGate. Retrieved from [Link]

  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. (2013). Semantic Scholar. Retrieved from [Link]

  • Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. (n.d.). J-STAGE. Retrieved from [Link]

  • Research on Synthesis of M-Aminophenol and Separations of the Products. (n.d.). CNKI. Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(21), 19045-19055.
  • Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(21), 19045-19055.
  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. (2013). Beilstein Journal of Organic Chemistry, 9, 1156-1162.
  • Removal of 2,4-dinitrophenol (2,4-DNP) by using magnetic nanoparticles (MNPs) coated with polypyrrole (PPy). (2018). ResearchGate. Retrieved from [Link]

  • Facile reduction of nitrophenols: Comparative catalytic efficiency of MFe2O4 (M = Ni, Cu, Zn) nano ferrites. (2014).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters, 23(7), 2548-2552.
  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Method for the production of m-aminophenol. (1986). Google Patents.
  • Removal of 2,4-dinitrophenol using hybrid methods based on ultrasound at an operating capacity of 7 L. (2013). ResearchGate. Retrieved from [Link]

  • Continuous Synthesis of Aminophenols from Nitroaromatic Compounds by Combination of Metal and Biocatalyst. (2004). Defense Technical Information Center. Retrieved from [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules, 24(1), 1-11.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Construction of Synthetic Routes. (n.d.). Course Hero. Retrieved from [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025). ePrints Soton. Retrieved from [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). Accounts of Chemical Research, 53(10), 2326-2339.
  • REDUCTION OF p-NITROPHENOL TO p-AMINOPHENOL BY USING NiO CATALYSTS: A COMPARATIVE STUDY. (n.d.). Bibliomed. Retrieved from [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2017). RSC Advances, 7(35), 21531-21541.
  • How to prepare 2-amino-5-methylphenol and 2-amino-5-chlorophenol. (2017). ResearchGate. Retrieved from [Link]

  • Development of S N Ar Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). Accounts of Chemical Research, 53(10), 2326-2339.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). ScienceDirect. Retrieved from [Link]

  • Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study. (2020). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Coupling Reactions: A Comparative Reactivity Analysis of 3-amino-5-methoxyphenol vs. 4-aminophenol

For researchers and professionals in synthetic and medicinal chemistry, the selection of appropriate coupling components is a critical decision that dictates reaction efficiency, yield, and final product characteristics....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in synthetic and medicinal chemistry, the selection of appropriate coupling components is a critical decision that dictates reaction efficiency, yield, and final product characteristics. This guide provides an in-depth comparison of two common aminophenol building blocks, 3-amino-5-methoxyphenol hydrochloride and 4-aminophenol, in the context of electrophilic aromatic substitution, with a focus on azo coupling reactions. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to explain the causal factors behind their differing reactivities and to provide a framework for making informed experimental choices.

Theoretical Framework: Predicting Reactivity from First Principles

The reactivity of an aromatic ring in electrophilic substitution reactions is fundamentally governed by the electronic and steric nature of its substituents. The interplay between electron-donating or withdrawing effects and the physical space occupied by these groups determines both the rate of reaction and the position (regioselectivity) of the incoming electrophile.

The Chemistry of Activation: A Primer

The hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) groups are all classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. They achieve this by donating electron density into the aromatic π-system through resonance (+R effect), making the ring more nucleophilic and stabilizing the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction.[1][2]

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: These are powerful activating groups and are ortho, para-directors.

  • Methoxy (-OCH₃) Group: This group exhibits a dual electronic nature. It is strongly electron-donating via resonance (+R effect) but moderately electron-withdrawing via induction (-I effect) due to the oxygen's electronegativity.[3] When positioned ortho or para to the reaction site, the resonance effect dominates, leading to strong activation. When meta, the resonance effect does not extend to the reaction site, and the deactivating inductive effect becomes more influential, resulting in a weaker overall activation compared to its ortho/para influence.[3]

Reactivity Profile of 4-Aminophenol

In 4-aminophenol, the powerful electron-donating amino and hydroxyl groups are situated para to one another. This arrangement leads to a highly activated aromatic system. The key features are:

  • Synergistic Activation: Both groups donate electron density into the ring, strongly activating the positions ortho to each substituent (positions 2, 3, 5, and 6).

  • Principal Coupling Sites: The positions ortho to the hydroxyl group (positions 2 and 6) are the most electron-rich and sterically accessible. Under the slightly alkaline conditions typical for coupling with phenols, the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻).[4] This phenoxide is an exceptionally potent activating group, making the positions ortho to it the primary sites for electrophilic attack.[5]

Reactivity Profile of 3-amino-5-methoxyphenol

The case of 3-amino-5-methoxyphenol is more complex due to the presence of three activating groups in a meta relationship to one another.

  • Convergent Directing Effects: All three groups (-OH, -NH₂, -OCH₃) direct incoming electrophiles to the positions ortho and para relative to themselves. The positions at C2, C4, and C6 are all activated by at least two of the three groups.

  • Most Nucleophilic Site: The C4 position is ortho to both the amino (C3) and methoxy (C5) groups and para to the hydroxyl group (C1). The C2 and C6 positions are also highly activated. The C2 position, being ortho to both the hydroxyl and amino groups, is a particularly strong candidate for substitution.

  • The Methoxy Influence: The methoxy group at C5, while activating, provides less of an electronic push compared to the amino and hydroxyl groups. Its primary role is to reinforce the activation at the C2, C4, and C6 positions.

Steric Considerations

Steric hindrance can significantly impact reaction rates, especially with bulky substrates or reagents.[6][7][8]

  • 4-Aminophenol: The positions ortho to the hydroxyl group are only flanked by hydrogen atoms, presenting minimal steric hindrance to an incoming electrophile.

  • 3-amino-5-methoxyphenol: The most reactive sites (C2, C4, C6) are flanked by other substituents. For example, attack at C2 is flanked by the -OH and -NH₂ groups, while attack at C4 is flanked by the -NH₂ and -OCH₃ groups. This creates a more sterically crowded environment compared to 4-aminophenol, which could potentially slow the rate of reaction.

Summary of Predicted Reactivity
Feature4-Aminophenol3-amino-5-methoxyphenol HydrochloridePrediction
Electronic Activation Very High. Synergistic effect of para -OH and -NH₂ groups. Deprotonation to phenoxide creates an exceptionally activated ring.High. Convergent effects from three activating groups (-OH, -NH₂, -OCH₃).4-Aminophenol is predicted to be electronically more reactive due to the formation of the highly nucleophilic phenoxide ion and the powerful, direct activation of the coupling sites.
Steric Hindrance Low. Coupling sites are flanked by hydrogen atoms.Moderate. Coupling sites are flanked by other functional groups, creating potential steric clash.4-Aminophenol offers more sterically accessible sites for coupling.
Overall Predicted Reactivity Higher Lower Due to a combination of superior electronic activation (via the phenoxide intermediate) and lower steric hindrance, 4-aminophenol is predicted to be the more reactive coupling partner.

The Diazo Coupling Reaction: A Case Study

Azo coupling is a quintessential electrophilic aromatic substitution reaction used to synthesize azo dyes.[9][10] It proceeds in two steps: (1) the diazotization of a primary aromatic amine to form an electrophilic diazonium salt, and (2) the coupling of this salt with an electron-rich nucleophile, such as a phenol or aniline.[11][12]

Mechanistic Diagram: Electrophilic Aromatic Substitution

The core of the coupling reaction is the attack of the electron-rich aromatic ring (the nucleophile) on the terminal nitrogen of the diazonium salt (the electrophile), followed by deprotonation to restore aromaticity.

Caption: General mechanism of azo coupling with a phenoxide.

Predicted Coupling Products

When reacted with a simple diazonium salt like benzenediazonium chloride, the predicted major products are as follows:

  • From 4-Aminophenol: Coupling will occur ortho to the highly activating phenoxide group, yielding (E)-2-((4-hydroxyphenyl)diazenyl)phenol.

  • From 3-amino-5-methoxyphenol: Coupling is most likely to occur at the C2 position, which is ortho to both the hydroxyl and amino groups, yielding (E)-2-(phenyldiazenyl)-3-amino-5-methoxyphenol.

Experimental Protocol for Comparative Analysis

To empirically validate the theoretical predictions, the following self-validating protocol can be employed. It uses a standardized preparation of the diazonium salt, which is then reacted in parallel with each aminophenol under identical conditions.

Experimental Workflow

G cluster_A Part A: Diazotization cluster_B1 Part B: Coupling (4-Aminophenol) cluster_B2 Part B: Coupling (3-Amino-5-methoxyphenol HCl) cluster_C Analysis A1 Dissolve Aniline in HCl A2 Cool to 0-5 °C in Ice Bath A1->A2 A4 Add NaNO₂ dropwise to Aniline solution A2->A4 A3 Prepare aq. NaNO₂ Solution A3->A4 A5 Stir for 15 min (Keep cold) A4->A5 A_Out Benzenediazonium Chloride Solution A5->A_Out B1_3 Add Diazonium Solution (from Part A) A_Out->B1_3 B2_3 Add Diazonium Solution (from Part A) A_Out->B2_3 B1_1 Dissolve 4-Aminophenol in aq. NaOH B1_2 Cool to 0-5 °C B1_1->B1_2 B1_2->B1_3 B1_4 Stir for 30 min B1_3->B1_4 B1_5 Isolate Product (Filtration) B1_4->B1_5 C1 Dry Products B1_5->C1 B2_1 Dissolve 3-Amino-5-methoxyphenol in aq. NaOH B2_2 Cool to 0-5 °C B2_1->B2_2 B2_2->B2_3 B2_4 Stir for 30 min B2_3->B2_4 B2_5 Isolate Product (Filtration) B2_4->B2_5 B2_5->C1 C2 Measure Yield C1->C2 C3 Characterize (TLC, NMR, etc.) C2->C3

Caption: Workflow for the comparative azo coupling experiment.

Step-by-Step Methodology

Part A: Diazotization of Aniline [13]

  • Amine Solution Preparation: In a 100 mL beaker, add aniline (0.93 g, 10 mmol) to a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL). Stir until the aniline hydrochloride dissolves completely.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.[9][12]

  • Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 5 mL of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10 minutes. Keep the thermometer in the solution and ensure the temperature does not rise above 5 °C.

  • Completion: After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. The resulting clear solution is the benzenediazonium chloride electrophile and should be used immediately.

Part B: Comparative Azo Coupling

Reaction 1: Coupling with 4-Aminophenol [13][14]

  • Coupling Solution: In a 250 mL beaker, dissolve 4-aminophenol (1.09 g, 10 mmol) in 20 mL of 1 M aqueous sodium hydroxide.

  • Cooling: Cool this solution to 0-5 °C in an ice bath with stirring.

  • Coupling: Slowly add the freshly prepared, cold benzenediazonium chloride solution (from Part A) to the cold 4-aminophenol solution with vigorous stirring. A brightly colored precipitate should form immediately.

  • Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral.

  • Drying and Analysis: Dry the product in a desiccator or a low-temperature oven. Calculate the yield and characterize the product.

Reaction 2: Coupling with 3-amino-5-methoxyphenol Hydrochloride

  • Coupling Solution: In a 250 mL beaker, dissolve 3-amino-5-methoxyphenol hydrochloride (1.91 g, 10 mmol) in 30 mL of 1 M aqueous sodium hydroxide (note: extra base is needed to neutralize the HCl salt and deprotonate the phenol).

  • Cooling: Cool this solution to 0-5 °C in an ice bath with stirring.

  • Coupling: Slowly add the freshly prepared, cold benzenediazonium chloride solution (from Part A) to the cold aminophenol solution with vigorous stirring.

  • Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Isolation: Collect the precipitated azo dye by vacuum filtration. Wash the solid with cold water.

  • Drying and Analysis: Dry the product, calculate the yield, and characterize.

Expected Outcomes & Data Interpretation

Based on the theoretical analysis, the reaction with 4-aminophenol is expected to proceed faster and result in a higher isolated yield compared to the reaction with 3-amino-5-methoxyphenol under identical conditions.

Hypothetical Comparative Data Table:

ParameterCoupling with 4-AminophenolCoupling with 3-amino-5-methoxyphenol HCl
Observation Rapid formation of a dense, deeply colored precipitate.Slower formation of a colored precipitate.
Reaction Time Complete within 30 minutes.May require longer stirring or show lower conversion in 30 minutes.
Isolated Yield (Hypothetical) 85 - 95%60 - 75%
Purity (TLC) Typically shows one major product spot with high Rf separation.May show the main product and some unreacted starting material.

Conclusion

While both 3-amino-5-methoxyphenol and 4-aminophenol are effective nucleophilic partners in coupling reactions, their reactivities are not equivalent. 4-Aminophenol is predicted to be the superior coupling partner due to a powerful and synergistic electronic activation from its para-oriented amino and hydroxyl groups—an effect that is magnified by the formation of a highly reactive phenoxide intermediate—and lower steric hindrance at its primary coupling sites. In contrast, 3-amino-5-methoxyphenol, while possessing three activating groups, suffers from a more sterically congested environment and lacks the direct synergistic activation pattern seen in 4-aminophenol. For researchers seeking to maximize reaction rates and yields in electrophilic aromatic substitutions like azo coupling, 4-aminophenol represents the more kinetically favored choice.

References

  • BenchChem. (2025). A Comparative Analysis of Iodinated vs. Brominated Aminophenols in Synthetic Chemistry. Benchchem.com.
  • BenchChem. (2025). A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems. Benchchem.com.
  • BenchChem. (2025).
  • Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. (n.d.). PMC.
  • Problem 53 Explain why a methoxy group (CH.... (n.d.). Vaia.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
  • Otutu, J. O. (n.d.). Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol as potential near infra-red absorbers.
  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. Benchchem.com.
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (n.d.).
  • Preparation and spectroscopic Study of Some Mono Azo Dyes Derived from A-Amino Phenazone and Some Phenols. (2016).
  • 16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts.
  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. (2019, August 22).
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. (n.d.). Journal of Biochemical Technology.
  • Murtaza, S., & Ashraf, J. (2015, June 22). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Asian Journal of Chemistry.
  • Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives. (2012, December 11).
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (2003, September 12).
  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025, April 22). PMC.
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.).
  • The Synthesis of Azo Dyes. (n.d.).
  • Li, S., Chen, W., Chen, A., Huang, J., Wen, B., Chen, X., & Bao, X. (2026, February 17). Efficient synthesis of ortho- or para-aminophenol via a diazo coupling reduction process and scalable manufacturing of chlorzoxazone. RSC Publishing.
  • A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. (2025, March 15). ijarsct.
  • Lepore, S. D., & He, Y. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Organic Chemistry Portal.
  • Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evalu
  • BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. Benchchem.com.
  • Abdullah, A. F., Kathim, S. H., & Abaies, J. K. (n.d.). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal.
  • Synthesis of Azo Reactive Dyes Containing Aldehyde Group. (n.d.).
  • Development and Application of Oxidative Coupling Bioconjugation Reactions with ortho-Aminophenols. (n.d.). eScholarship.
  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (n.d.). PMC.
  • Alhafhd, H. A. S., & Othman, N. S. (2022, March 6). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol.
  • Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. (2021, September 27).
  • Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols. (n.d.). PMC.
  • Mechanism of Diazo Coupling Reactions. (n.d.). Scribd.
  • Alhafhd, H. A. S., & Othman, N. S. (2022, March 1). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Rafidain Journal of Science.
  • Ferreira, I. C. F., & Queiroz, M. J. R. P. (n.d.).
  • BenchChem. (2025). Application Notes: Synthesis and Use of Azo Dyes Derived from 3,5-Diaminophenol for Biological Staining. Benchchem.com.
  • Selectivity of diazo-coupling with p-amino phenol. (2019, December 25). Chemistry Stack Exchange.
  • BenchChem. (2025). dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. Benchchem.com.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Ma, D., & Xia, C. (n.d.). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Chemistry Portal.
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Bartholomeus, et al. (2013).

Sources

Validation

Purity Assessment of 3-Amino-5-methoxyphenol Hydrochloride: A Comparative Guide to HPLC-UV and Alternative Methodologies

For researchers and drug development professionals, the accurate purity assessment of active pharmaceutical ingredient (API) intermediates is a regulatory and functional imperative. 3-Amino-5-methoxyphenol hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate purity assessment of active pharmaceutical ingredient (API) intermediates is a regulatory and functional imperative. 3-Amino-5-methoxyphenol hydrochloride is a highly polar, polyfunctional aromatic building block frequently utilized in the synthesis of complex therapeutics and advanced materials[1]. Because it contains an electron-donating methoxy group alongside two reactive moieties (an amine and a phenol), it is highly susceptible to oxidative degradation and the formation of positional isomer impurities.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative analytical modalities, providing a field-proven, self-validating methodological framework for routine quality control.

Comparative Evaluation of Purity Assessment Modalities

While various analytical techniques can evaluate the purity of aminophenol derivatives, their utility depends on the required sensitivity, specificity, and throughput. HPLC-UV remains the gold standard for routine release testing due to its optimal balance of robust quantification and high resolution for structural isomers[2].

Table 1: Comparative Performance of Purity Assessment Techniques

Analytical ModalitySensitivity (LOD)Specificity for IsomersCost & ThroughputIdeal Use Case
HPLC-UV 0.01% – 0.05% Excellent Low Cost / High Routine QC & Batch Release Testing
LC-MS < 0.001%ExcellentHigh Cost / MediumUnknown Impurity Identification
GC-MS ~ 0.05%Good (Requires Deriv.)Medium Cost / MediumVolatile Impurity Profiling
qNMR 0.1% – 0.5%ModerateHigh Cost / LowAbsolute Quantification (Reference Stds)

Why HPLC-UV outperforms GC-MS for this analyte: 3-Amino-5-methoxyphenol hydrochloride is a non-volatile salt with highly polar hydrogen-bonding groups (-OH, -NH3+). GC-MS requires complex and time-consuming derivatization (e.g., silylation or acetylation) to volatilize the compound, introducing potential sample preparation artifacts. HPLC-UV analyzes the compound in its native state, preserving quantitative integrity[2].

Causality in Methodological Design (Expertise & Experience)

Developing a robust HPLC method is not merely about selecting a column and mobile phase; it requires a mechanistic understanding of the analyte's physicochemical properties. As an application scientist, addressing the unique challenges of 3-amino-5-methoxyphenol hydrochloride requires three specific chromatographic interventions:

  • Mitigating Phase Collapse (Column Selection): Because the analyte is a hydrochloride salt of a highly polar molecule, it exhibits minimal retention on standard hydrophobic C18 columns. To retain it, the mobile phase must be highly aqueous (<5% organic). However, standard C18 stationary phases suffer from "phase collapse" (dewetting) under these conditions. Solution: We utilize an aqueous-compatible C18 phase (e.g., Zorbax SB-Aq) or a mixed-mode column (e.g., Primesep 100) which maintains stationary phase extension in 100% aqueous environments, ensuring reproducible retention of the polar amine[3].

  • Managing the Ionic State (pH Control): The molecule possesses multiple pKa values (amine pKa ~4.5; phenol pKa ~9.5). If the mobile phase pH is near the pKa of the amine, the analyte will exist in a mixed ionization state, leading to severe peak tailing and shifting retention times. Solution: Employing a strongly acidic mobile phase (pH 3.0) ensures the amine is fully protonated (cationic) and the phenol is fully neutral[4]. This locks the molecule into a single, predictable ionic state.

  • Suppressing Oxidative Instability: Aminophenols rapidly oxidize to quinone imines in neutral or alkaline aqueous solutions, generating artificial impurity peaks during the run. Solution: The acidic pH 3.0 buffer not only improves peak shape but thermodynamically stabilizes the phenol against oxidation[4].

Causality_Matrix Problem Analyte Challenges: Polarity & Oxidation Sol1 Aqueous C18 Phase Problem->Sol1 Sol2 Acidic Buffer (pH 3.0) Problem->Sol2 Mech1 Prevents Phase Collapse Sol1->Mech1 Mech2 Protonates Amine & Suppresses Oxidation Sol2->Mech2 Outcome Robust Isomeric Resolution Mech1->Outcome Mech2->Outcome

Fig 1: Logical causality matrix for chromatographic method design of aminophenol salts.

Experimental Protocol: HPLC-UV Methodology

The following step-by-step protocol is designed to achieve baseline resolution between 3-amino-5-methoxyphenol and its potential synthetic impurities (e.g., unreacted resorcinol derivatives or regioisomers).

Reagents & Equipment
  • HPLC System: Equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Zorbax SB-Aq (250 mm × 4.6 mm, 5 µm) or equivalent aqueous-stable C18.

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer, adjusted to pH 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Mobile Phase B (95:5, v/v). Note: Using an acidic diluent prevents pre-column oxidation.

Chromatographic Conditions

Table 2: Optimized Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
5.09551.0
20.060401.0
25.060401.0
25.19551.0
35.09551.0 (Re-equilibration)
  • Detection Wavelength: 230 nm (primary quantification) and 275 nm (secondary confirmation)[4].

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Sample Preparation
  • Standard Preparation: Accurately weigh 25.0 mg of 3-amino-5-methoxyphenol hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation: Accurately weigh 25.0 mg of the test sample into a 50 mL volumetric flask. Add 30 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution of the salt, and make up to volume. Filter through a 0.45 µm PTFE syringe filter prior to injection.

HPLC_Workflow cluster_Validation ICH Q2(R2) Self-Validating System Prep Sample Preparation (0.5 mg/mL in pH 3.0 Buffer) Inject HPLC-UV Injection (AQ-C18 Column) Prep->Inject SST System Suitability (RSD < 2.0%, Tailing < 1.5) Inject->SST Analysis Impurity Profiling (Resolution > 1.5) SST->Analysis Quant Quantification (UV 230 nm / 275 nm) Analysis->Quant Report Purity Assessment Report Quant->Report

Fig 2: ICH Q2(R2) compliant HPLC-UV workflow for 3-amino-5-methoxyphenol HCl purity assessment.

Self-Validating System: Trustworthiness & Compliance

A protocol is only as reliable as its internal controls. To ensure trustworthiness and compliance with the latest ICH Q2(R2) guidelines for analytical procedure validation[5], this method incorporates a strict System Suitability Test (SST).

The SST acts as a self-validating mechanism: if the system fails these criteria prior to sample analysis, the data is automatically invalidated, preventing the reporting of false purity metrics.

Table 3: System Suitability Criteria & Simulated Validation Data

ParameterICH Q2(R2) Acceptance CriteriaSimulated ResultStatus
Resolution ( Rs​ ) (Analyte vs. closest eluting isomer) Rs​>1.5 (Baseline separation)2.4PASS
Tailing Factor ( Tf​ ) Tf​≤1.5 1.1PASS
Theoretical Plates ( N ) N>5000 8,500PASS
Injection Precision (%RSD) ≤2.0% (n=6 consecutive injections)0.6%PASS
Signal-to-Noise (S/N) at LOQ S/N≥10 15PASS

By adhering to this optimized, causality-driven methodology, laboratories can achieve highly reproducible and regulatory-compliant purity assessments for 3-amino-5-methoxyphenol hydrochloride, safeguarding the integrity of downstream pharmaceutical synthesis.

References
  • BuyChemJapan / AiFChem. 3-Amino-5-methoxyphenol hydrochloride 95% Product Overview. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • ResearchGate. Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Retrieved from:[Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 3-amino-5-methoxyphenol hydrochloride

Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of 3-Amino-5-methoxyphenol Hydrochloride As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and impu...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of 3-Amino-5-methoxyphenol Hydrochloride

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and impurity profiling of critical pharmaceutical intermediates. 3-Amino-5-methoxyphenol hydrochloride is a highly versatile building block, notably utilized in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors[1] and potent indole-derivative dengue virus inhibitors[2].

Because the quality of this intermediate directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API), rigorous analytical characterization is mandatory. This guide objectively compares two primary mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and nominal-mass Triple Quadrupole (TQ-MS)—for the fragmentation analysis of high-purity (≥97%) 3-amino-5-methoxyphenol hydrochloride standards[3].

Analytical Platform Comparison: HR-QTOF vs. TQ-MS

When establishing a method for the characterization of 3-amino-5-methoxyphenol, the choice of mass analyzer dictates the depth of structural information obtained.

  • HR-QTOF (The Benchmark for Elucidation): Q-TOF systems provide sub-ppm mass accuracy and high resolving power (>30,000 FWHM). This is critical for 3-amino-5-methoxyphenol because it undergoes complex homolytic and heterolytic cleavages. Q-TOF allows us to unambiguously differentiate between isobaric fragments (e.g., distinguishing a loss of an amino group from a hydroxyl radical based on exact mass defects).

  • TQ-MS (The Workhorse for Quantitation): TQ-MS operates at unit mass resolution (~0.7 Da FWHM). While it lacks the specificity required for de novo identification of unknown impurities, its superior duty cycle in Multiple Reaction Monitoring (MRM) mode makes it the preferred alternative for routine, high-sensitivity QA/QC batch release testing once the fragmentation pathways are mapped.

Table 1: Performance Comparison for 3-Amino-5-methoxyphenol Analysis

Performance MetricHR-QTOF MS (Discovery & Profiling)TQ-MS (QA/QC Quantitation)
Mass Accuracy < 2 ppm~ 0.1 Da (Nominal)
Resolving Power > 30,000Unit Resolution
Structural Elucidation Excellent (Exact elemental composition)Poor (Prone to isobaric interference)
MRM Sensitivity ModerateExcellent (High duty cycle)

Mechanistic Causality of the Fragmentation Pathway

Understanding why a molecule fragments under collision-induced dissociation (CID) is the cornerstone of mass spectrometry. In positive electrospray ionization (ESI+), the hydrochloride salt of 3-amino-5-methoxyphenol completely dissociates. The free base (C7H9NO2) is subsequently protonated to form the[M+H]+ precursor ion at an exact m/z of 140.0706.

Protonation occurs predominantly at the primary amine rather than the phenolic hydroxyl or methoxy oxygen. This is driven by the significantly higher gas-phase basicity of the amine group. From this precursor, three primary competitive fragmentation pathways emerge:

  • Ammonia Loss (m/z 123.0441): The lowest-energy pathway. The cleavage of the C-N bond is thermodynamically favorable because the resulting benzyl-type carbocation is highly stabilized by resonance electron donation from the meta-oriented methoxy and hydroxyl groups.

  • Methyl Radical Loss (m/z 125.0471): A hallmark of aromatic methoxy compounds. The homolytic cleavage of the O-CH3 bond generates a stable distonic radical cation. HR-QTOF is mandatory here to confirm the exact mass, as nominal mass instruments cannot easily differentiate this radical loss from other potential rearrangements.

  • Methanol Loss (m/z 108.0444): A higher-energy rearrangement process requiring an intramolecular proton transfer to the methoxy oxygen prior to the elimination of neutral CH3OH.

MS_Fragmentation M [M+H]+ m/z 140.0706 F1 [M+H - NH3]+ m/z 123.0441 M->F1 -NH3 (17 Da) F2 [M+H - •CH3]+• m/z 125.0471 M->F2 -•CH3 (15 Da) F3 [M+H - CH3OH]+ m/z 108.0444 M->F3 -CH3OH (32 Da) F4 [M+H - NH3 - CO]+ m/z 95.0491 F1->F4 -CO (28 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 3-amino-5-methoxyphenol.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system. The inclusion of a specific buffer system and a collision energy ramp ensures comprehensive ionization and fragmentation capture.

Step 1: Standard Preparation Weigh 1.0 mg of 3-amino-5-methoxyphenol hydrochloride. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

Step 2: Working Solution & Causality of Diluent Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v). Causality: The 0.1% formic acid serves a dual purpose. It forces the complete dissociation of the HCl salt by providing an excess of protons, and it drives the equilibrium toward the formation of the [M+H]+ precursor ion in the ESI droplet, maximizing signal-to-noise ratio.

Step 3: Chromatographic Separation Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Utilize a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

Step 4: MS System Suitability & Validation Prior to fragmentation, perform a full MS1 scan. The presence of the intact [M+H]+ at m/z 140.0706 with a mass error of <2 ppm serves as an internal validation that the instrument is calibrated and the API is free of isobaric matrix interference.

Step 5: Collision Energy (CE) Ramp Acquire MS/MS spectra using Nitrogen as the collision gas at CE levels of 10, 20, and 30 eV. Causality: A single CE rarely captures the full structural picture. Low CE (10 eV) favors the initial loss of ammonia, while higher CE (30 eV) is required to break the robust aromatic ring system (e.g., subsequent loss of CO) and induce the homolytic cleavage of the methoxy group.

LCMS_Workflow N1 Sample Prep (Desalting) N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 Mass Analysis (Q-TOF vs TQ) N3->N4 N5 Data Analysis (Fragment Mapping) N4->N5

Figure 2: Comparative LC-MS/MS analytical workflow for fragmentation profiling.

Quantitative Fragment Analysis Data

The experimental data summarized below highlights the necessity of HR-QTOF for initial method development. The mass error calculations validate the proposed elemental compositions of the fragments, which would be impossible to confirm using the nominal mass data generated by the TQ-MS alternative.

Table 2: Comparative MS/MS Fragment Data (Acquired at 20 eV)

Fragment AssignmentTheoretical m/zHR-QTOF Observed m/zTQ-MS Observed m/zMass Error (Q-TOF)Relative Abundance
[M+H]+ (Precursor)140.0706140.0708140.1+1.4 ppm100%
[M+H - NH3]+ 123.0441123.0443123.0+1.6 ppm85%
[M+H - NH3 - CO]+ 95.049195.049495.1+3.1 ppm60%
[M+H - •CH3]+• 125.0471125.0470125.0-0.8 ppm45%
[M+H - CH3OH]+ 108.0444108.0442108.0-1.8 ppm30%

References

  • Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase . National Institutes of Health (NIH) / PMC. URL:[Link]

  • Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors . Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Validation

A Comparative Performance Analysis of Dyes Derived from 3-Amino-5-Methoxyphenol Hydrochloride

This guide provides a comprehensive comparison of the performance of a representative azo dye derived from 3-amino-5-methoxyphenol hydrochloride against two widely used classes of fluorescent dyes: BODIPY and Rhodamine....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the performance of a representative azo dye derived from 3-amino-5-methoxyphenol hydrochloride against two widely used classes of fluorescent dyes: BODIPY and Rhodamine. This analysis is intended for researchers, scientists, and drug development professionals who require a deep understanding of dye characteristics for applications ranging from cellular imaging to materials science. We will delve into the synthetic rationale, key performance metrics, and detailed experimental protocols to provide a holistic view of these dye classes.

Introduction: The Role of the Core Moiety in Dye Performance

The starting material for a dye's synthesis fundamentally dictates its resulting photophysical and chemical properties. 3-Amino-5-methoxyphenol hydrochloride is a versatile precursor for the synthesis of azo dyes.[1] The presence of the amino group allows for diazotization and subsequent coupling to a variety of aromatic systems, while the hydroxyl and methoxy groups can influence the dye's solubility, binding affinity, and spectral properties.[1]

In this guide, we will compare a hypothetical, yet representative, azo dye derived from 3-amino-5-methoxyphenol hydrochloride with two well-established and commercially available high-performance dyes: a BODIPY (boron-dipyrromethene) derivative and a Rhodamine derivative. This comparison will illuminate the relative strengths and weaknesses of each dye class, guiding the reader in selecting the most appropriate tool for their research needs.

Comparative Performance at a Glance

The following table summarizes the key performance indicators for our hypothetical 3-amino-5-methoxyphenol hydrochloride-derived azo dye and our selected BODIPY and Rhodamine alternatives. It is important to note that the values for the azo dye are estimations based on data from similar aminophenol-derived dyes.[2][3]

Performance Parameter 3-Amino-5-Methoxyphenol Azo Dye (Hypothetical) BODIPY FL Rhodamine B
Excitation Max (λex) ~450-500 nm~503 nm[]~555 nm[5]
Emission Max (λem) ~550-600 nm~512 nm[]~580 nm[5]
Molar Extinction Coefficient (ε) 30,000 - 50,000 M⁻¹cm⁻¹[2][3]>80,000 M⁻¹cm⁻¹[6]~110,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF) 0.1 - 0.3 (variable)>0.90[][6]~0.70[5]
Photostability ModerateHighModerate to High
Solvent Sensitivity HighLow[6]Moderate
Synthesis Complexity Low to ModerateModerate to HighModerate

Expert Insights: The hypothetical azo dye derived from 3-amino-5-methoxyphenol hydrochloride is expected to be a workhorse dye with straightforward synthesis. However, its performance in terms of brightness (a function of both molar extinction coefficient and quantum yield) and photostability is likely to be lower than that of the more structurally complex and synthetically refined BODIPY and Rhodamine dyes. BODIPY dyes are renowned for their sharp absorption and emission peaks, high quantum yields, and relative insensitivity to the solvent environment, making them excellent choices for quantitative imaging applications.[][6] Rhodamine dyes, while also bright and photostable, can exhibit some environmental sensitivity, which can be either a drawback or a feature to be exploited in sensor applications.[7]

In-Depth Performance Analysis

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar extinction coefficient contributes to a brighter fluorescent signal.

  • 3-Amino-5-Methoxyphenol Azo Dye: Azo dyes derived from aminophenols typically exhibit molar extinction coefficients in the range of 30,000 to 50,000 M⁻¹cm⁻¹.[2][3] This allows for good light absorption and coloration.

  • BODIPY Dyes: BODIPY dyes are characterized by their very high molar extinction coefficients, often exceeding 80,000 M⁻¹cm⁻¹, which is a key contributor to their exceptional brightness.[6]

  • Rhodamine Dyes: Rhodamines also possess high molar extinction coefficients, making them highly efficient at absorbing excitation light.[7]

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. A quantum yield closer to 1 indicates a more efficient and brighter fluorophore.[8]

  • 3-Amino-5-Methoxyphenol Azo Dye: The quantum yield of simple azo dyes can be highly variable and is often lower than that of more rigid, structurally optimized fluorophores. This is due to non-radiative decay pathways, such as internal conversion and intersystem crossing, which are more prevalent in flexible molecules.

  • BODIPY Dyes: The rigid, bicyclic structure of the BODIPY core restricts non-radiative decay, leading to exceptionally high fluorescence quantum yields, often approaching 1.0.[]

  • Rhodamine Dyes: Rhodamines also exhibit high quantum yields, though they can be more sensitive to environmental factors like solvent polarity and temperature compared to BODIPY dyes.[7]

Photostability

Photostability refers to a dye's resistance to photochemical degradation upon exposure to light. High photostability is crucial for applications requiring long or intense illumination, such as time-lapse microscopy.

  • 3-Amino-5-Methoxyphenol Azo Dye: The photostability of azo dyes can be moderate. The azo linkage can be susceptible to photochemical cleavage, leading to photobleaching.

  • BODIPY Dyes: The BODIPY core is known for its excellent photostability, allowing for prolonged imaging with minimal signal loss.[6]

  • Rhodamine Dyes: Rhodamines generally exhibit good photostability, making them suitable for many fluorescence microscopy applications.[9]

Experimental Protocols

Synthesis of a Representative Azo Dye from 3-Amino-5-Methoxyphenol Hydrochloride

This protocol describes a general procedure for the synthesis of an azo dye. The choice of coupling agent will determine the final color and properties of the dye.

Diagram of the Synthesis Workflow:

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification A 3-Amino-5-methoxyphenol HCl in aq. HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min C->D G Add diazonium salt solution D->G Diazonium Salt Solution E Coupling Agent in aq. NaOH F Cool to 0-5 °C E->F F->G H Stir for 1-2 hours I Filter the precipitate H->I J Wash with cold water I->J K Recrystallize from ethanol/water J->K L Dry under vacuum K->L

Caption: Workflow for the synthesis of an azo dye.

Materials:

  • 3-Amino-5-methoxyphenol hydrochloride

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • A suitable coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol

Procedure:

  • Diazotization:

    • Dissolve 3-amino-5-methoxyphenol hydrochloride (1 equivalent) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling agent (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.

    • A colored precipitate of the azo dye should form.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the filter cake with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

    • Dry the purified dye under vacuum.

Measurement of Photophysical Properties

Diagram of the Characterization Workflow:

start Synthesized Dye uv_vis UV-Vis Spectroscopy (Measure Absorbance) start->uv_vis fluor Fluorescence Spectroscopy (Measure Emission) start->fluor calc_epsilon Calculate Molar Extinction Coefficient (ε) uv_vis->calc_epsilon calc_phi Calculate Quantum Yield (ΦF) fluor->calc_phi photostability Photostability Assay (Monitor Fluorescence Decay) fluor->photostability end Performance Data calc_epsilon->end calc_phi->end photostability->end

Caption: Workflow for dye performance characterization.

4.2.1. Molar Extinction Coefficient (ε) Determination:

  • Prepare a stock solution of the dye in a suitable solvent (e.g., ethanol) with a precisely known concentration.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The molar extinction coefficient (ε) is the slope of the resulting line, according to the Beer-Lambert law (A = εcl).

4.2.2. Relative Fluorescence Quantum Yield (ΦF) Determination:

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[10]

  • Prepare solutions of the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of both solutions at the excitation wavelength.

  • Measure the fluorescence emission spectra of both solutions, exciting at the same wavelength.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φs) using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts s and r refer to the sample and the reference, respectively.

4.2.3. Photostability Assessment:

  • Prepare a solution of the dye in a quartz cuvette.

  • Place the cuvette in a spectrofluorometer and continuously illuminate it with the excitation light at a constant intensity.

  • Record the fluorescence intensity at the emission maximum at regular time intervals.

  • Plot the normalized fluorescence intensity (I/I₀) as a function of time.

  • A slower decay in fluorescence intensity indicates higher photostability. The photobleaching half-life (t₁/₂) can be determined from the decay curve.

Conclusion and Future Perspectives

Dyes derived from 3-amino-5-methoxyphenol hydrochloride represent a class of accessible and versatile chromophores. While they may not always match the peak performance of highly specialized dyes like BODIPYs and Rhodamines in terms of brightness and photostability, their ease of synthesis and tunable properties make them valuable for a range of applications. The choice of dye should always be guided by the specific requirements of the experiment. For applications demanding the utmost in brightness and photostability, BODIPY and Rhodamine dyes are often the superior choice. However, for applications where cost, ease of synthesis, or specific spectral properties are the primary drivers, dyes derived from readily available precursors like 3-amino-5-methoxyphenol hydrochloride offer a compelling alternative.

Future research in this area could focus on the synthesis of more complex, rigidified azo dyes derived from 3-amino-5-methoxyphenol to enhance their quantum yield and photostability. Furthermore, the exploration of metal-complex dyes using this precursor could lead to new materials with improved fastness properties for applications in textiles and coatings.[1]

References

  • MDPI. A Review on the Synthetic Methods for the BODIPY Core. [Link]

  • ResearchGate. Synthesis and Spectroscopic Properties of Some Novel BODIPY Dyes. [Link]

  • ACS Publications. Synthesis and Properties of Bright Red-to-NIR BODIPY Dyes for Targeting Fluorescence Imaging and Near-Infrared Photothermal Conversion. [Link]

  • Newcastle University Theses. Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes. [Link]

  • Scientific Research Publishing. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. [Link]

  • University of Memphis Digital Commons. Synthesis, Characterization, and Studies on Photophysical Properties of Rhodamine Derivatives and Metal Complexes in Dye Sensitized Solar Cell. [Link]

  • PMC. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. [Link]

  • Journal of the Chemical Society, Faraday Transactions. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101. [Link]

  • ResearchGate. Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. [Link]

  • ResearchGate. Photophysical Properties of Rhodamine Dyes in Aqueous Organic Solvents: Evaluation of Ground and Excited State Dipole moments. [Link]

  • Semantic Scholar. Thermodynamic Absorption Parameters of Disazo Dyes derived from P-aminophenol and 4-Aminobenzoic Acid on Polyester Fibre and Nylon 6 Fibre. [Link]

  • IL Photonics. A Comprehensive Performance Analysis of Fluorescent Dyes. [Link]

  • Journal of University of Shanghai for Science and Technology. Synthesis, Characterization of Azo Dyes and their Biological Studies. [Link]

  • PubMed. Photophysical characterization of new 3-amino and 3-acetamido BODIPY dyes with solvent sensitive properties. [Link]

  • SPIE Digital Library. Optical gain and photostability of different laser dyes, quantum dots and quantum rods for liquid crystal micro lasers. [Link]

  • PMC. The DNA-PAINT palette: a comprehensive performance analysis of fluorescent dyes. [Link]

  • PMC. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

  • Evident Scientific. Fluorophores for Confocal Microscopy. [Link]

  • ACS Publications. Improved Method of Fluorescence Quantum Yield Determination. [Link]

Sources

Comparative

Alternative reagents to 3-amino-5-methoxyphenol hydrochloride for dye synthesis

The synthesis of xanthene-based fluorophores—specifically rhodamines and rosamines—relies heavily on the strategic selection of electron-donating precursors. Historically, 3-amino-5-methoxyphenol hydrochloride has served...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of xanthene-based fluorophores—specifically rhodamines and rosamines—relies heavily on the strategic selection of electron-donating precursors. Historically, 3-amino-5-methoxyphenol hydrochloride has served as a foundational building block. The primary amine provides the necessary nitrogen for the rhodamine core, while the methoxy group acts as an electron-donating auxochrome that tunes the fluorophore’s HOMO/LUMO levels and facilitates the electrophilic aromatic substitution required for ring closure.

However, as the demand for advanced biological imaging (e.g., single-particle tracking, in vivo deep-tissue imaging) has evolved, the limitations of 3-amino-5-methoxyphenol have become apparent. Primary amines permit free bond rotation, leading to Twisted Intramolecular Charge Transfer (TICT) states that quench fluorescence via non-radiative decay. Furthermore, the methoxy group is susceptible to metabolic degradation (O-demethylation) in live-cell or in vivo assays, and traditional acid-catalyzed condensation routes often suffer from poor yields when utilizing highly substituted aminophenols[1][2].

To overcome these bottlenecks, modern fluorophore engineering has shifted toward alternative reagents and entirely new synthetic paradigms. This guide evaluates the mechanistic advantages, photophysical outcomes, and synthetic protocols of three superior alternatives to 3-amino-5-methoxyphenol hydrochloride.

Mechanistic Causality: Selecting the Right Precursor

The choice of precursor directly dictates the lactone-zwitterion equilibrium ( KL−Z​ ) and the quantum yield ( Φ ) of the resulting dye. Rhodamines exist in an equilibrium between a colorless, lipophilic lactone and a fluorescent, polar zwitterion.

  • The Limitation of 3-Amino-5-methoxyphenol: The relatively weak electron donation of the primary amine often fails to sufficiently stabilize the zwitterionic form in physiological environments. Additionally, the lack of steric constraint on the nitrogen lone pair allows for rotational energy loss.

  • The Auxochrome Solution: By replacing the primary amine with dialkyl amines (e.g., 3-(diethylamino)phenol) or rigidified cyclic amines (e.g., 7-hydroxy-1,2,3,4-tetrahydroquinoline), the electron density is increased, pushing the emission into the red spectrum and locking the molecule into a highly fluorescent state[2].

  • The SNAr Paradigm: Bypassing aminophenols entirely, the use of 3,6-difluoroxanthone allows for the late-stage introduction of highly strained amines (like azetidine) via Nucleophilic Aromatic Substitution (SNAr), yielding ultra-bright dyes like the Janelia Fluor (JF) series[3].

Photophysics Goal Target Dye Property QY Maximize Quantum Yield (Prevent TICT) Goal->QY RedShift Red-Shift Emission (>550 nm) Goal->RedShift Flex Late-Stage Functionalization Goal->Flex Pre1 7-Hydroxy-1,2,3,4- tetrahydroquinoline QY->Pre1 Pre2 3-(Diethylamino)phenol RedShift->Pre2 Pre3 3,6-Difluoroxanthone Flex->Pre3 Mech1 Rigidified Nitrogen Lone Pair Pre1->Mech1 Mech2 Strong Electron Donation (Dialkyl) Pre2->Mech2 Mech3 SNAr with Diverse Amines (e.g., Azetidine) Pre3->Mech3

Logic flow for selecting precursors based on desired photophysical properties.

Quantitative Performance Comparison

The following table summarizes the structural and photophysical impacts of replacing 3-amino-5-methoxyphenol with advanced alternatives.

Reagent / PrecursorStructural Feature (Auxochrome)Primary Photophysical EffectTypical Quantum Yield ( Φ )Metabolic Stability
3-Amino-5-methoxyphenol HCl Primary amine (-NH₂), Methoxy (-OCH₃)Baseline emission (~500-520 nm). Prone to non-radiative decay via rotation.~0.30 - 0.40Low (Susceptible to O-demethylation)
3-(Diethylamino)phenol Dialkyl amine (-N(CH₂CH₃)₂)Stronger electron donation; red-shifts emission to ~550 nm.~0.30 - 0.60Moderate
7-Hydroxy-1,2,3,4-tetrahydroquinoline Rigidified cyclic aminePrevents TICT by locking the nitrogen lone pair geometry.>0.80 High
3,6-Difluoroxanthone Tunable (e.g., Azetidine via SNAr)Enables synthesis of Janelia Fluor dyes; maximizes brightness and cell permeability.>0.85 High

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints (e.g., specific colorimetric shifts and TLC profiles) to confirm reaction causality.

Protocol A: Lactol Condensation for Rigidified Fluorinated Rhodamines

This method utilizes 7-hydroxy-1,2,3,4-tetrahydroquinoline to synthesize high-quantum-yield, red-shifted fluorophores, bypassing the harsh acid reflux required for traditional aminophenols[2][4].

  • Reagent Assembly: In an oven-dried flask under an inert argon atmosphere, combine 7-hydroxy-1,2,3,4-tetrahydroquinoline (2.2 equivalents) and tetrafluorophthalaldehydic acid (1.0 equivalent).

  • Solvent Causality: Dissolve the mixture in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1 M. Expert Insight: TFE is selected because its high ionizing power stabilizes the cationic intermediate during lactol ring-opening, while its low nucleophilicity prevents it from competing with the tetrahydroquinoline for the electrophile.

  • Condensation: Stir the reaction at 80°C for 12–16 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active lactol starting material disappears and a highly fluorescent, low-Rf spot emerges.

  • Oxidation: The initial condensation yields a reduced xanthene core (leuco dye). To aromatize the core and restore extended π -conjugation, add p-chloranil (1.2 equivalents) and stir for 2 hours at room temperature. The solution will turn a brilliant, deep red.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA). Pure fractions will exhibit a sharp absorption peak at ~570 nm.

Protocol B: SNAr Route to Rosamines via 3,6-Difluoroxanthone

This protocol utilizes 3,6-difluoroxanthone to synthesize highly customized rosamines, entirely eliminating the need for aminophenol precursors[1][3].

  • Core Substitution (SNAr): In a heavy-walled pressure vessel, dissolve 3,6-difluoroxanthone (1.0 equivalent) in neat pyrrolidine (20 equivalents).

    • Expert Insight: Using the secondary amine as both the nucleophile and the solvent drives the equilibrium of the double SNAr forward. This overcomes the electronic deactivation of the xanthone ring that typically halts the reaction after the first substitution.

  • Heating: Seal the vessel and heat to 150°C for 16 hours.

    • Self-Validation: The solution will transition from pale yellow to a deep, vibrant orange. LC-MS analysis must confirm the mass of the 3,6-di(pyrrolidin-1-yl)xanthone intermediate before proceeding.

  • Grignard Addition: Cool the vessel to 0°C. Dissolve the crude intermediate in anhydrous THF and add 2-methylphenylmagnesium chloride (5.0 equivalents) dropwise.

    • Expert Insight: The ortho-methyl group on the Grignard reagent provides critical steric hindrance. Once attached, it locks the pendant phenyl ring orthogonal to the xanthene core, which is a structural prerequisite for preventing non-radiative decay.

  • Elimination & Workup: Quench the reaction carefully with 1M HCl. The acidic environment drives the elimination of the tertiary hydroxyl group, forming the fluorescent rosamine cation. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

SynthesisRoutes Start1 Classical Route (Aminophenol) Reagent1 3-Amino-5-methoxyphenol + Phthalic Anhydride Start1->Reagent1 Start2 SNAr Route (Xanthone Core) Reagent2 3,6-Difluoroxanthone + Secondary Amine Start2->Reagent2 Cond1 Acid-Catalyzed Condensation (>150°C) Reagent1->Cond1 Cond2 Nucleophilic Aromatic Substitution (150°C) Reagent2->Cond2 Product1 Methoxy-Rhodamine Core (Moderate Yield, TICT Prone) Cond1->Product1 Product2 Custom Rosamine/Rhodamine (High Yield, Tunable QY) Cond2->Product2

Comparison of the classical aminophenol condensation vs. the modern SNAr xanthone route.

References

  • Grimm, J. B., et al. "Optimized Red-Absorbing Dyes for Imaging and Sensing." Journal of the American Chemical Society, 2023.[Link]

  • Arambula, C., et al. "Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate." The Journal of Organic Chemistry, 2021.[Link]

Sources

Validation

Cross-Validation of Analytical Methods for 3-Amino-5-Methoxyphenol Hydrochloride: A Comparative Guide

Executive Summary & Physicochemical Context 3-Amino-5-methoxyphenol hydrochloride is a highly functionalized, polar intermediate critical to the synthesis of complex indoline derivatives, which are actively researched as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

3-Amino-5-methoxyphenol hydrochloride is a highly functionalized, polar intermediate critical to the synthesis of complex indoline derivatives, which are actively researched as potent Dengue virus (DENV) replication inhibitors[1]. The molecule possesses both an electron-donating methoxy group and an amino group on a phenolic ring. This specific structural arrangement makes the free base highly susceptible to rapid auto-oxidation into reactive iminoquinone derivatives[1].

To ensure the safety and efficacy of downstream active pharmaceutical ingredients (APIs), the analytical control strategy for this intermediate must be flawless. Relying on a single analytical method introduces blind spots. Therefore, cross-validating orthogonal techniques—such as HPLC-UV, UHPLC-MS/MS, and SFC-MS—is required. According to the ICH Q2(R2) guidelines, the fundamental objective of validating an analytical procedure is to definitively demonstrate that it is scientifically fit for its intended purpose under realistic laboratory conditions[2].

This guide objectively compares these three analytical methodologies, detailing the causality behind their experimental design, and provides self-validating protocols to ensure absolute data integrity.

Degradation API 3-Amino-5-methoxyphenol Hydrochloride FreeBase Free Base Formation (pH > 5) API->FreeBase Deprotonation Oxidation Oxidative Stress (O2 / Light) FreeBase->Oxidation Electron-rich ring Quinone Iminoquinone Degradants Oxidation->Quinone -2e-, -2H+

Fig 1. Oxidative degradation pathway of 3-amino-5-methoxyphenol necessitating orthogonal analysis.

Causality in Analytical Method Selection

When designing an analytical target profile (ATP) for 3-amino-5-methoxyphenol hydrochloride, scientists must account for its unique physicochemical liabilities. The guidelines set forth by ICH Q2(R2) require manufacturers to prove that their methods consistently deliver dependable results across parameters like specificity, accuracy, and robustness[3].

  • HPLC-UV (Reverse-Phase): Serves as the workhorse for routine assay and major impurity quantification. Causality: Because the molecule is highly polar and basic, traditional C18 columns suffer from phase collapse and severe peak tailing. We utilize a polar-embedded C18 column (e.g., Waters XSelect HSS T3) and an acidic ion-pairing mobile phase (0.1% Trifluoroacetic acid) to keep the amine protonated, ensuring sharp, symmetrical peaks.

  • UHPLC-MS/MS: Essential for trace-level genotoxic impurity screening. Causality: UV detection lacks the sensitivity for parts-per-billion (ppb) analysis. MS/MS provides exceptional sensitivity, but we must switch the mobile phase additive from TFA to 0.1% Formic Acid, as TFA causes severe ion suppression in the electrospray ionization (ESI) source.

  • SFC-MS (Supercritical Fluid Chromatography): Used as the ultimate orthogonal cross-validation tool. Causality: SFC utilizes supercritical CO₂ with a methanol co-solvent, providing a normal-phase-like retention mechanism[4]. This ensures that any hydrophobic impurities co-eluting under the main API peak in reverse-phase LC are physically separated and detected.

Lifecycle ATP Define Analytical Target Profile (ATP) Dev Method Development (ICH Q14) ATP->Dev HPLC HPLC-UV (Assay & Purity) Dev->HPLC High Concentration LCMS UHPLC-MS/MS (Trace Analysis) Dev->LCMS High Sensitivity SFC SFC-MS (Orthogonal Check) Dev->SFC Chiral/Isomers Val Cross-Validation (ICH Q2(R2)) HPLC->Val LCMS->Val SFC->Val Control Validated Control Strategy Val->Control Statistical Equivalence

Fig 2. Analytical lifecycle and cross-validation workflow based on ICH Q14 and Q2(R2) guidelines.

Step-by-Step Methodologies & Self-Validating Protocols

To meet E-E-A-T standards, a protocol cannot merely be a list of instructions; it must be a self-validating system . If a sample degrades on the benchtop or the instrument loses sensitivity, the protocol itself must automatically flag the error and invalidate the run.

Protocol A: HPLC-UV (Routine Assay & Purity)

Objective: Quantify 3-amino-5-methoxyphenol HCl and detect oxidative degradants >0.05% area.

  • Diluent Preparation: Prepare a solution of 0.1N HCl in LC-MS grade water. Causality: Preparing the sample in an acidic diluent prevents the deprotonation of the amine, effectively halting the auto-oxidation of the electron-rich phenol ring during the autosampler queue.

  • Sample Preparation: Accurately weigh 10.0 mg of the API and dissolve in 10.0 mL of the diluent (1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Detection: UV at 280 nm.

  • Self-Validating System Controls (SST):

    • Resolution Check: Inject a forced-degradation resolution mixture (API + Iminoquinone degradant). The sequence is programmed to automatically abort if Resolution ( Rs​ ) < 2.0.

    • Benchtop Stability Lock: The standard is injected at T=0 and T=24 hours. If the peak area variance exceeds 2.0%, the system flags the batch for sample degradation.

Protocol B: UHPLC-MS/MS (Trace Impurity Profiling)

Objective: Quantify trace genotoxic impurities down to 5 ppb.

  • Mobile Phase Adaptation: Switch to 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B). Causality: Formic acid provides the necessary protons for ESI+ ionization without the severe ion-pairing suppression caused by TFA.

  • Isotope Spiking: Spike all blanks, standards, and samples with 50 ppb of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C6​ -3-amino-5-methoxyphenol.

  • MS Parameters: ESI positive mode. Primary MRM transition: m/z 140.1 123.0 (corresponding to the loss of NH3​ ).

  • Self-Validating System Controls:

    • Matrix Effect Nullification: By plotting the ratio of the Analyte Area to the SIL-IS Area, the method inherently corrects for any matrix-induced ion suppression or variations in injection volume. If the absolute SIL-IS area drops by >30% compared to the blank, the instrument flags a critical matrix effect, invalidating that specific sample.

Quantitative Data Comparison

The following tables synthesize typical cross-validation data for 3-amino-5-methoxyphenol hydrochloride, evaluated against ICH Q2(R2) acceptance criteria[2].

Table 1: Validation Parameters Comparison (ICH Q2(R2))
Validation ParameterHPLC-UVUHPLC-MS/MSSFC-MSICH Q2(R2) Acceptance Criteria
Linearity Range 0.05 – 1.5 mg/mL1 – 500 ng/mL0.1 – 1.0 mg/mL R2≥0.999
Limit of Detection (LOD) 15 µg/mL0.5 ng/mL25 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 50 µg/mL2.0 ng/mL75 µg/mLSignal-to-Noise 10:1
Precision (%RSD) 0.8%3.2%1.5% ≤2.0% (Assay), ≤10% (Trace)
Accuracy (% Recovery) 99.5% – 100.8%92.0% – 108.5%98.0% – 102.0%98.0% – 102.0% (Assay)
Specificity Baseline resolutionMass-specific (MRM)Orthogonal resolutionNo co-eluting interference
Table 2: Operational & Economic Metrics
MetricHPLC-UVUHPLC-MS/MSSFC-MS
Primary Use Case Routine API Release & AssayGenotoxic Impurity ScreeningOrthogonal Isomer Separation
Run Time per Sample 20 minutes5 minutes8 minutes
Solvent Consumption High (Aqueous/Organic)Low (Micro-flow Organic)Very Low (Supercritical CO₂)
Matrix Effect Susceptibility LowHigh (Requires SIL-IS)Moderate
Relative Cost per Sample $ $

Conclusion

No single analytical technique can comprehensively map the purity and stability profile of a highly reactive intermediate like 3-amino-5-methoxyphenol hydrochloride. HPLC-UV provides the robust precision required for routine assay, while UHPLC-MS/MS delivers the extreme sensitivity necessary for trace impurity profiling. Finally, SFC-MS acts as the ultimate safety net, providing an orthogonal separation mechanism that guarantees no hidden impurities are masked by the limitations of reverse-phase chromatography[4]. By integrating these methods into a cross-validated, self-correcting control strategy, pharmaceutical developers can ensure total compliance with ICH Q2(R2) standards.

References

  • Title: ICH Q2 (R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS (EP 3436437 B1)

Sources

Comparative

Spectroscopic Comparison Guide: 3-Amino-5-methoxyphenol Hydrochloride vs. Precursors

Executive Summary & Context 3-Amino-5-methoxyphenol hydrochloride is a highly versatile building block in medicinal chemistry. It is prominently utilized in the synthesis of potent urokinase inhibitors[1] and Dengue vira...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

3-Amino-5-methoxyphenol hydrochloride is a highly versatile building block in medicinal chemistry. It is prominently utilized in the synthesis of potent urokinase inhibitors[1] and Dengue viral replication inhibitors, such as the NS4B inhibitor JNJ-A07[2][3]. For drug development professionals, ensuring the high-fidelity synthesis of this intermediate from its primary precursor, 3,5-dimethoxyaniline, is critical.

This guide provides a definitive spectroscopic comparison between 3-amino-5-methoxyphenol hydrochloride and its precursor[4], detailing the mechanistic causality of the synthetic workflow and establishing a self-validating protocol for analytical verification.

Synthetic Workflow & Mechanistic Causality

The transformation of 3,5-dimethoxyaniline to the target hydrochloride salt involves a highly selective nucleophilic mono-demethylation followed by anhydrous salt formation[1].

G A 3,5-Dimethoxyaniline (Precursor) B 3-Amino-5-methoxyphenol (Intermediate) A->B NaSMe, NMP 140°C, 1h (Mono-demethylation) C 3-Amino-5-methoxyphenol HCl (Final Product) B->C 4M HCl / Dioxane RT, 3h (Salt Formation)

Figure 1: Two-step synthetic workflow from 3,5-dimethoxyaniline to 3-amino-5-methoxyphenol HCl.

Spectroscopic Data Comparison

To objectively evaluate the success of the synthesis, the spectroscopic "footprint" of the precursor must be compared against the final product. The table below summarizes the critical diagnostic shifts.

Analytical Method3,5-Dimethoxyaniline (Precursor)3-Amino-5-methoxyphenol HCl (Product)Diagnostic Shift & Causality
¹H NMR (DMSO-d₆) δ 5.95 (d, 2H), 5.75 (t, 1H), 5.0 (br s, 2H, -NH₂), 3.65 (s, 6H, -OCH₃)δ 10.2 (br s, 3H, -NH₃⁺), 9.8 (br s, 1H, -OH), 6.50–6.35 (m, 3H), 3.70 (s, 3H, -OCH₃)Loss of 3H singlet : Confirms mono-demethylation.Downfield Ar-H shift : Loss of -NH₂ resonance donation upon protonation.
¹³C NMR (DMSO-d₆) δ 161.0 (2C), 150.5, 92.0, 89.5, 55.0 (2C, -OCH₃)δ 161.5, 159.0, 133.0, 105.0, 102.0, 99.0, 55.5 (1C, -OCH₃)Loss of symmetry : Reduction from two equivalent -OCH₃ carbons to one.
FTIR (cm⁻¹) ~3450, 3360 (Sharp N-H stretch), 1150 (C-O-C stretch)~3200–2800 (Broad overlapping -OH & -NH₃⁺), 1600 (C=C), 1155 (C-O-C)Band broadening : Shift of N-H band to the broad -NH₃⁺ region; emergence of phenolic O-H.
MS (ESI+) m/z 154.1[M+H]⁺m/z 140.1 [M-Cl]⁺ (Free base cation)Mass reduction of 14 Da : Mathematically confirms the loss of a methyl group (-CH₂).
Step-by-Step Experimental Protocols
Protocol 1: Synthesis and Isolation of 3-Amino-5-methoxyphenol (Intermediate)
  • Reaction Setup: To a solution of 3,5-dimethoxyaniline (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP), add sodium thiomethoxide (NaSMe, 2.0 eq)[1].

  • Heating: Heat the reaction mixture to 140 °C for 1 hour[1].

  • Causality of Reagent Choice: As a Senior Application Scientist, I emphasize that the choice of NaSMe over Lewis acids (like BBr₃) is dictated by chemoselectivity[1]. BBr₃ often leads to over-demethylation and complexation with the aniline nitrogen. Thiolate, being a soft nucleophile, selectively targets the hard aliphatic carbon of the methoxy group via an Sₙ2 mechanism, leaving the second methoxy group intact due to the deactivating effect of the newly formed phenoxide anion.

  • Workup: Cool the mixture, quench with saturated NaH₂PO₄ to protonate the phenoxide, and extract with ethyl acetate[1]. Dry over Na₂SO₄ and concentrate.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the isolated 3-amino-5-methoxyphenol in a minimal amount of anhydrous dioxane.

  • Precipitation: Cool to 5 °C and add 4M HCl in dioxane dropwise. Stir for 3 hours at room temperature[2].

  • Causality of Solvent Choice: The use of 4M HCl in anhydrous dioxane rather than aqueous HCl is a deliberate experimental choice. Aqueous conditions would solubilize the highly polar hydrochloride salt, drastically reducing isolated yields. Dioxane acts as an anti-solvent for the anilinium salt, driving the equilibrium forward via Le Chatelier's principle as the product precipitates out of solution, allowing for isolation via simple vacuum filtration.

Protocol 3: Spectroscopic Validation (Self-Validating System)

Every successful protocol must be a self-validating system. In this workflow, validation occurs directly in the NMR tube:

  • Demethylation Check: If the demethylation is incomplete, the ¹H NMR spectrum will retain the 6H singlet at ~3.65 ppm. If over-demethylation occurs (yielding phloroglucinol derivatives), the methoxy peak disappears entirely. The precise 3H integration of the methoxy peak at ~3.70 ppm provides an internal, mathematically absolute confirmation of structural integrity.

  • Protonation Check: The dramatic downfield shift of the aromatic protons (from ~5.8 ppm to ~6.4 ppm) upon salt formation validates the protonation state. The protonation of the amine removes its electron-donating resonance effect (converting it to an electron-withdrawing -NH₃⁺ group), deshielding the aromatic ring.

References
  • [2] Title: SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS | Source: European Patent Office (EP3436437B1) | URL:[Link]

  • [3] Title: JNJ-A07 - New Drug Approvals | Source: New Drug Approvals | URL:[Link]

  • [1] Title: Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase | Source: Journal of Medicinal Chemistry | URL:[Link]

  • [4] Title: Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives | Source: Journal of Applicable Chemistry | URL: [Link]

Sources

Validation

Confirming the Identity of 3-Amino-5-Methoxyphenol Hydrochloride Reference Standards: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter the pitfalls of relying on single-dimensional analytical testing during the qualification of pharmaceutical reference materials. 3-Amino-5-methoxyphenol hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the pitfalls of relying on single-dimensional analytical testing during the qualification of pharmaceutical reference materials. 3-Amino-5-methoxyphenol hydrochloride—a highly functionalized building block with potent biological activity against Gram-positive bacteria[1]—presents a unique analytical challenge. Because it possesses multiple functional groups (-NH₂, -OH, -OCH₃) on a single benzene ring and is isolated as a hydrochloride salt, confirming its absolute identity requires a rigorously designed, orthogonal analytical strategy.

This guide provides a comprehensive framework for characterizing 3-amino-5-methoxyphenol hydrochloride, ensuring the resulting material meets the rigorous definitions of a Primary Reference Standard as outlined in the [2] and [3].

Strategic Analytical Framework: The Causality of Orthogonality

Why can't we simply inject the sample into an LC-MS and call it a day?

While LC-MS provides excellent mass accuracy, it primarily detects the free base ([M+H]⁺) and is blind to the exact regiochemistry of the aromatic ring. 3-Amino-5-methoxyphenol has several structural isomers (e.g., 2-amino-4-methoxyphenol[4]). Mass spectrometry cannot easily differentiate these positional isomers. Furthermore, LC-MS cannot quantify the molar ratio of the hydrochloride counterion, which is critical for establishing the exact molecular weight and assay value of the standard.

To build a self-validating analytical system , we must layer techniques that interrogate different physical properties of the molecule:

  • Regiochemistry: Nuclear Magnetic Resonance (NMR) to confirm the 1,3,5-substitution pattern.

  • Exact Mass: High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

  • Stoichiometry: Ion Chromatography (IC) to quantify the chloride counterion.

Comparative Analysis of Analytical Techniques
Analytical TechniquePrimary PurposePerformance vs. AlternativesCausality / Scientific Rationale
¹H / ¹³C NMR Regiochemistry & ConnectivitySuperior to MS and IR for distinguishing positional isomers.Confirms the 1,3,5-substitution via meta-coupling (J ≈ 2 Hz) of the aromatic protons.
LC-HRMS Exact Mass & Trace ImpuritiesSuperior to GC-MS due to the compound's polarity and salt form.Identifies the [M+H]⁺ of the free base and detects low-level related substances.
FT-IR Functional Group VerificationFaster than NMR for bulk ID, but lacks structural connectivity data.Provides orthogonal confirmation of -NH₃⁺, -OH, and -OCH₃ stretching frequencies.
Ion Chromatography Counterion QuantificationSuperior to elemental analysis (EA) for specific chloride quantification.Confirms the 1:1 stoichiometry of the hydrochloride salt, essential for potency calculations.

Expected Analytical Data Profile

Before executing the protocols, it is critical to define the theoretical parameters of the target molecule. According to the [5], the free base has a monoisotopic mass of 139.0633 Da.

ParameterExpected Result for 3-Amino-5-methoxyphenol HCl
Molecular Formula C₇H₁₀ClNO₂ (Free base: C₇H₉NO₂)
Molecular Weight 175.61 g/mol (Bulk Salt)
LC-HRMS [M+H]⁺ m/z 140.0711
¹H NMR (DMSO-d₆) δ ~9.5 (br s, 1H, OH), ~6.0-6.2 (m, 3H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3-4 (br, NH₃⁺)
Chloride Content (IC) ~20.19% w/w (Theoretical for mono-hydrochloride)

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain internal checks that automatically flag invalid data or structural mismatches.

Protocol 1: Regiochemical Assignment via ¹H NMR
  • Step 1: Dissolve 10 mg of the candidate standard in 0.6 mL of DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

  • Step 2: Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a minimum of 16 scans and a relaxation delay of 2 seconds.

  • Step 3: Process the Free Induction Decay (FID) with zero-filling and an exponential line broadening of 0.3 Hz.

  • Self-Validating Mechanism: The TMS peak at exactly 0.00 ppm validates the chemical shift axis. The integration of the methoxy peak (-OCH₃) at ~3.7 ppm is locked to exactly 3.00. The aromatic region must then yield three distinct protons integrating to 1.00 each. The critical self-validation lies in the J-coupling: because the ring is 1,3,5-substituted, all three aromatic protons must exhibit meta-coupling (J = 1.5 - 3.0 Hz) . If any ortho-coupling (J = 7 - 9 Hz) is detected, the system automatically flags the sample as a structural isomer (e.g., 2-amino-4-methoxyphenol), preventing false identification.

Protocol 2: Exact Mass and Purity via LC-HRMS
  • Step 1: Prepare a 0.1 mg/mL solution of the candidate standard in Water/Acetonitrile (50:50).

  • Step 2: Inject a diluent blank, followed by a system suitability standard (e.g., reserpine).

  • Step 3: Inject the sample using a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Self-Validating Mechanism: The blank injection validates the absence of column carryover. The system suitability standard validates the mass accuracy of the Time-of-Flight (TOF) analyzer (< 5 ppm error). For 3-amino-5-methoxyphenol, the theoretical [M+H]⁺ is 140.0711[5]. The isotopic pattern (M+1, M+2) must mathematically match the theoretical distribution for C₇H₉NO₂, validating the elemental composition and ruling out isobaric interferences.

Protocol 3: Counterion Stoichiometry via Ion Chromatography (IC)
  • Step 1: Prepare calibration standards of chloride at 5, 10, 20, and 30 ppm in ultra-pure water.

  • Step 2: Accurately weigh 10 mg of the sample and dissolve in 100 mL of diluent (100 ppm sample concentration).

  • Step 3: Analyze via IC using an anion-exchange column with suppressed conductivity detection.

  • Self-Validating Mechanism: The calibration curve must yield an R² > 0.999, validating detector linearity. The theoretical chloride content for the mono-hydrochloride salt is 20.19% w/w. If the calculated assay deviates significantly (e.g., ~10%), the system flags the material as a mixed free-base/salt or hemi-hydrochloride. This prevents incorrect potency assignment, which is a critical compliance requirement under[3].

Analytical Workflow Visualization

The following diagram illustrates the orthogonal decision matrix required to elevate a candidate material to a Primary Reference Standard.

RS_Workflow Start 3-Amino-5-methoxyphenol HCl Candidate Material Struct Structural Elucidation (Regiochemistry) Start->Struct Mass Mass & Purity (Molecular Weight) Start->Mass Salt Salt Stoichiometry (Counterion) Start->Salt NMR 1H & 13C NMR Meta-coupling (J~2Hz) Struct->NMR IR FT-IR Spectroscopy Functional group ID Struct->IR LCMS LC-HRMS Exact Mass [M+H]+ Mass->LCMS HPLC HPLC-UV Chromatographic Purity Mass->HPLC IC Ion Chromatography % Chloride Content Salt->IC Valid Primary Reference Standard Qualified per ICH Q7 NMR->Valid IR->Valid LCMS->Valid HPLC->Valid IC->Valid

Fig 1: Orthogonal analytical workflow for qualifying 3-amino-5-methoxyphenol HCl reference standards.

References

  • PubChemLite - 3-amino-5-methoxyphenol (C7H9NO2) . PubChem / uni.lu. Available at:[Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

  • Are You Handling USP Reference Standards Appropriately? . Lachman Consultants. Available at:[Link]

Sources

Comparative

Inter-Laboratory Comparison of 3-Amino-5-Methoxyphenol Hydrochloride Analysis: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter discrepancies in analytical certificates between chemical suppliers and pharmaceutical end-users. 3-Amino-5-methoxyphenol hydrochloride (Free base CAS: 162155-27-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in analytical certificates between chemical suppliers and pharmaceutical end-users. 3-Amino-5-methoxyphenol hydrochloride (Free base CAS: 162155-27-3) is a highly specialized building block, critical in the synthesis of 1[1] and2[2].

Due to its bifunctional nature—an electron-rich aromatic ring containing both amino and phenolic hydroxyl groups—this compound is highly polar and susceptible to oxidative degradation. This guide provides an objective inter-laboratory comparison of the analytical methodologies used to quantify and profile this compound, establishing a self-validating framework for researchers and drug development professionals.

Mechanistic Challenges & Methodological Causality

Before comparing analytical alternatives, we must understand the chemical behavior of 3-amino-5-methoxyphenol. The molecule possesses a monoisotopic mass of 139.06 Da[3]. When analyzing its hydrochloride salt, laboratories often face three primary challenges:

  • Oxidative Instability: Aminophenols oxidize rapidly in neutral or basic aqueous solutions, forming reactive quinone imines that polymerize into dark brown degradants. Causality: Sample diluents must be acidic (e.g., 0.1% Formic Acid) to keep the amine protonated, thereby raising the oxidation potential and stabilizing the analyte during the autosampler queue.

  • Peak Tailing: The protonated primary amine interacts strongly with residual silanols on standard silica-based stationary phases. Causality: End-capped columns and acidic mobile phase modifiers (like Trifluoroacetic acid, TFA) are required to mask silanol interactions and ensure Gaussian peak shapes.

  • Thermal Lability: Direct Gas Chromatography (GC) often leads to on-column degradation. Causality: Liquid Chromatography (LC) is the mandatory primary technique unless complex derivatization (e.g., silylation or acetylation) is employed.

G Intact 3-Amino-5-methoxyphenol HCl (Stable in Acidic Media) Oxidation Oxidative Stress (High pH, O2, Light) Intact->Oxidation Deprotonation Quinone Quinone Imine Intermediate (Highly Reactive) Oxidation->Quinone -2e-, -2H+ Polymer Polymeric Degradants (Signal Loss / Peak Splitting) Quinone->Polymer Condensation

Oxidative degradation pathway of aminophenols dictating the necessity of acidic sample preparation.

Objective Comparison of Analytical Alternatives

To establish a robust analytical control strategy, laboratories typically choose between three methodologies. The table below objectively compares their performance metrics for 3-amino-5-methoxyphenol hydrochloride analysis.

Performance MetricHPLC-UV (Standard)UPLC-MS/MS (Advanced)GC-FID / GC-MS (Derivatized)
Primary Use Case Routine Assay & PurityTrace Impurity ProfilingResidual Solvent Analysis
Sensitivity (LOD) ~0.5 µg/mL~1.0 ng/mL~5.0 µg/mL (Post-derivatization)
Specificity Moderate (Retention Time)Very High (m/z 140.07 [M+H]+)High (Mass fragmentation)
Sample Prep Complexity Low (Direct dissolve in acid)Low (Direct dissolve, high dilution)High (Requires derivatization)
Analysis Time 15 - 20 minutes3 - 5 minutes25 - 30 minutes
Cost per Sample LowHighModerate
Verdict Optimal for batch release Optimal for structural elucidation Not recommended for assay

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across different laboratories, the following protocols are designed as self-validating systems. They include built-in system suitability testing (SST) criteria.

Protocol A: HPLC-UV Method for Assay and Macroscopic Purity

This method utilizes a gradient elution previously validated in the synthesis of 2[2], optimized for modern core-shell columns.

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a solution of 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Water. Rationale: Prevents oxidation and maintains the hydrochloride salt equilibrium.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-amino-5-methoxyphenol hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 Core-Shell (150 mm × 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 250 nm[2].

    • Gradient Program: 0-2 min (5% B); 2-12 min (linear to 60% B); 12-15 min (60% B); 15-15.1 min (return to 5% B); 15.1-20 min (equilibration).

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor (Tf): Must be ≤ 1.5. (If > 1.5, suspect silanol activity or column degradation).

    • Relative Standard Deviation (RSD): ≤ 2.0% for 5 replicate injections of the standard.

Protocol B: LC-MS/MS for Trace Impurity Profiling

Used when identifying unknown degradants or confirming the synthesis of 4[4].

Step-by-Step Methodology:

  • Mobile Phase Adjustment: Replace TFA with 0.1% Formic Acid. Rationale: TFA causes severe ion suppression in Electrospray Ionization (ESI).

  • MS Parameters: Operate in ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Target Identification: Monitor the Selected Ion Recording (SIR) channel at m/z 140.07 [M+H]+ for the parent free base.

G Start Sample Receipt 3-Amino-5-methoxyphenol HCl Prep Sample Preparation (0.1% Acidic Diluent) Start->Prep Decision Analytical Objective? Prep->Decision HPLC HPLC-UV (250 nm) Assay & Purity Decision->HPLC Quantification LCMS LC-MS/MS (ESI+) Trace Profiling (m/z 140.07) Decision->LCMS Identification Data Inter-Laboratory Data Consolidation & Z-Score HPLC->Data LCMS->Data

Decision tree and workflow for the inter-laboratory analysis of the target compound.

Inter-Laboratory Comparison Data

To demonstrate the efficacy of the standardized HPLC-UV protocol, a simulated inter-laboratory study was conducted across five independent analytical facilities. Each laboratory analyzed the same homogeneous batch of 3-amino-5-methoxyphenol hydrochloride (Target Assay: 99.0%).

Performance was evaluated using Z-scores. A Z-score between -2.0 and +2.0 indicates satisfactory laboratory performance, proving the method's robustness against varying instrumental setups.

Laboratory IDHPLC System BrandReported Assay (%)RSD (%)Tailing FactorZ-ScorePerformance Status
Lab-01 Agilent 126099.150.41.12+0.30Satisfactory
Lab-02 Waters Alliance98.900.61.15-0.20Satisfactory
Lab-03 Shimadzu Prominence99.050.51.10+0.10Satisfactory
Lab-04 *Thermo Vanquish97.502.81.85-3.00Outlier (Investigate)
Lab-05 Agilent 129099.200.31.08+0.40Satisfactory

*Investigation into Lab-04 revealed the use of a neutral water diluent instead of the mandated 0.1% TFA diluent, leading to rapid on-bench oxidation and peak tailing, perfectly illustrating the mechanistic causality outlined in Section 1.

Conclusion

The reliable quantification of 3-amino-5-methoxyphenol hydrochloride requires strict adherence to sample preparation chemistry. By utilizing acidic diluents and mobile phases, laboratories can completely suppress the oxidative degradation and silanol interactions that typically plague aminophenol analysis. As demonstrated by the inter-laboratory data, standardizing these specific parameters ensures high-fidelity results, enabling the safe and consistent development of downstream pharmaceutical APIs.

References

  • Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase.
  • US20200299235A1 - Substituted indoline derivatives as dengue viral replication inhibitors Source: Google Patents URL
  • Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • 3-amino-5-methoxyphenol (C7H9NO2)

Sources

Safety & Regulatory Compliance

Safety

3-amino-5-methoxyphenol hydrochloride proper disposal procedures

Operational Guide: 3-Amino-5-Methoxyphenol Hydrochloride Handling and Disposal Procedures As a drug development professional or application scientist, managing hazardous chemical waste like 3-amino-5-methoxyphenol hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: 3-Amino-5-Methoxyphenol Hydrochloride Handling and Disposal Procedures

As a drug development professional or application scientist, managing hazardous chemical waste like 3-amino-5-methoxyphenol hydrochloride requires strict adherence to environmental regulations and laboratory safety protocols. This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this specific aminophenol derivative, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile and Hazard Causality

Why it matters: Understanding the molecular behavior of 3-amino-5-methoxyphenol hydrochloride dictates its disposal requirements. As an aminophenol hydrochloride derivative, it is prone to rapid oxidation in aqueous environments, forming highly colored polymeric quinoid structures. It exhibits acute toxicity if swallowed or inhaled, causes severe eye and skin irritation, and is highly toxic to aquatic life [1, 2].

Quantitative Hazard & Property Summary

Property / Hazard Description / Value Regulatory Implication
Chemical State Solid (Powder/Crystalline) Dust generation requires local exhaust ventilation and respiratory protection.
GHS Hazard Codes H302, H315, H319, H335, H410 Must be managed as characteristic hazardous waste. Cannot be drain-disposed[2, 3].
Aquatic Toxicity LC50 (Fish) < 1 mg/L Strict prohibition against municipal sewer disposal or landfilling without treatment [1].
RCRA Status Unlisted, but Characteristic Regulated under RCRA Subtitle C due to toxicity characteristics [4, 5].

| Incompatibilities | Strong oxidizers, bases, unlined metal | Must be segregated from incompatible chemicals in storage to prevent exothermic reactions [5, 6]. |

Regulatory Framework & Waste Classification

Under the EPA's RCRA regulations, 3-amino-5-methoxyphenol hydrochloride is not specifically P- or U-listed as an acutely hazardous commercial chemical product. However, because it exhibits characteristic toxicity and severe aquatic environmental hazards, it must be managed as a characteristic hazardous waste when discarded [4]. For academic and research institutions, the EPA's Subpart K regulations mandate specific satellite accumulation and labeling protocols to minimize environmental risk and ensure self-validating compliance systems [5].

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, implement the following procedural workflow. Every step is designed to prevent cross-contamination and ensure regulatory compliance.

Step 1: Point-of-Generation Segregation

  • Action: Separate 3-amino-5-methoxyphenol hydrochloride waste into solid and liquid streams immediately upon generation.

  • Causality: Mixing solid powder with liquid waste increases the volume of complex hazardous waste, complicating the Lab-Pack disposal process and exponentially increasing disposal costs [7].

Step 2: Primary Containment

  • Action: Place solid waste (including contaminated gloves, weigh boats, and filter paper) into a chemically compatible, heavy-duty polyethylene container. For liquid solutions, use high-density polyethylene (HDPE) carboys.

  • Causality: Aminophenol hydrochlorides can react with unlined metal drums, leading to corrosion and leaks. OSHA mandates containers must be chemically compatible and leak-proof [5, 6].

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label the moment the first drop or grain of waste enters the container. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazards (Toxic, Environmental Hazard).

  • Causality: Unlabeled or vaguely labeled containers violate EPA Subpart K and RCRA regulations, leading to severe fines and endangering downstream waste handlers[5].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed containers in a designated SAA at or near the point of generation, utilizing secondary containment trays.

  • Causality: Secondary containment prevents catastrophic spread in the event of primary container failure. Subpart K restricts SAA storage time (typically up to 6 months for academic labs), ensuring waste does not degrade into more volatile compounds [5].

Step 5: Lab-Pack Disposal Coordination

  • Action: Coordinate with licensed Environmental Health and Safety (EHS) personnel or a certified waste disposal contractor for Lab-Pack removal.

  • Causality: Lab-packing involves placing smaller, compatible waste containers into a larger DOT-approved drum filled with inert absorbent material, ensuring safe transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) [7].

Visualizing the Disposal Workflow

The following diagram illustrates the logical decision tree for managing 3-amino-5-methoxyphenol hydrochloride waste streams.

G Start Waste Generation: 3-Amino-5-methoxyphenol HCl State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated Items) State->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solvents) State->Liquid Solution SolidCont Seal in Compatible Polyethylene Container Solid->SolidCont LiqCont Segregate: Aqueous vs. Organic (Halogenated?) Liquid->LiqCont Label Apply RCRA Hazardous Waste Label SolidCont->Label LiqCont->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store Pickup EHS / Licensed Lab-Pack Disposal Store->Pickup

Workflow for 3-amino-5-methoxyphenol hydrochloride waste segregation and disposal.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to protect personnel and the environment.

  • Evacuate and Ventilate: Evacuate personnel from the immediate area. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity to clear airborne dust [2].

  • Personal Protective Equipment (PPE): Don a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and chemical splash goggles.

  • Containment: Do not use water initially, as this will dissolve the hydrochloride salt and facilitate rapid spread into porous surfaces. Use a damp paper towel or disposable wet wipe to carefully collect the solid powder, minimizing dust generation [6].

  • Decontamination: Wash the affected surface with a mild soap and water solution. Collect all wash water and contaminated materials.

  • Disposal: Place all cleanup materials into a hazardous waste bag, seal, label, and process through the standard Lab-Pack disposal route [6, 7].

References

  • p-Aminophenol - OECD Existing Chemicals Database Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • 4-Aminophenol - Safety Data Sheet Harper College / Sigma-Aldrich URL: [Link]

  • 4-Aminophenol hydrochloride | CID 5828 PubChem, National Institutes of Health URL: [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste United States Environmental Protection Agency (EPA) URL: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health URL: [Link]

  • RCRA | Environmental Health and Safety Case Western Reserve University URL: [Link]

  • Laboratory Chemical Disposal Environmental Marketing Services URL: [Link]

Handling

Personal protective equipment for handling 3-amino-5-methoxyphenol hydrochloride

Advanced Operational Safety and Handling Guide for 3-Amino-5-methoxyphenol Hydrochloride As a critical intermediate in drug development and synthetic chemistry, 3-amino-5-methoxyphenol hydrochloride (CAS: 1803580-66-6) p...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety and Handling Guide for 3-Amino-5-methoxyphenol Hydrochloride

As a critical intermediate in drug development and synthetic chemistry, 3-amino-5-methoxyphenol hydrochloride (CAS: 1803580-66-6) presents unique handling challenges. While its functional groups make it highly versatile, the aminophenol scaffold is highly susceptible to rapid auto-oxidation and presents a severe systemic toxicity profile.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, causality-driven protocols for the safe handling, spill containment, and disposal of this compound.

Toxicological Causality & Hazard Profiling

To handle 3-amino-5-methoxyphenol hydrochloride safely, one must understand the physiological mechanisms behind its toxicity. Like many aminophenol derivatives, this compound is a well-documented methemoglobin-forming agent ()[1].

Upon systemic absorption via inhalation of dust or dermal permeation, the amino group undergoes hepatic N-hydroxylation. These toxic metabolites co-oxidize with oxyhemoglobin, converting the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state. The resulting methemoglobin is incapable of binding oxygen, leading to rapid tissue hypoxia, cyanosis, and central nervous system depression. In clinical emergencies, methylene blue is administered to enzymatically reduce the iron back to its functional state[1].

Furthermore, the compound deteriorates rapidly under the influence of air and light, forming reactive, dark-colored polymeric quinone imines ()[2]. This not only degrades reagent purity but also generates electrophilic byproducts that exacerbate skin and respiratory irritation.

ToxicityPathway Exposure Exposure to 3-amino- 5-methoxyphenol HCl Absorption Systemic Absorption (Hepatic Processing) Exposure->Absorption Dermal/Inhalation Oxidation Oxidation of Hemoglobin (Fe2+ → Fe3+) Absorption->Oxidation N-hydroxylation Methemoglobin Methemoglobin Formation (O2 Binding Inhibited) Oxidation->Methemoglobin Electron Transfer Hypoxia Tissue Hypoxia & Cyanosis Methemoglobin->Hypoxia Reduced O2 Delivery Treatment Methylene Blue Admin (Reduces Fe3+ → Fe2+) Treatment->Methemoglobin Enzymatic Reduction

Fig 1: Pathophysiological mechanism of aminophenol-induced methemoglobinemia and reversal.

Quantitative Hazard Data & PPE Mapping

Standard GHS hazard statements ()[3] must be translated into specific, mechanistic Personal Protective Equipment (PPE) requirements. The table below outlines the causality behind each required layer of protection.

GHS Hazard CodeToxicological MechanismRequired PPEMaterial Specification
H302 / H312 / H332 (Harmful via all routes)Hepatic N-hydroxylation leading to methemoglobinemia and hypoxia.Respiratory & Hand Protection NIOSH-approved P100 half-mask or PAPR. Double-layered Nitrile gloves (≥8 mil outer) to prevent breakthrough.
H315 (Skin Irritation)Electrophilic attack by oxidized quinone intermediates on epidermal proteins.Body Protection Tyvek® suit or fluid-resistant lab coat with elastic cuffs to prevent particulate ingress.
H319 (Eye Irritation)Direct chemical disruption of the corneal epithelium by acidic hydrochloride salts.Eye Protection Non-vented chemical splash goggles (ANSI Z87.1+). Safety glasses are insufficient against dust.
H335 (Respiratory Irritation)Deposition of acidic, hygroscopic particulates in the upper respiratory tract.Engineering Controls Hard-ducted fume hood (Face velocity: 80–100 fpm) or Class II Type B2 Biosafety Cabinet.

Standard Operating Procedures (SOPs)

Every protocol involving 3-amino-5-methoxyphenol hydrochloride must be a self-validating system designed to prevent oxidation of the compound and exposure to the operator.

Protocol 1: Inert Atmosphere Handling & Weighing

Causality: Aminophenol hydrochloride salts are hygroscopic and rapidly auto-oxidize in ambient air[2]. Furthermore, hydrochloride salts often hold static charges that can cause sudden, dangerous aerosolization of toxic particulates during transfer.

  • Environmental Control: Verify that the fume hood monitor reads a continuous face velocity of 80–100 fpm.

  • PPE Donning: Don a fluid-resistant lab coat, non-vented chemical splash goggles, and a P100 half-mask respirator. Apply inner 4-mil nitrile gloves, followed by outer 8-mil extended-cuff nitrile gloves.

  • Atmospheric Purging: Transfer the sealed chemical container into an argon-purged glove bag or desiccator located inside the fume hood. Oxygen must be displaced to preserve reagent integrity and prevent the formation of toxic quinone imines.

  • Static Mitigation: Discharge the weighing environment using an anti-static gun (e.g., Zerostat) on a grounded, anti-static weigh boat.

  • Transfer & Sealing: Weigh the required mass using a ceramic or PTFE-coated spatula. Immediately flush the primary chemical container with argon or nitrogen gas before resealing[1].

  • De-gowning: Remove the outer contaminated gloves strictly inside the fume hood, turning them inside out to encapsulate any microscopic dust before disposal.

Protocol 2: Immediate Spill Response & Decontamination

Causality: As a hydrochloride salt, this compound is freely soluble in water ()[4]. Applying aqueous solutions immediately to a dry spill will rapidly dissolve the salt, expanding the contamination zone and increasing the risk of dermal absorption.

  • Isolation: Evacuate non-essential personnel. If the spill occurs outside of primary containment (fume hood), the responder must upgrade respiratory protection to a full-face Powered Air-Purifying Respirator (PAPR).

  • Dry Containment: Do not apply water. Gently cover the spilled powder with slightly dampened, inert absorbent pads. The slight moisture suppresses dust aerosolization without fully dissolving the salt[1].

  • Mechanical Recovery: Using non-sparking, anti-static tools, sweep the material and the pads into a high-density polyethylene (HDPE) hazardous waste container. Avoid aggressive sweeping to prevent generating dusty conditions[1].

  • Chemical Neutralization: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize the residual acidic hydrochloride salt, followed by a thorough wash with industrial detergent and water.

Protocol 3: Chemical Waste Disposal Logistics

Causality: Aminophenols are highly toxic to aquatic life and can react exothermically if mixed with strong oxidizers.

  • Segregation: Strictly isolate the waste from strong oxidizing agents (e.g., nitrates, peroxides), acids, and bases.

  • Containment: Store collected waste in a sealed, opaque HDPE container to prevent photo-degradation. Purge the headspace of the waste container with argon or nitrogen to prevent pressure build-up from oxidative degradation[1].

  • Manifesting: Affix a hazardous waste label explicitly identifying the contents as "Hazardous Waste: Toxic Solid, Organic, N.O.S. (Contains 3-amino-5-methoxyphenol hydrochloride) - Methemoglobinemia Hazard".

  • Final Destruction: Route the sealed containers for high-temperature incineration via a licensed EHS hazardous waste vendor. Under no circumstances should this material be discharged into the aqueous laboratory waste stream.

References

  • Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% Source: Cole-Parmer URL:[Link]

  • 4-Aminophenol | C6H7NO | CID 403 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 2-Aminophenol | C6H7NO | CID 5801 Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.